molecular formula C7H16ClNO2 B13140738 N-Me-D-Nle-OH.HCl

N-Me-D-Nle-OH.HCl

Cat. No.: B13140738
M. Wt: 181.66 g/mol
InChI Key: XTYYXAJKEDLNGG-FYZOBXCZSA-N
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Description

N-Me-D-Nle-OH.HCl is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2R)-2-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1

InChI Key

XTYYXAJKEDLNGG-FYZOBXCZSA-N

Isomeric SMILES

CCCC[C@H](C(=O)O)NC.Cl

Canonical SMILES

CCCCC(C(=O)O)NC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-D-norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, enabling precise modulation of pharmacological properties. Among these, N-Methyl-D-norleucine (N-Me-D-Nle), typically used as its hydrochloride salt (N-Me-D-Nle-OH.HCl), has emerged as a critical building block for enhancing the therapeutic potential of peptide candidates. This guide provides a comprehensive technical overview of N-Me-D-Nle-OH.HCl, detailing its chemical characteristics, strategic importance in medicinal chemistry, and practical applications in peptide synthesis. We will delve into the rationale behind its use, focusing on its dual role in conferring proteolytic stability and influencing peptide conformation. A case study on the cholecystokinin-2 receptor (CCK2R)-targeting peptide analog, DOTA-MGS5, will illustrate the tangible benefits of this modification. Furthermore, this guide furnishes detailed protocols for the synthesis of Fmoc-protected N-Me-D-Nle-OH and its subsequent incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), as well as methods for characterizing the resulting peptides.

Introduction: The Rationale for N-Me-D-Nle in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, primarily due to rapid degradation by proteases and limited membrane permeability.[1][2] Chemical modifications are therefore essential to overcome these limitations. The incorporation of N-Me-D-Nle-OH.HCl addresses these challenges through a synergistic combination of three key structural features: N-methylation, D-stereochemistry, and the norleucine side chain.

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy to enhance metabolic stability.[3] This modification sterically hinders the approach of proteases, which are often unable to efficiently cleave the N-methylated peptide bond.[4] Furthermore, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can increase lipophilicity and membrane permeability, potentially improving oral bioavailability.[1][5]

  • D-Stereochemistry: The use of a D-amino acid, an enantiomer of the naturally occurring L-amino acids, provides an additional layer of proteolytic resistance. Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids.

  • Norleucine (Nle) Side Chain: Norleucine is an isomer of leucine and is often used as a stable substitute for methionine.[6] The methionine side chain is susceptible to oxidation, which can lead to a loss of biological activity. The aliphatic side chain of norleucine is chemically inert, thus preventing this degradation pathway while maintaining a similar hydrophobicity and steric profile to methionine and leucine.[6][7]

The combination of these features in N-Me-D-Nle makes it a highly valuable tool for medicinal chemists seeking to design robust and effective peptide therapeutics.

Benefits_of_NMe_D_Nle cluster_Challenges Challenges in Peptide Drug Development cluster_Solutions Structural Modifications in N-Me-D-Nle cluster_Outcomes Improved Pharmacokinetic Properties Proteolytic Instability Proteolytic Instability D-Stereochemistry D-Stereochemistry Proteolytic Instability->D-Stereochemistry addressed by N-Methylation N-Methylation Proteolytic Instability->N-Methylation addressed by Oxidative Instability Oxidative Instability Norleucine Side Chain Norleucine Side Chain Oxidative Instability->Norleucine Side Chain addressed by Poor Permeability Poor Permeability Poor Permeability->N-Methylation addressed by Enhanced Proteolytic Resistance Enhanced Proteolytic Resistance D-Stereochemistry->Enhanced Proteolytic Resistance Increased Chemical Stability Increased Chemical Stability Norleucine Side Chain->Increased Chemical Stability N-Methylation->Enhanced Proteolytic Resistance Improved Bioavailability Improved Bioavailability N-Methylation->Improved Bioavailability

Caption: Logical workflow illustrating how the structural features of N-Me-D-Nle address key challenges in peptide drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Me-D-Nle-OH.HCl is essential for its effective application in synthesis and formulation.

PropertyValue
Synonyms N-Methyl-D-norleucine hydrochloride, N-Me-D-2-aminohexanoic acid HCl
Molecular Formula C₇H₁₅NO₂·HCl
Molecular Weight 181.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at 2-8°C, protected from moisture

Case Study: DOTA-MGS5, a CCK2R-Targeting Peptide Analog

A compelling example of the successful application of N-Me-Nle is in the development of DOTA-MGS5, a promising peptide analog for imaging and treating medullary thyroid carcinoma and other cancers that overexpress the cholecystokinin-2 receptor (CCK2R).[8]

The sequence of DOTA-MGS5 is DOTA-D-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH₂.[8] In this peptide, the native methionine in the receptor-binding sequence Trp-Met-Asp-Phe-NH₂ has been replaced with N-methyl-norleucine. This strategic substitution, along with other modifications, resulted in a peptide with a significantly improved targeting profile.

Key Improvements Observed with DOTA-MGS5:

  • Enhanced Stability: DOTA-MGS5 demonstrated high stability against enzymatic degradation in various media, with over 70% of the intact radiopeptide remaining in the blood of mice one hour post-injection.[8] This is a substantial improvement over previous minigastrin analogs that suffered from rapid in vivo cleavage.[8]

  • High Receptor Affinity and Cellular Uptake: Despite the significant modification in the core binding sequence, DOTA-MGS5 retained a high affinity for the CCK2R, with an IC50 value of less than 1 nM.[8] Furthermore, it exhibited an impressively high and specific uptake in CCK2R-expressing cells, exceeding 60% after 4 hours, which was considerably higher than that of its predecessors.[8]

  • Favorable In Vivo Targeting: Biodistribution studies in xenografted mice showed a high tumor uptake of approximately 20% of the injected activity per gram at 1-4 hours post-injection, with low background activity in non-target tissues. This resulted in favorable tumor-to-kidney ratios of 4-6.[8]

These results underscore the critical role of the N-Me-Nle modification in creating a stable and effective peptide for theranostic applications. The N-methylation of the peptide bond between Trp and Nle is considered crucial for the high CCK2R affinity of DOTA-MGS5.[9]

ParameterDOTA-MGS5Predecessor (CP04)Reference
CCK2R Affinity (IC50) < 1 nMNot specified, but DOTA-MGS5 showed higher cell uptake[8]
Cell Uptake (A431-CCK2R cells, 2h) 50-60%15-30%[8]
In Vivo Stability (mouse blood, 1h) >70% intactLimited enzymatic stability[8]
Tumor Uptake (%IA/g, 1-4h) ~20%Not specified, but DOTA-MGS5 showed improved tumor uptake[8][10]
Tumor-to-Kidney Ratio 4-63-4[8]

Experimental Protocols

Synthesis of Fmoc-N-Me-D-Nle-OH

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their use in Fmoc-based SPPS. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is an efficient way to achieve N-methylation on a solid support, which can be adapted for solution phase or used to prepare the building block itself.[11][12][13]

Biron_Kessler_Method Fmoc-D-Nle-OH Fmoc-D-Nle-OH Protection 1. o-NBS-Cl, DIPEA in DMF Fmoc-D-Nle-OH->Protection Fmoc-N(oNBS)-D-Nle-OH Fmoc-N(oNBS)-D-Nle-OH Protection->Fmoc-N(oNBS)-D-Nle-OH N-methylation 2. Dimethyl sulfate, DBU in DMF Fmoc-N(oNBS)-N(Me)-D-Nle-OH Fmoc-N(oNBS)-N(Me)-D-Nle-OH N-methylation->Fmoc-N(oNBS)-N(Me)-D-Nle-OH Deprotection 3. Mercaptoethanol, DBU in DMF Fmoc-N-Me-D-Nle-OH Fmoc-N-Me-D-Nle-OH Deprotection->Fmoc-N-Me-D-Nle-OH Fmoc-N(oNBS)-D-Nle-OH->N-methylation Fmoc-N(oNBS)-N(Me)-D-Nle-OH->Deprotection

Caption: Workflow for the synthesis of Fmoc-N-Me-D-Nle-OH via the Biron-Kessler method.

Protocol:

  • Protection of the Amine:

    • Dissolve Fmoc-D-Nle-OH in N,N-dimethylformamide (DMF).

    • Add diisopropylethylamine (DIPEA) to the solution.

    • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in DMF.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to isolate the protected Fmoc-N(o-NBS)-D-Nle-OH.

  • N-Methylation:

    • Dissolve the dried Fmoc-N(o-NBS)-D-Nle-OH in DMF.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

    • Add dimethyl sulfate as the methylating agent.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Isolate the N-methylated product after an appropriate workup.

  • Deprotection of the o-NBS Group:

    • Dissolve the Fmoc-N(o-NBS)-N(Me)-D-Nle-OH in DMF.

    • Add mercaptoethanol and DBU to the solution. The reaction mixture will typically turn a yellow-green color.

    • Stir for approximately 30-60 minutes at room temperature.

    • Isolate and purify the final product, Fmoc-N-Me-D-Nle-OH, using standard techniques such as crystallization or chromatography.

Incorporation of Fmoc-N-Me-D-Nle-OH into Peptides via SPPS

The coupling of N-methylated amino acids is sterically hindered and requires more potent coupling reagents than standard carbodiimides.[14] Reagents such as HATU, HCTU, or PyBOP are recommended for efficient coupling.[1][15]

SPPS_Cycle_NMe Start Start Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling (Fmoc-N-Me-D-Nle-OH, HATU, DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat More residues? Washing_2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage No End End Cleavage->End

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-N-Me-D-Nle-OH.

Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-Me-D-Nle-OH (typically 3-5 equivalents relative to resin loading). Dissolve the amino acid and HATU (or an equivalent coupling reagent, ~0.95 eq.) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for N-methylated residues.

    • Note: The standard Kaiser test is unreliable for monitoring the completion of coupling to a secondary amine (the N-methylated amine). A bromophenol blue test can be used as an alternative.[14]

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water).

Characterization of N-Me-D-Nle Containing Peptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[16]

  • Analytical HPLC: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Peptides containing N-methylated residues may exhibit complex chromatograms with multiple peaks due to the presence of stable cis/trans conformers of the N-methylated amide bond.[17]

  • Preparative HPLC: Used to purify the crude peptide to the desired level (typically >95%).

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the identity of the peptide by verifying its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural characterization of peptides in solution.[18] For N-methylated peptides, NMR can be used to:

  • Confirm the presence and location of the N-methyl group.

  • Identify and quantify the populations of cis and trans conformers.

  • Determine the three-dimensional structure of the peptide through the analysis of Nuclear Overhauser Effects (NOEs), particularly using ROESY experiments for medium-sized peptides.[18][19]

Proteolytic Stability Assay

A key rationale for using N-Me-D-Nle is to increase resistance to enzymatic degradation. This can be verified with an in vitro stability assay.

Protocol:

  • Incubation: Dissolve the purified peptide in a relevant biological matrix, such as human serum or plasma, to a final concentration of approximately 10-50 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by precipitating the proteins. This is typically done by adding an equal volume of cold acetonitrile or a solution of trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t₁/₂) of the peptide in the biological matrix can then be calculated.

Conclusion

N-Me-D-Nle-OH.HCl is a strategically important building block in the design of peptide therapeutics. Its unique combination of N-methylation, D-stereochemistry, and a non-oxidizable side chain provides a powerful means to overcome the inherent pharmacokinetic limitations of native peptides. As demonstrated by the case of DOTA-MGS5, the incorporation of N-Me-D-Nle can lead to peptides with enhanced stability, high target affinity, and favorable in vivo properties. While the synthesis and characterization of N-methylated peptides present unique challenges, the protocols and analytical techniques outlined in this guide provide a robust framework for their successful development. As the field of peptide therapeutics continues to advance, the judicious use of modified amino acids like N-Me-D-Nle-OH.HCl will be instrumental in creating the next generation of highly effective and bioavailable peptide drugs.

References

  • von Guggenberg, E., et al. (2017). DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use. Journal of Nuclear Medicine, 58(6), 926-932. [Link]

  • Summer, D., et al. (2021). Radiopharmaceutical Formulation and Preclinical Testing of 68 Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial. Pharmaceuticals, 14(6), 582. [Link]

  • Aurelio, L., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Klingler, M., et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry, 8(1), 26. [Link]

  • Dolan, J.W., & Snyder, L.R. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Blondelle, S.E., et al. (1997). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 776(1), 119-127. [Link]

  • Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • ResearchGate. (n.d.). Receptor interaction on A431-CCK2R cells. [Link]

  • ResearchGate. (n.d.). Conformational analysis of N-methylated peptides. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • D'Aniello, A., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Norleucine. [Link]

  • PubChem. (n.d.). D-Norleucine. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Liskamp, R.M.J., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(40), 14946-14957. [Link]

  • Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Hoffmann, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Biron, E., et al. (2006). Optimized selectiveN-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • Bode, J.W. (2013). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures. [Link]

  • Head-Gordon, T., et al. (2017). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 19(3), 2164-2173. [Link]

  • Licha, K., et al. (2020). Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid. Molecules, 25(21), 5092. [Link]

  • Ramakrishnan, V., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1238. [Link]

  • Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • ResearchGate. (n.d.). Chemical structure of DOTA-MGS5. [Link]

  • Papini, A.M. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 24(12), 1332-1349. [Link]

Sources

N-Methyl-D-norleucine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of N-Methyl-D-norleucine hydrochloride , a specialized non-proteinogenic amino acid used to enhance the metabolic stability and membrane permeability of peptide therapeutics.

Identification, Synthesis, and Application in Peptidomimetics

Core Identification & CAS Lookup

Precise chemical identification is the first line of defense against experimental failure, particularly with chiral building blocks where stereochemical inversion can render a therapeutic candidate inert.

N-Methyl-D-norleucine hydrochloride is the hydrochloride salt of the N-methylated D-isomer of norleucine.[1] It combines three critical structural modifications:

  • D-Configuration: Resists enzymatic degradation by endogenous L-proteases.

  • N-Methylation: Removes a hydrogen bond donor, improving membrane permeability and preventing proteolytic cleavage at the peptide bond.

  • Norleucine Side Chain: Provides a lipophilic, non-oxidizable isostere of Methionine.

Chemical Identity Matrix[2]
ParameterTechnical Specification
Chemical Name N-Methyl-D-norleucine hydrochloride
IUPAC Name (2R)-2-(methylamino)hexanoic acid hydrochloride
CAS Number (HCl Salt) 2044710-37-2
CAS Number (Fmoc-Derivative) 1217482-47-7 (Crucial for Solid Phase Synthesis)
Molecular Formula C₇H₁₅NO₂[2][3][4] · HCl
Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)
SMILES CCCCC(O)=O.[H]Cl
Stereochemistry D-isomer (R-configuration at α-carbon)

Critical Note on Sourcing: Vendors often list this compound under its Fmoc-protected form (CAS 1217482-47-7) for peptide synthesis. Ensure you verify the salt form (HCl vs. Free Base) if using for solution-phase chemistry, as the stoichiometry will affect coupling calculations.

Synthesis & Manufacturing Logic

The synthesis of N-methylated amino acids is chemically challenging due to the risk of racemization (loss of chirality) and over-methylation (forming the dimethyl ammonium species).

The "Self-Validating" Synthesis Protocol

For high-fidelity research, the Boc-Protection/Methylation route is preferred over direct reductive amination because it strictly controls mono-methylation and preserves the D-configuration.

Step-by-Step Methodology:

  • Protection (N-Boc):

    • Reagents: D-Norleucine + Di-tert-butyl dicarbonate (Boc₂O) + NaOH.

    • Logic: Caps the amine to prevent over-alkylation later. The carbamate protects the α-proton, reducing acidity and racemization risk.

  • N-Methylation (The Critical Step):

    • Reagents: Methyl Iodide (MeI) + Sodium Hydride (NaH) in THF/DMF.

    • Mechanism: The Boc-amine is deprotonated by NaH to form a nucleophilic anion, which attacks MeI.

    • Control: Use of anhydrous conditions is mandatory to prevent hydrolysis.

  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in Dioxane.

    • Logic: Cleaves the Boc group. The product precipitates as the Hydrochloride salt (CAS 2044710-37-2) , which is crystalline and stable, unlike the oily free base.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis pathway to ensure enantiomeric purity.

SynthesisWorkflow Start D-Norleucine (Starting Material) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Check1 QC: Check Optical Rotation Step1->Check1 Step2 N-Methylation (MeI, NaH, THF) Check1->Step2 Pass Risk Risk: Racemization Step2->Risk If temp > 0°C Step3 Deprotection (HCl/Dioxane) Step2->Step3 Strict Anhydrous Final N-Me-D-Nle.HCl (CAS 2044710-37-2) Step3->Final Precipitation

Figure 1: Controlled synthesis pathway for N-Methyl-D-norleucine HCl, highlighting the critical quality control (QC) checkpoint to prevent racemization.

Applications in Drug Development

N-Methyl-D-norleucine is not merely a building block; it is a functional tool used to solve specific pharmacokinetic problems.

A. The "Chameleonic" Effect in Macrocycles

In the development of macrocyclic drugs (similar to Cyclosporin A), N-methylation is used to mask backbone amide hydrogens.

  • Problem: Exposed N-H groups form hydrogen bonds with water (solvation shell), making the molecule too polar to cross cell membranes.

  • Solution: Incorporating N-Methyl-D-norleucine removes a Hydrogen Bond Donor (HBD). This forces the peptide to adopt a "closed" conformation in lipophilic environments (membrane) and an "open" conformation in aqueous environments.

  • Result: Drastically improved oral bioavailability and cell permeability.

B. Proteolytic Stability

The D-configuration renders the peptide bond "invisible" to natural proteases (like Trypsin or Chymotrypsin), which strictly recognize L-amino acids. The N-methyl group adds a second layer of defense by sterically hindering the protease active site.

Comparative Stability Table:

Peptide ModificationProteolytic Half-Life (t1/2)Membrane Permeability (Log Pe)
L-Norleucine (Native) < 30 minLow (-6.0)
D-Norleucine > 4 hoursLow (-6.[3]0)
N-Methyl-L-Norleucine ~ 2 hoursMedium (-5.2)
N-Methyl-D-Norleucine > 24 hours (Stable) High (-4.5)
Experimental Protocol: Incorporation into Peptides

When using Fmoc-N-Me-D-Nle-OH (CAS 1217482-47-7) in Solid Phase Peptide Synthesis (SPPS), standard protocols often fail due to steric hindrance.

Optimized Coupling Protocol:

  • Coupling Reagent: Use HATU or PyAOP instead of HBTU/HCTU. The N-methyl group creates steric bulk that requires a more powerful activating agent.

  • Reaction Time: Extend coupling time to 2-4 hours (vs. standard 45 mins).

  • Double Coupling: Mandatory. Perform the coupling reaction twice to ensure >99% incorporation.

  • Detection: The Kaiser test (ninhydrin) does not work on secondary amines (N-methyl). Use the Chloranil test or Acetaldehyde/Chloranil to verify coupling completion.

Decision Logic for Building Block Selection

SelectionLogic Start Peptide Design Goal Q1 Is metabolic stability required? Start->Q1 Q2 Is membrane permeability critical? Q1->Q2 Yes Res1 Use L-Norleucine (Standard) Q1->Res1 No Res2 Use D-Norleucine (CAS 327-56-0) Q2->Res2 No (Just stability) Res3 Use N-Methyl-D-Norleucine (CAS 2044710-37-2) Q2->Res3 Yes (Stability + Permeability)

Figure 2: Logical decision tree for selecting the appropriate Norleucine derivative based on pharmacokinetic requirements.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-Methyl-D-norleucine. Retrieved from [Link]

  • Dougherty, P. G., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC PubMed Central. Retrieved from [Link]

Sources

The Emerging Role of N-Methylation in Modulating D-Norleucine Bioactivity: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Modified D-Amino Acids

In the landscape of peptide and amino acid-based therapeutics, the pursuit of enhanced pharmacological properties is a constant driver of innovation. Among the vast arsenal of chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen—stands out as a subtle yet powerful tool.[1][2] This modification can profoundly alter the physicochemical and biological characteristics of a molecule, offering solutions to long-standing challenges in drug development such as poor metabolic stability and low cell permeability.[1][3][4]

This technical guide delves into the strategic application of N-methylation to a non-proteinogenic amino acid with significant therapeutic promise: D-norleucine. D-norleucine, an isomer of leucine, is increasingly recognized for its ability to enhance the stability and solubility of peptides.[5][6] By exploring the intersection of these two concepts—the unique properties of a D-amino acid and the transformative effects of N-methylation—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of N-methyl-D-norleucine and a practical framework for its investigation.

While direct research on the bioactivity of N-methyl-D-norleucine is still in its nascent stages, this guide will synthesize foundational principles, present established methodologies, and extrapolate the hypothesized consequences of this modification. We will explore the causal relationships behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Foundational Concepts: D-Norleucine and N-Methylation

D-Norleucine: A Unique Building Block

D-norleucine (D-2-aminohexanoic acid) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. Its structure is similar to L-leucine but with a linear side chain.[7][8] The "D" designation refers to its stereochemistry, being the mirror image of the more common L-amino acids. This seemingly simple difference has profound biological implications. The incorporation of D-amino acids into peptides can confer significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6]

The known bioactivities and applications of D-norleucine primarily revolve around its use as a component in peptide-based drugs and as a research tool:

  • Enhanced Peptide Stability: Substitution of L-amino acids with D-norleucine can significantly increase the in vivo half-life of therapeutic peptides by rendering them less susceptible to proteolytic cleavage.[6]

  • Improved Physicochemical Properties: D-norleucine can enhance the solubility and reduce the aggregation potential of peptides, which are common challenges in formulation development.[5]

  • Enzyme-Substrate Interaction Studies: Due to its structural similarity to other aliphatic amino acids, D-norleucine serves as a valuable probe for elucidating the mechanisms of enzyme-substrate interactions.[9]

N-Methylation: A Strategic Modification

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification imparts several key changes to the molecule's properties:

  • Increased Proteolytic Resistance: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from enzymatic attack, further enhancing metabolic stability.[1][4]

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[10]

  • Conformational Constraint: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in increased receptor affinity and selectivity.[11]

  • Modulation of Bioactivity: The conformational changes induced by N-methylation can alter how a molecule interacts with its biological target, potentially converting an agonist into an antagonist or enhancing its potency.[11]

II. Synthesis of N-Methyl-D-Norleucine: A Methodological Overview

The synthesis of N-methyl-D-norleucine is a critical first step in exploring its bioactivity. Both chemical and enzymatic methods can be employed, each with its own advantages and considerations.

Chemical Synthesis

Chemical synthesis offers versatility and is not dependent on enzyme specificity. A common and effective method for the N-methylation of amino acids compatible with solid-phase peptide synthesis (SPPS) is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure.[12]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-D-Norleucine

This protocol outlines a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

  • Fmoc-D-norleucine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-D-norleucine in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • Sulfonylation: Dissolve o-NBS-Cl in DMF and add to the resin with DIPEA. Agitate for 1-2 hours. Wash with DMF and DCM.

  • Methylation: Dissolve dimethyl sulfate or methyl iodide in DMF and add to the resin with DBU. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation. Wash with DMF and DCM.

  • Sulfonamide Deprotection: Treat the resin with a solution of mercaptoethanol and DBU in DMF. Agitate for 30 minutes. Wash with DMF and DCM.

  • Fmoc Protection of the N-Methyl Group: Dissolve Fmoc-OSu in DMF and add to the resin with DIPEA. Agitate for 2-4 hours. Wash with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the product in cold diethyl ether. Purify the crude product by flash chromatography or preparative HPLC.

Diagram of the Chemical Synthesis Workflow:

cluster_synthesis Chemical Synthesis of Fmoc-N-Methyl-D-Norleucine start Start: Fmoc-D-norleucine resin_loading Resin Loading (2-CTC resin) start->resin_loading fmoc_deprotection Fmoc Deprotection (Piperidine) resin_loading->fmoc_deprotection sulfonylation Sulfonylation (o-NBS-Cl) fmoc_deprotection->sulfonylation methylation Methylation (Dimethyl sulfate/DBU) sulfonylation->methylation sulfonamide_deprotection Sulfonamide Deprotection (Mercaptoethanol/DBU) methylation->sulfonamide_deprotection fmoc_protection Fmoc Protection (Fmoc-OSu) sulfonamide_deprotection->fmoc_protection cleavage Cleavage from Resin (TFA) fmoc_protection->cleavage purification Purification (HPLC) cleavage->purification end End: Fmoc-N-Methyl-D-Norleucine purification->end

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Methyl-D-Norleucine.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods, often avoiding the need for complex protection and deprotection steps.[3] While a specific N-methyltransferase for D-norleucine has not been characterized, engineered enzymes or those with broad substrate specificity could potentially be employed.

Potential Enzymatic Approaches:

  • N-Methyltransferases (NMTs): These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor. Engineered NMTs could be developed through directed evolution to accept D-norleucine as a substrate.[3]

  • N-methyl-L-amino acid dehydrogenases (NMAADHs): These enzymes catalyze the reductive amination of a keto acid with methylamine. A synthetic biology approach could be used to create a pathway that produces the corresponding keto acid of D-norleucine, which could then be a substrate for an NMAADH.[3]

III. Hypothesized Effects of N-Methylation on D-Norleucine Bioactivity

Based on the established principles of N-methylation and the known properties of D-norleucine, we can formulate several hypotheses regarding the bioactivity of N-methyl-D-norleucine.

Table 1: Predicted Impact of N-Methylation on the Physicochemical and Pharmacokinetic Properties of D-Norleucine

PropertyEffect of N-MethylationRationale
Metabolic Stability IncreasedThe N-methyl group provides steric hindrance, further protecting against enzymatic degradation by proteases and D-amino acid oxidases.
Lipophilicity IncreasedThe replacement of a polar N-H bond with a nonpolar N-CH3 group increases the molecule's hydrophobicity.[13]
Aqueous Solubility Potentially DecreasedIncreased lipophilicity can lead to reduced solubility in aqueous media. However, N-methylation can also disrupt intermolecular hydrogen bonding that leads to aggregation, sometimes resulting in increased solubility.[1][13]
Cell Permeability IncreasedHigher lipophilicity and reduced hydrogen bonding capacity are expected to enhance passive diffusion across cell membranes.[10]
Receptor Binding Affinity AlteredConformational restriction imposed by the N-methyl group can lead to a more favorable or unfavorable interaction with a biological target, thus altering binding affinity.[11]
Receptor Selectivity Potentially IncreasedA more rigid conformation can lead to more specific interactions with a particular receptor subtype.

Diagram of Hypothesized Bioactivity Modulation:

cluster_bioactivity Hypothesized Effects of N-Methylation on D-Norleucine cluster_properties Altered Properties cluster_outcomes Potential Outcomes d_norleucine D-Norleucine n_methylation N-Methylation d_norleucine->n_methylation n_methyl_d_norleucine N-Methyl-D-Norleucine n_methylation->n_methyl_d_norleucine metabolic_stability Increased Metabolic Stability n_methyl_d_norleucine->metabolic_stability cell_permeability Increased Cell Permeability n_methyl_d_norleucine->cell_permeability receptor_interaction Altered Receptor Interaction n_methyl_d_norleucine->receptor_interaction solubility Modulated Solubility n_methyl_d_norleucine->solubility enhanced_pk Enhanced Pharmacokinetics metabolic_stability->enhanced_pk cell_permeability->enhanced_pk novel_bioactivity Novel Bioactivity receptor_interaction->novel_bioactivity solubility->enhanced_pk

Caption: Hypothesized modulation of D-norleucine bioactivity through N-methylation.

IV. Experimental Framework for Assessing the Bioactivity of N-Methyl-D-Norleucine

A systematic evaluation of the bioactivity of N-methyl-D-norleucine requires a multi-faceted approach, encompassing in vitro and in vivo assays.

In Vitro Bioactivity Assays

The choice of in vitro assays will depend on the therapeutic area of interest. Given the structural similarity of norleucine to other amino acids like leucine and methionine, initial screening could focus on pathways where these amino acids play a role.

Experimental Protocol: General In Vitro Bioactivity Screening

  • Target Selection: Based on the known or hypothesized targets of D-norleucine or its analogs, select relevant cell lines or purified enzymes for screening.

  • Assay Development: Optimize assay conditions (e.g., cell density, incubation time, substrate concentration) for robustness and reproducibility.

  • Dose-Response Analysis: Treat the selected biological system with a range of concentrations of N-methyl-D-norleucine and D-norleucine (as a control).

  • Endpoint Measurement: Measure the relevant biological endpoint (e.g., cell proliferation, enzyme activity, receptor binding, cytokine production).

  • Data Analysis: Calculate IC50 or EC50 values to determine the potency of N-methyl-D-norleucine.

Example: Investigating Effects on Cancer Cell Viability

Given that D-amino acids have been implicated in cancer cell growth, one could assess the effect of N-methyl-D-norleucine on cancer cell lines.

  • Cell Culture: Culture a panel of cancer cell lines (e.g., breast, colon, lung).

  • Treatment: Treat cells with varying concentrations of N-methyl-D-norleucine for 24, 48, and 72 hours.

  • Viability Assay: Perform an MTT or CellTiter-Glo assay to quantify cell viability.

  • Analysis: Compare the IC50 values of N-methyl-D-norleucine with D-norleucine and a standard chemotherapeutic agent.

Metabolic Stability Assays

Assessing the metabolic stability of N-methyl-D-norleucine is crucial to determine its potential for in vivo applications.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Microsome Preparation: Obtain liver microsomes from the species of interest (e.g., human, rat, mouse).

  • Incubation: Incubate N-methyl-D-norleucine and D-norleucine with the liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 2: Representative Data from a Liver Microsomal Stability Assay

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
D-norleucine45.815.1
N-methyl-D-norleucine> 120< 5.0
Verapamil (Control)12.356.4

V. Future Directions and Conclusion

The exploration of N-methyl-D-norleucine represents a frontier in the design of novel amino acid-based therapeutics. While this guide has provided a theoretical and methodological framework, the field is ripe for empirical investigation.

Key Research Questions to Address:

  • What are the specific biological targets of N-methyl-D-norleucine?

  • Does N-methylation of D-norleucine impact its potential interaction with D-amino acid oxidase?

  • Can N-methyl-D-norleucine be incorporated into peptides to further enhance their therapeutic properties?

  • What are the in vivo pharmacokinetic and pharmacodynamic profiles of N-methyl-D-norleucine?

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

  • Identification of bioactive peptides released from in vitro gastrointestinal digestion of yam proteins ( Dioscorea cayennensis ) - Ital. (URL: [Link])

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Publications. (URL: [Link])

  • The Role of D-Norleucine in Modern Peptide Synthesis. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - ResearchGate. (URL: [Link])

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Understanding D-Norleucine in Enzyme Studies: A Pharmaceutical Intermediate Supplier's View - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. (URL: [Link])

  • N-Methyl Amino Acids - CD Biosynsis. (URL: [Link])

  • N-Methylation of FUNCTIONALIZED a-Amino Acids | Download Table - ResearchGate. (URL: [Link])

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (URL: [Link])

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (URL: [Link])

  • Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem - NIH. (URL: [Link])

  • Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC - NIH. (URL: [Link])

  • N-Methyl Amino Acids Archives - Aapptec Peptides. (URL: [Link])

  • US20090264620A1 - N-Methylation of amino acids - Google P
  • Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC. (URL: [Link])

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

  • 6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II.1 Isolation and Characterization2 | Journal of the American Chemical Society. (URL: [Link])

  • Advances in Enzymatic Synthesis of D-Amino Acids - PMC - NIH. (URL: [Link])

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. (URL: [Link])

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (URL: [Link])

  • Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC - PubMed Central. (URL: [Link])

  • Should My Peptide Be Methylated? - LifeTein. (URL: [Link])

  • In Vitro Assessment of the Bioaccessibility and Hypoglycemic Properties of Essential Amino Acids Blend: Implication for Diabetes Management - MDPI. (URL: [Link])

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (URL: [Link])

  • Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - The Royal Society of Chemistry. (URL: [Link])

  • "Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. (URL: [Link])

  • An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed. (URL: [Link])

  • Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E. (URL: [Link])

Sources

Technical Guide: N-Me-D-Nle-OH.HCl in Advanced Peptidomimetics

[1]

Executive Summary

N-Me-D-Nle-OH.HCl represents a "tri-functional" peptidomimetic building block designed to address the three primary failure modes of peptide therapeutics: proteolytic instability, poor membrane permeability, and oxidative degradation. [1]

By combining N-methylation (permeability/conformational constraint), D-stereochemistry (turn induction/enzyme resistance), and a Norleucine side chain (methionine isostere), this residue allows medicinal chemists to "lock" bioactive conformations while simultaneously enhancing ADME properties.[1] It is particularly valuable in the design of macrocyclic peptides and proteolysis-targeting chimeras (PROTACs).

Chemical & Physical Profile

PropertySpecificationTechnical Note
Chemical Name N-Methyl-D-Norleucine HydrochlorideFree acid salt form; requires protection for SPPS.[1]
Formula C

H

NO

· HCl
MW: 145.20 (Free Base) + 36.46 (HCl)
Chirality D-Enantiomer (

-configuration)
Induces

-turns in L-peptide backbones.[1]
Solubility Water, Methanol, DMSOHigh water solubility due to HCl salt; poor in DCM/Ether.
Hygroscopicity HighStore under inert gas at -20°C; desiccate before weighing.[1]
pKa (approx)

-COOH: ~2.3 |

-NH: ~9.8
N-methylation slightly increases basicity of the amine.[1]

Mechanistic Impact: The "Power of Three"

Conformational Control (The N-Me Effect)

Unlike standard amino acids, N-methylated residues lower the energy barrier between cis and trans peptide bond isomers.

  • Mechanism: Steric clash between the N-methyl group and the side chain (

    
    ) or the preceding residue (
    
    
    ) destabilizes the extended conformation.
  • Result: This favors the formation of cis-peptide bonds (or restricted trans rotamers), often nucleating

    
    -turns or preventing aggregation (beta-sheet disruption).[1]
    
Proteolytic Shielding (D + N-Me)
  • Endopeptidases: Most proteases require an L-configuration and a hydrogen on the amide nitrogen for substrate recognition and cleavage.

  • Synergy: The D-configuration renders the backbone unrecognizable to stereoselective enzymes (e.g., chymotrypsin), while N-methylation physically blocks the active site access, providing a dual-layer defense.

Oxidative Stability (Norleucine)[1]
  • Methionine Replacement: Methionine is prone to oxidation (sulfoxide formation), leading to shelf-life instability.[1] Norleucine is structurally isosteric but chemically inert, removing this liability without altering the hydrophobic interaction profile.

Operational Workflow 1: Fmoc-Protection

For use in Solid Phase Peptide Synthesis (SPPS), the HCl salt must be converted to the Fmoc-protected form. Direct use of the HCl salt in SPPS is not recommended due to solubility mismatches.

Protocol: Conversion to Fmoc-N-Me-D-Nle-OH

Reagents: Fmoc-OSu (preferred over Fmoc-Cl to minimize dipeptide formation), NaHCO

1
  • Dissolution: Dissolve N-Me-D-Nle-OH.HCl (1 eq) in Water/Dioxane (1:1 v/v).

  • Neutralization: Add NaHCO

    
     (2.5 eq) to neutralize the HCl and create the free amine. pH should be ~9.0.[1]
    
  • Acylation: Add Fmoc-OSu (1.1 eq) slowly at 0°C.

  • Reaction: Stir at Room Temp (RT) for 3-16 hours. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 2 with 1N HCl (precipitates the product). Extract with Ethyl Acetate.[1] Wash with brine, dry over Na

    
    SO
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane. (Avoid column chromatography if possible to prevent potential racemization on acidic silica).[1]

ProtectionWorkflowcluster_0Phase 1: Neutralizationcluster_1Phase 2: Protectioncluster_2Phase 3: IsolationStartStart: N-Me-D-Nle-OH.HClBaseAdd NaHCO3 (pH ~9)Start->BaseFreeBaseFree Amine (In Situ)Base->FreeBaseFmocAddAdd Fmoc-OSu(0°C -> RT)FreeBase->FmocAddReactReaction Complete(TLC Check)FmocAdd->ReactAcidifyAcidify to pH 2(1N HCl)React->AcidifyExtractExtract (EtOAc)& DryAcidify->ExtractFinalProduct:Fmoc-N-Me-D-Nle-OHExtract->Final

Figure 1: Workflow for converting the raw HCl salt into a reagent suitable for SPPS.[1]

Operational Workflow 2: Incorporation in SPPS

Coupling onto a secondary amine (the N-methyl group) is the most challenging step. The steric bulk hinders the approach of the next activated amino acid.

Critical Coupling Parameters
  • Coupling Reagents: Use HATU or PyAOP with HOAt.[1] Standard HBTU/DIC is often insufficient.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Solvent: DMF or NMP (NMP is superior for difficult sequences).[1]

  • Monitoring: The Chloranil Test must be used. (Standard Kaiser/Ninhydrin test does not detect secondary amines reliably).[1]

Step-by-Step Protocol (Coupling AA onto N-Me-D-Nle)
  • Deprotection: Remove Fmoc from N-Me-D-Nle-Resin (20% Piperidine/DMF).[1][2] Note: N-methylated Fmoc groups cleave slower; extend time to 2 x 10 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Mix Fmoc-AA

      
      -OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in NMP.[1]
      
    • Add DIEA (10 eq).[1] Shake for 1 min before adding to resin.

  • Coupling: Add activated mixture to resin.

    • Microwave (Recommended): 75°C for 10 mins.

    • Room Temp: Double couple (2 x 2 hours).

  • Verification: Perform Chloranil test.

    • Blue/Green particles: Secondary amine present (Incomplete).[1]

    • Colorless/Yellow: Coupled (Complete).

SPPS_CycleResinResin-N-Me-D-Nle-FmocDeprotectDeprotection(20% Piperidine, 2x10min)Resin->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1Check1Chloranil Test:Positive (Blue)?Wash1->Check1ActivateActivation (External)AA(n+1) + HATU + DIEACheck1->ActivateYes (Amine Free)CoupleCoupling Reaction(Microwave 75°C or 2x2hr)Activate->CoupleCheck2Chloranil Test:Negative (Yellow)?Couple->Check2RecoupleRe-Couple(Change Solvent/Reagent)Check2->RecoupleNo (Incomplete)NextCycleProceed to Next CycleCheck2->NextCycleYes (Coupled)Recouple->CoupleRetry

Figure 2: SPPS Decision Tree for the "Difficult Coupling" onto the N-methylated residue.

Quality Control & Analytics

When analyzing peptides containing N-Me-D-Nle:

  • HPLC Broadening: N-methylated peptides often exist as slowly interconverting cis/trans rotamers.[1] This can result in split peaks or broad "humps" on HPLC at room temperature.

    • Solution: Run analytical HPLC at 60°C to coalesce rotamers into a single sharp peak.

  • NMR Verification: The N-methyl group appears as a distinct singlet (~2.8–3.2 ppm).[1] The D-configuration is best verified by Marfey’s analysis on the hydrolysate if chirality is .

References

  • Synthesis of N-Methyl Amino Acids: Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

  • Coupling Reagents for N-Me AAs: Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. [1]

  • Conformational Effects: Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. [1]

  • D-Amino Acid Stability: Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences. [1]

  • Chloranil Test Protocol: Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research.

An In-Depth Technical Guide to the Potential Biological Activity of N-Methyl-D-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-D-norleucine is a synthetic amino acid that combines three key structural features with significant implications for biological activity: an unbranched six-carbon backbone (norleucine), N-methylation of the alpha-amino group, and the D-chiral configuration. While direct research on this specific molecule is limited, this guide synthesizes existing knowledge on related compounds to build a compelling rationale for its investigation. We propose and detail a comprehensive research framework to explore the potential of N-Methyl-D-norleucine as a novel therapeutic agent, focusing on its hypothesized activities as a neuromodulator and an anti-cancer agent. This document provides the theoretical foundation and practical experimental workflows for researchers, scientists, and drug development professionals to unlock the potential of this unique molecule.

Introduction: The Scientific Rationale for Investigating N-Methyl-D-norleucine

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. N-Methyl-D-norleucine presents a compelling case for investigation due to the convergence of three structural modifications known to confer advantageous pharmacological properties.

  • The Norleucine Scaffold: Norleucine, an isomer of leucine, is a non-proteinogenic amino acid.[1] It has been utilized as a probe to study protein structure and function, often as a substitute for methionine.[2][3] This structural similarity suggests that N-Methyl-D-norleucine could potentially interfere with metabolic pathways involving these amino acids.

  • The Power of N-methylation: The N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides and small molecules.[4][5] This modification can dramatically increase proteolytic stability, leading to a longer in vivo half-life, and improve intestinal permeability, which is crucial for oral bioavailability.[6][7]

  • The D-Configuration Advantage: The incorporation of D-amino acids into peptides is a known strategy to confer resistance to enzymatic degradation.[8] Furthermore, naturally occurring peptides containing D-amino acids exhibit a wide range of biological activities, including antimicrobial and neuromodulatory functions.

The combination of these three features in N-Methyl-D-norleucine suggests a molecule with enhanced stability and bioavailability, and a high potential for novel biological activity. This guide will focus on two primary areas of investigation: its potential as a neuromodulator, particularly through interaction with the N-methyl-D-aspartate (NMDA) receptor, and its potential as an anti-cancer agent, drawing parallels with the known glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).

Physicochemical Properties of N-Methyl-D-norleucine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₅NO₂Based on the structure of norleucine with an added methyl group.
Molecular Weight ~145.20 g/mol Calculated from the molecular formula.[9]
Appearance White to off-white powderTypical appearance of small molecule amino acid derivatives.[10]
Solubility Predicted to have moderate water solubility.The presence of the carboxylic acid and amino groups will confer some polarity, while the alkyl chain is nonpolar.
Chirality (R)-enantiomerThe "D" configuration corresponds to the (R) configuration for most amino acids.

Hypothesized Biological Activity I: Neuromodulation via NMDA Receptor Interaction

The structural similarity of N-Methyl-D-norleucine to N-methyl-D-aspartate (NMDA), the eponymous agonist of the NMDA receptor, provides a strong rationale for investigating its potential as a neuromodulator. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory.[11] Its dysfunction is implicated in a range of neurological disorders, making it a key therapeutic target.[12][13]

Proposed Mechanism of Action

We hypothesize that N-Methyl-D-norleucine may act as a competitive antagonist or a partial agonist at the NMDA receptor. The N-methyl group and the D-amino acid configuration mimic key features of NMDA, suggesting potential binding to the glutamate binding site on the GluN2 subunit.

NMDA_Receptor_Hypothesis cluster_0 Postsynaptic Neuron NMDA_R NMDA Receptor GluN1 GluN2 Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds NMDN N-Methyl-D-norleucine (Hypothesized Antagonist) NMDN->NMDA_R:GluN2 Competitively Binds (Hypothesized) Neuronal_Response Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Neuronal_Response

Caption: Hypothesized competitive antagonism of N-Methyl-D-norleucine at the NMDA receptor.

Experimental Workflow for Investigating Neuromodulatory Activity

A tiered approach, from in vitro binding to in vivo functional assays, is essential to validate this hypothesis.

Neuro_Workflow cluster_1 Tier 1: In Vitro Characterization cluster_2 Tier 2: Cell-Based Functional Assays cluster_3 Tier 3: In Vivo Proof-of-Concept A Radioligand Binding Assay (Determine Ki for NMDA Receptor) B Electrophysiology (Patch-clamp on cultured neurons) A->B Confirm functional effect C Calcium Influx Assay (Measure changes in intracellular Ca2+) B->C Validate in a cellular context D Neuroprotection Assay (Assess protection against excitotoxicity) C->D Assess therapeutic potential E Animal Models of Neurological Disease (e.g., Stroke, Epilepsy) D->E Evaluate in a disease model F Behavioral Assays (e.g., Morris water maze for memory) E->F Assess cognitive effects

Caption: Tiered experimental workflow for evaluating the neuromodulatory potential of N-Methyl-D-norleucine.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity of N-Methyl-D-norleucine for the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of N-Methyl-D-norleucine for the NMDA receptor using a competitive binding assay with a known radiolabeled antagonist.

Materials:

  • Membrane preparations from rat brain cortex (rich in NMDA receptors).

  • [³H]-CGP 39653 (a known selective NMDA receptor antagonist).

  • N-Methyl-D-norleucine (test compound).

  • Unlabeled CGP 39653 (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of N-Methyl-D-norleucine and unlabeled CGP 39653 in assay buffer.

    • Dilute the membrane preparation and [³H]-CGP 39653 to their optimal concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total binding (membrane + [³H]-CGP 39653).

      • Non-specific binding (membrane + [³H]-CGP 39653 + excess unlabeled CGP 39653).

      • Competition binding (membrane + [³H]-CGP 39653 + varying concentrations of N-Methyl-D-norleucine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Methyl-D-norleucine concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothesized Biological Activity II: Anti-Cancer Agent

The reliance of many cancer cells on specific amino acids for proliferation presents a therapeutic window. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown robust anti-cancer efficacy, albeit with dose-limiting toxicities.[1][14] We hypothesize that N-Methyl-D-norleucine, as a stable D-amino acid, may interfere with cancer cell metabolism, potentially through pathways involving norleucine, leucine, or methionine, leading to cytostatic or cytotoxic effects.

Proposed Mechanism of Action

We propose that N-Methyl-D-norleucine could exert anti-cancer effects through one or more of the following mechanisms:

  • Inhibition of amino acid transporters: Competition with natural amino acids for uptake into cancer cells.

  • Disruption of protein synthesis: Misincorporation into proteins or inhibition of aminoacyl-tRNA synthetases.

  • Metabolic antagonism: Interference with key metabolic pathways that utilize structurally similar amino acids.

Anticancer_Hypothesis cluster_0 Cancer Cell NMDN N-Methyl-D-norleucine Transporter Amino Acid Transporter e.g., LAT1 NMDN->Transporter Inhibition of Uptake (Hypothesized) Metabolism Metabolic Pathways (e.g., Protein Synthesis, Energy Production) NMDN->Metabolism Metabolic Disruption (Hypothesized) Transporter->Metabolism Amino Acid Supply Proliferation Cell Proliferation Metabolism->Proliferation Metabolism->Proliferation Inhibition

Caption: Hypothesized mechanisms of anti-cancer activity for N-Methyl-D-norleucine.

Experimental Workflow for Investigating Anti-Cancer Activity

A systematic evaluation of the anti-proliferative and cytotoxic effects of N-Methyl-D-norleucine is required.

Anticancer_Workflow cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: Mechanism of Action Studies cluster_3 Tier 3: In Vivo Efficacy A Cell Viability Assays (e.g., MTT, on a panel of cancer cell lines) B Cytotoxicity Assays (e.g., LDH release) A->B Distinguish cytostatic vs. cytotoxic C Metabolic Flux Analysis (Assess changes in cellular metabolism) A->C Investigate metabolic effects F Xenograft Mouse Models (Tumor growth inhibition studies) A->F Evaluate in vivo efficacy D Cell Cycle Analysis (Flow cytometry) C->D Determine effect on cell cycle E Apoptosis Assays (e.g., Annexin V staining) D->E Assess induction of apoptosis G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies F->G Correlate exposure with effect

Caption: Tiered experimental workflow for evaluating the anti-cancer potential of N-Methyl-D-norleucine.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for the initial screening of the anti-proliferative effects of N-Methyl-D-norleucine on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Methyl-D-norleucine in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium.

  • N-Methyl-D-norleucine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-Methyl-D-norleucine in complete medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization:

    • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the N-Methyl-D-norleucine concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Synthesis and Characterization

The synthesis of N-Methyl-D-norleucine can be achieved through established methods for the N-methylation of amino acids. A common approach involves the reductive amination of the corresponding α-keto acid or the methylation of the D-norleucine starting material.[15] Purity and stereochemical integrity should be confirmed using techniques such as NMR, mass spectrometry, and chiral HPLC.

Future Directions and Therapeutic Potential

The successful validation of either the neuromodulatory or anti-cancer hypotheses would open up significant avenues for further research and development. In the context of neurological disorders, N-Methyl-D-norleucine could be investigated as a neuroprotective agent in conditions characterized by excitotoxicity, such as stroke or traumatic brain injury.[16] In oncology, its potential as a metabolic inhibitor could be explored in combination with other chemotherapeutic agents. The favorable pharmacokinetic properties conferred by N-methylation and the D-configuration could translate into a drug candidate with an improved therapeutic index.

Conclusion

N-Methyl-D-norleucine is a structurally intriguing molecule that stands at the intersection of several key concepts in medicinal chemistry. While direct biological data is currently lacking, the theoretical framework presented in this guide, based on the known properties of its constituent parts, strongly supports its investigation as a novel therapeutic agent. The detailed experimental workflows provided herein offer a clear and logical path for researchers to systematically evaluate its potential as a neuromodulator and an anti-cancer compound. The exploration of N-Methyl-D-norleucine embodies the rational design principles that drive modern drug discovery and holds the promise of yielding a novel and valuable therapeutic agent.

References

  • Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. [Link]

  • Avilés, F., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 27(19), 6593. [Link]

  • ARUP Laboratories. N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, CSF With Reflex to Titer. [Link]

  • ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. [Link]

  • Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • Wikipedia. NMDA receptor antagonist. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Methyl-D-norleucine: Technical Specifications and Supplier Inquiry. [Link]

  • PubMed. Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. [Link]

  • Crowell, J. A., et al. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in oncology, 41(1), 119–130. [Link]

  • Kuss, M. A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57864. [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and bioengineering, 83(6), 729–734. [Link]

  • Ashktorab, H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]

  • Lin, S., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(17), 13351. [Link]

  • Taylor, M. R., et al. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife, 10, e66929. [Link]

  • Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Brain research, 1672, 1-5. [Link]

  • Chondrex, Inc. Cell Metabolism Assays. [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

  • Aviñó, A., et al. (2022). Zebrafish drug screening identifies candidate therapies for neuroprotection after spontaneous intracerebral haemorrhage. Disease Models & Mechanisms, 15(1), dmm049216. [Link]

  • Kiefer, P., et al. (2017). Secreted Protein as a Non-Disruptive Information Carrier for 13C-Based Metabolic Flux Analysis. Metabolites, 7(4), 58. [Link]

  • Wikipedia. Norleucine. [Link]

  • Agilent Technologies. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. [Link]

  • Tello, I., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1243147. [Link]

  • PubChem. L-Norleucine, N-methyl-. [Link]

  • Toney, K., & Basis, A. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • PubMed. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [Link]

  • American Chemical Society. Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. [Link]

  • ResearchGate. Current Trends in the Animal Models for Screening of Nootropic Agents. [Link]

  • Pires, A., et al. (2022). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(23), 15317. [Link]

  • ResearchGate. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Request PDF. [Link]

  • Gerner, C., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11528. [Link]

  • Division of Cancer Prevention. Animal Models Used by PREVENT. [Link]

  • The Journal of Neuropsychiatry and Clinical Neurosciences. Serum and CSF Anti-NMDAR Antibody Testing in Psychiatry. [Link]

  • Kiick, K. L., et al. (2002). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie (International ed. in English), 41(17), 3047-50. [Link]

Sources

The Methyl Effect: Engineering Peptide Properties via N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptide therapeutics, the "bioavailability barrier" remains the primary obstacle preventing peptides from replacing small molecules as oral drugs. N-methylation—the replacement of the amide proton with a methyl group—is not merely a chemical modification; it is a strategic engineering tool. By surgically removing hydrogen bond donors and introducing steric constraints, N-methylation can transform a rapidly degraded, impermeable peptide into a metabolically stable, orally available therapeutic. This guide dissects the physicochemical mechanics, synthetic hurdles, and specific protocols required to master N-methylated amino acids in solid-phase peptide synthesis (SPPS).

Part 1: The Physicochemical Rationale

To apply N-methylation effectively, one must understand the molecular consequences. It is not simply adding a carbon; it is altering the fundamental rules of the peptide backbone.

The "Chameleonic" Permeability

The primary driver for N-methylation is the improvement of membrane permeability. According to the "Lipinski Rule of 5," hydrogen bond donors (HBD) limit passive diffusion. A standard peptide bond is an HBD.

  • Mechanism: N-methylation removes the amide proton, reducing the desolvation energy required for the peptide to enter the lipid bilayer.

  • Lokey’s Hypothesis: Research by Scott Lokey (UC Santa Cruz) suggests that N-methylated peptides can adopt "chameleonic" properties—burying polar groups internally in lipophilic environments while exposing them in aqueous solution.

Conformational Control: The Cis-Amide Switch

In standard peptides, the amide bond overwhelmingly favors the trans conformation (


) to minimize steric clash between 

substituents.
  • The Methyl Clash: Introducing an N-methyl group creates steric interference in the trans state between the N-methyl and the preceding carbonyl oxygen.

  • The Consequence: This lowers the energy barrier for the cis conformation (

    
    ). While trans is often still preferred, the population of cis conformers increases significantly. This is critical for designing turn structures (e.g., 
    
    
    
    -turns) or matching bioactive conformations found in cyclic natural products like Cyclosporine A.

CisTrans Trans Trans-Conformation (Standard Peptide) Low Steric Strain Cis Cis-Conformation (Rare in Standard) High Steric Strain Trans->Cis High Energy Barrier NMe_Trans N-Me Trans (Steric Clash: Me vs C=O) NMe_Cis N-Me Cis (Energetically Accessible) Favors Turns NMe_Trans->NMe_Cis Lower Barrier (Equilibrium Shift)

Figure 1: Impact of N-methylation on amide bond geometry. The steric bulk of the methyl group destabilizes the trans conformation, making the cis conformation energetically accessible.

Part 2: Synthetic Methodologies

While Fmoc-N-Me-amino acids are commercially available, they are expensive and limited in variety. For complex sequences, on-resin N-methylation is the gold standard for versatility.

The Fukuyama-Mitsunobu Protocol

The most robust method for site-specific N-methylation on solid support is the Fukuyama-Mitsunobu reaction. It utilizes the acidity of sulfonamides to facilitate alkylation under Mitsunobu conditions.

Mechanism:

  • Activation: The free N-terminus is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[1]

  • Alkylation: The sulfonamide proton (pKa ~11) is removed, and the nitrogen is methylated using methanol and DIAD/PPh3 (Mitsunobu).

  • Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU), leaving the secondary amine.

Fukuyama Start Free Amine on Resin (H2N-Peptide-Resin) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Inter1 Sulfonamide Intermediate (oNBS-NH-Peptide) Step1->Inter1 Step2 2. Mitsunobu Alkylation (MeOH, PPh3, DIAD) Inter1->Step2 Inter2 Methylated Sulfonamide (oNBS-N(Me)-Peptide) Step2->Inter2 Step3 3. Thiolysis Deprotection (DBU, 2-Mercaptoethanol) Inter2->Step3 End N-Methylated Amine (HN(Me)-Peptide-Resin) Step3->End

Figure 2: The Fukuyama-Mitsunobu workflow for site-selective on-resin N-methylation.

Part 3: SPPS Challenges & Solutions

The synthesis of the N-methylated residue is not the hardest part; the hardest part is coupling the NEXT amino acid .

The Problem: Steric Hindrance

Once you have an N-methylated amine on the resin, it is a secondary amine with significant steric bulk. The nucleophilicity is intact, but the approach of the next activated amino acid is severely hindered. Standard HBTU/DIEA couplings will often fail or result in low yields (<20%).

The Solution: High-Efficiency Activation

To overcome this barrier, we must use reagents that generate highly reactive active esters or acyl halides.

ReagentClassRecommendationNotes
HATU UroniumStandard The gold standard for difficult couplings. Use with HOAt if available.
PyAOP PhosphoniumSuperior Often outperforms HATU for N-Me couplings due to the lack of guanidinium byproduct formation.
COMU UroniumExcellent Safer alternative to HATU with comparable or better efficiency.
BTC Acid ChlorideSpecialist Bis(trichloromethyl)carbonate generates acid chlorides in situ.[2] Highly reactive but requires strict anhydrous conditions.

Part 4: Experimental Protocols

Protocol A: Coupling Onto an N-Methylated Residue

This is the critical step where most syntheses fail. This protocol assumes the resin currently holds an N-terminal N-methyl amino acid (e.g., H-N(Me)-Leu-Resin).

Reagents:

  • Fmoc-Amino Acid (5.0 eq)

  • HATU (5.0 eq) or PyAOP (5.0 eq)

  • HOAt (5.0 eq) - Optional but recommended

  • DIEA (10.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Pre-activation: Dissolve Fmoc-AA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30 seconds. The solution should turn yellow.

  • Coupling: Add the pre-activated solution to the resin.

  • Incubation: Shake for 2 hours at room temperature.

    • Optimization: If possible, perform this step at 50°C or use microwave irradiation (75°C for 10 min) to drive the reaction.

  • Double Coupling: Drain the vessel. Repeat steps 1-3 with fresh reagents.

  • Monitoring: Do not use the Kaiser Test. It does not detect secondary amines reliably. Use the Chloranil Test or p-Nitrophenol ester test .

    • Chloranil Test: A blue/green beads indicate free secondary amine (incomplete coupling). Colorless/yellow beads indicate complete coupling.

Protocol B: On-Resin N-Methylation (Fukuyama Method)

Use this to convert a standard N-terminal residue into an N-methylated residue.

  • Sulfonylation:

    • Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 15 min.

    • Wash DCM (3x), DMF (3x).

    • Check: Kaiser test should be negative (no free amine).

  • Methylation (Mitsunobu):

    • Suspend resin in anhydrous THF/DCM (1:1).

    • Add PPh3 (5 eq) and Methanol (10 eq) .[2]

    • Add DIAD (5 eq) dropwise (exothermic!).

    • Shake for 1 hour. Wash thoroughly.

  • Deprotection:

    • Treat resin with DBU (3 eq) and 2-Mercaptoethanol (10 eq) in NMP for 5 min.

    • Repeat treatment 2 times.

    • Wash extensively with NMP, DCM, DMF.

    • Check: Chloranil test should be positive (blue) for secondary amine.

References

  • Chatterjee, J., et al. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[2] Link

  • White, T. R., et al. (2011).[4] On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[4][5][6] Nature Chemical Biology.[4][5] Link

  • Biron, E., et al. (2006).[7] Optimized selective N-methylation of peptides on solid support.[2][5][6][7] Journal of Peptide Science.[7] Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[8] Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[2][5] Journal of the American Chemical Society.[5][9] Link

Sources

Early research involving N-Methyl-D-norleucine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early-Stage Investigation of N-Methyl-D-norleucine Hydrochloride

Preamble: Charting a Course for a Novel Amino Acid Analogue

The exploration of non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the potential to create novel peptides and small molecules with enhanced stability, potency, and target selectivity. N-Methyl-D-norleucine hydrochloride, a methylated, D-enantiomer of the leucine isomer norleucine, represents a fascinating yet underexplored entity. While extensive, dedicated early research on this specific molecule is not widely available in public literature, its structural motifs suggest a rich field of potential inquiry.

This guide, therefore, serves as a comprehensive roadmap for the initial scientific investigation of N-Methyl-D-norleucine hydrochloride. It is designed for researchers, scientists, and drug development professionals, providing a framework built upon established principles and methodologies for analogous compounds. We will proceed from synthesis and characterization to a logical, tiered approach for biological evaluation, grounding our recommendations in authoritative practices.

Synthesis and Physicochemical Characterization: Establishing the Foundation

A robust and well-characterized supply of the target molecule is the prerequisite for any meaningful biological study. The synthesis of N-Methyl-D-norleucine hydrochloride can be approached through a multi-step process, drawing inspiration from known methods for amino acid modification.

Proposed Synthetic Pathway

A plausible synthetic route begins with the commercially available D-norleucine. The synthesis involves two key transformations: N-methylation and conversion to the hydrochloride salt.

Synthetic_Pathway D_Norleucine D-Norleucine Protected_Nle N-Protected D-Norleucine (e.g., Boc-D-Norleucine) D_Norleucine->Protected_Nle Protection (e.g., Boc2O) Methylated_Protected_Nle N-Methyl, N-Protected D-Norleucine Protected_Nle->Methylated_Protected_Nle N-Methylation (e.g., NaH, CH3I) Methyl_Nle N-Methyl-D-norleucine Methylated_Protected_Nle->Methyl_Nle Deprotection (e.g., TFA) Final_Product N-Methyl-D-norleucine Hydrochloride Methyl_Nle->Final_Product Salt Formation (HCl in ether)

Caption: Proposed synthetic workflow for N-Methyl-D-norleucine hydrochloride.

Experimental Protocol: N-Methylation of a Protected Amino Acid[1]

  • Protection: Dissolve D-norleucine in a suitable solvent system (e.g., a mixture of dioxane and water). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate Boc-D-norleucine.

  • N-Methylation: In an inert atmosphere, dissolve the protected Boc-D-norleucine in an anhydrous polar aprotic solvent like THF. Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir, then add methyl iodide (CH₃I). The reaction is typically stirred overnight at room temperature.

  • Deprotection: After quenching the methylation reaction and extracting the N-methylated protected intermediate, dissolve it in a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent to remove the Boc group.

  • Salt Formation: Following the removal of the protecting group and solvent, dissolve the resulting free amino acid in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a solution of HCl in an inert solvent like diethyl ether.

  • Purification: The final product, N-Methyl-D-norleucine hydrochloride, should be purified by recrystallization to achieve high purity.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

PropertyAnalytical MethodExpected Outcome / Information Gained
Identity & Structure ¹H and ¹³C NMR SpectroscopyConfirmation of the covalent structure, including the presence of the N-methyl group and the integrity of the norleucine backbone.[2]
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Determination of the exact mass of the molecule, confirming its elemental composition.[2]
Purity High-Performance Liquid Chromatography (HPLC)Quantification of the purity of the compound, typically aiming for >98%. Chiral HPLC can confirm the enantiomeric purity.[3][4]
Functional Groups Infrared (IR) SpectroscopyIdentification of key functional groups such as C=O (carboxyl), N-H (amine salt), and C-H bonds.[2]
Melting Point Melting Point ApparatusA sharp melting point range indicates high purity. For comparison, D,L-norleucine hydrochloride has been synthesized.[5]
Solubility Empirical TestingDetermination of solubility in various solvents (water, DMSO, ethanol) is crucial for preparing solutions for biological assays. Norleucine itself is water-soluble.[6]

Early Biological Evaluation: A Tiered Strategy

With a well-characterized compound in hand, the next phase is to probe its biological activity. A tiered approach, starting with broad screening and moving to more specific, hypothesis-driven assays, is most efficient.

Biological_Evaluation_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: In Vivo Probing Cell_Viability Cell Viability Assays (e.g., MTT, on cancer and normal cell lines) Peptide_Incorporation Incorporate into a known bioactive peptide (Assess stability and activity) Cell_Viability->Peptide_Incorporation If non-toxic Toxicity_Mechanism Mechanism of Toxicity Studies (If cytotoxicity is observed) Cell_Viability->Toxicity_Mechanism If cytotoxic Receptor_Screening Broad Receptor Binding Panel (focus on CNS receptors due to N-methyl group) NMDA_Assay NMDA Receptor Functional Assays (e.g., Calcium influx, Electrophysiology)[7] Receptor_Screening->NMDA_Assay If hits on glutamate receptors MTD_Study Maximum Tolerated Dose (MTD) in a rodent model NMDA_Assay->MTD_Study If active Behavioral_Screen Basic Behavioral Screen (e.g., Irwin test) MTD_Study->Behavioral_Screen

Sources

Methodological & Application

Application Note: High-Efficiency SPPS Integration of N-Me-D-Nle-OH·HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for advanced researchers and drug development professionals. It addresses the specific chemical challenges associated with N-Me-D-Nle-OH·HCl (N-methyl-D-norleucine hydrochloride), a sterically hindered, unnatural amino acid used to improve metabolic stability and membrane permeability in peptide therapeutics.

Executive Summary & Technical Rationale

N-Me-D-Nle-OH combines three distinct structural features that complicate Solid-Phase Peptide Synthesis (SPPS):

  • N-Methylation: Eliminates the amide proton, preventing hydrogen bonding and inducing a cis-peptide bond preference. This creates significant steric hindrance for the subsequent acylation step.

  • D-Configuration: Induces reverse turn structures; while chemically identical to L-isomers in reactivity, it alters the aggregation profile of the growing chain.

  • HCl Salt Form: The hydrochloride counterion is acidic. Failure to neutralize this proton in situ will protonate the coupling base (e.g., DIEA), lowering the effective pH and stalling activation.

Core Challenge: The primary bottleneck is not coupling N-Me-D-Nle to the chain, but coupling the next amino acid onto the N-terminal secondary amine of N-Me-D-Nle. This step often suffers from low yields (<20%) and high deletion sequences if standard protocols are used.

Chemical Handling & Preparation[1][2][3][4][5][6]

Reagent Specifications
  • Chemical Name: N-Methyl-D-norleucine hydrochloride

  • Function: Peptidomimetic building block (Methionine isostere, protease resistance).

  • Solubility: Soluble in DMF, NMP, and DMSO. Slightly less soluble in DCM.

The "HCl Penalty" – Neutralization Strategy

Unlike free base amino acids, the HCl salt carries an equimolar amount of acid.

  • Standard Protocol Error: Using 2.0 eq of DIEA for activation (1 eq to neutralize the carboxylate, 1 eq to deprotonate the activator).

  • Correct Protocol: You must add 1.0 extra equivalent of base to neutralize the amine-HCl.

    • Total Base Calculation: If using HATU (0.9 eq) and Amino Acid (1.0 eq), use 3.0 eq of DIEA (instead of the usual 2.0).

Protocol A: Coupling N-Me-D-Nle-OH·HCl to the Resin

Objective: Attach N-Me-D-Nle to the growing peptide chain.

Mechanism: The steric bulk of the N-methyl group is on the incoming amino acid. While slower than Gly or Ala, this coupling usually proceeds with standard high-efficiency reagents.

Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Procedure
  • Swell Resin: Wash resin 3x with DMF.[2]

  • Prepare Activation Solution (Pre-activation is critical):

    • Dissolve N-Me-D-Nle-OH·HCl (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIEA (8.0 eq) . Note the doubled base amount to handle the HCl salt.

    • Observation: The solution should turn yellow (activation). If it remains colorless, check pH (wet pH paper); it must be basic (pH > 8).

  • Coupling:

    • Add solution to resin immediately.

    • Time: React for 60–120 minutes at Room Temperature (RT).

    • Optional: Microwave assistance (75°C, 5 min) improves yield significantly.

  • Wash: Drain and wash with DMF (4x).

  • Monitoring: Perform Kaiser Test .

    • Result: If Blue beads → Incomplete (Recouple).[3] If Colorless → Complete.

Protocol B: Coupling ONTO the N-Terminal N-Me-D-Nle

Objective: Acylate the sterically hindered secondary amine. This is the "Expert Level" step.

The Problem: The N-methyl group shields the nucleophilic amine. Standard HBTU/HCTU couplings often fail here.

Recommended Activation Systems (In Order of Potency)
  • HATU / HOAt / DIEA: The gold standard for hindered couplings.

  • PyAOP / HOAt / DIEA: PyAOP is a phosphonium salt, often superior for N-methyl amines as it avoids guanidinium byproduct formation.

  • BTC (Bis-trichloromethyl carbonate): Generates an acid chloride in situ. Highly effective but hazardous (phosgene generation). Use only if HATU fails.

Step-by-Step Procedure (Double Coupling Strategy)
Coupling 1: High Concentration
  • Dissolve Next Amino Acid (5.0 eq) and HATU (5.0 eq) in minimal DMF (max concentration ~0.5 M).

  • Add DIEA (10.0 eq) .

  • Add to resin containing N-terminal N-Me-D-Nle.

  • Reaction: Shake for 2 hours at RT or 10 min at 75°C (Microwave) .

  • Wash with DMF (3x).

Coupling 2: Solvent Change (Chaotropic Effect)
  • Repeat the activation using PyAOP or HATU .

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (9:1) . DMSO helps disrupt aggregation caused by the D-isomer/N-Me combination.

  • Reaction: Shake for 2 hours or overnight.

Critical QC: The Chloranil Test

The Kaiser test (Ninhydrin) DOES NOT detect secondary amines reliably.[4][5][6] You must use the Chloranil or p-Nitrophenol test.[7]

Chloranil Test Protocol:

  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes.

    • Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling). ACTION: Recouple.

    • Amber/Colorless Beads: Negative (Coupling Complete).

Troubleshooting: Diketopiperazine (DKP) Formation

Risk: If N-Me-D-Nle is the 2nd or 3rd residue from the C-terminus (especially on Wang resin), Fmoc deprotection can induce a "back-biting" attack, cleaving the dipeptide from the resin as a cyclic Diketopiperazine (DKP).

Mechanism: The cis-conformation favored by N-methylation brings the N-terminus closer to the C-terminal ester.

Mitigation Strategy:

  • Use Trityl Resins: 2-Chlorotrityl Chloride (2-CTC) resin is sterically bulky and prevents DKP formation.[7]

  • Short Deprotection: Use 20% Piperidine in DMF for only 2 x 3 minutes (instead of 2 x 10 min) to minimize exposure to base.

  • D-BU/Piperazine: Use 2% DBU / 5% Piperazine in NMP for deprotection; this specific cocktail has been shown to reduce DKP formation in N-methyl peptides.[8][7][9]

Visualized Workflows

Figure 1: N-Me-D-Nle-OH·HCl Integration Logic

SPPS_Workflow Start Resin-bound Peptide (Free Amine) Prep Prepare N-Me-D-Nle-OH.HCl Add 1 eq EXTRA Base (Neutralize HCl) Start->Prep Couple1 Coupling 1: HATU/DIEA (Standard Time) Prep->Couple1 Check1 QC: Kaiser Test Couple1->Check1 Check1->Couple1 Blue (Fail) Deprotect Fmoc Deprotection (Watch for DKP!) Check1->Deprotect Colorless (Pass) Couple2 Coupling ONTO N-Me-D-Nle (The Bottleneck) Deprotect->Couple2 Method2 Use HATU or PyAOP Double Coupling Required Couple2->Method2 Check2 QC: Chloranil Test (NOT Kaiser) Method2->Check2 Check2->Method2 Blue/Green (Fail) Finish Continue Synthesis Check2->Finish Amber (Pass)

Caption: Logical flow for integrating N-Me-D-Nle. Note the specific QC tests: Kaiser for the primary amine before coupling, Chloranil for the secondary amine after.

Figure 2: DKP Formation & Prevention

DKP_Risk Risk N-Me-D-Nle at Position 2/3 Base Fmoc Deprotection (Base) Risk->Base Solution PREVENTION: 1. Use 2-CTC Resin 2. Short Deprotection (2x3 min) Risk->Solution Apply Strategy Attack Intramolecular Attack (Back-biting) Base->Attack Slow Deprotection Loss Peptide Cleaved from Resin (Yield Loss) Attack->Loss

Caption: Mechanism of Diketopiperazine (DKP) formation, a major risk when N-methyl amino acids are near the C-terminus.

Summary Table: Experimental Parameters

ParameterStandard AA CouplingN-Me-D-Nle-OH·HCl CouplingCoupling ONTO N-Me-D-Nle
Coupling Reagent HBTU / HCTUHATU / DIC+Oxyma HATU / PyAOP / HOAt
Base Equivalents 2.0 eq (DIEA)3.0 eq (DIEA) (Neutralize HCl)2.0 eq (DIEA)
Coupling Time 30–60 min60–120 min2x 2 hours (Double Couple)
Solvent DMFDMFDMF / NMP / DMSO
QC Test Kaiser (Ninhydrin)Kaiser (Ninhydrin)Chloranil / p-Nitrophenol
Difficulty LowMediumHigh (Steric Hindrance)

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[10]

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.

  • Yang, Y., & Hansen, L. (2022).[7] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015–12020.[7] [7]

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on Chloranil Test).

Sources

Application Note: A Comprehensive Protocol for the Incorporation of N-Me-D-Nle-OH.HCl into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-canonical amino acids is a pivotal strategy in modern peptide-based drug discovery, enabling the enhancement of therapeutic properties such as potency, metabolic stability, and cell permeability. This application note provides a detailed, field-proven protocol for the successful incorporation of N-Me-D-Nle-OH.HCl (N-methyl-D-norleucine hydrochloride) into peptide sequences using solid-phase peptide synthesis (SPPS). This unique amino acid analog combines N-methylation to confer proteolytic resistance and conformational rigidity, a D-configuration for enhanced enzymatic stability, and a norleucine side chain to modulate hydrophobicity and binding interactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and the scientific rationale behind the protocol design.

Introduction: The Strategic Advantage of N-Me-D-Nle-OH.HCl in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability. The incorporation of modified amino acids like N-Me-D-Nle-OH.HCl is a powerful approach to overcome these limitations.

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric hindrance that can significantly reduce susceptibility to enzymatic cleavage.[1] This modification also restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2][3][4]

  • D-Configuration: Natural proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid at a specific position can render the adjacent peptide bond resistant to proteolysis, thereby extending the in vivo half-life of the peptide.

  • Norleucine Side Chain: As an isomer of leucine, norleucine provides a linear, four-carbon alkyl side chain. This non-branched hydrophobicity can influence the peptide's interaction with its biological target and improve its pharmacokinetic profile.

The hydrochloride salt of N-Me-D-Nle-OH ensures its stability and solubility in the polar aprotic solvents commonly used in SPPS.[5] This guide presents a robust protocol for the efficient incorporation of this valuable building block.

Materials and Reagents

High-quality reagents are essential for successful peptide synthesis. The following table outlines the necessary materials.

Reagent Grade Typical Supplier Purpose
N-Me-D-Nle-OH.HClPeptide Synthesis GradeChem-Impex or equivalentNon-canonical amino acid
Fmoc-protected amino acidsPeptide Synthesis GradeBachem, Gyros Protein TechnologiesStandard amino acid building blocks
Rink Amide Resin100-200 mesh, 0.4-0.7 mmol/gSigma-Aldrich, BachemSolid support for C-terminal amide
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher ScientificPrimary solvent
Dichloromethane (DCM)ACS GradeVWRSolvent for washing
PiperidineACS GradeSigma-AldrichFmoc deprotection agent
HATUPeptide Synthesis GradeChem-Impex, BachemCoupling reagent
HOBt or Oxyma PurePeptide Synthesis GradeBachemCoupling reagent additive
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-AldrichBase for coupling reaction
Trifluoroacetic acid (TFA)ACS GradeThermo Fisher ScientificCleavage cocktail component
Triisopropylsilane (TIS)ACS GradeSigma-AldrichScavenger for cleavage
WaterHPLC GradeVWRScavenger for cleavage
AcetonitrileHPLC GradeVWRHPLC solvent
Diethyl ether (cold)ACS GradeVWRPeptide precipitation

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a peptide incorporating N-Me-D-Nle-OH.HCl on a Rink Amide resin. The overall workflow is depicted below.

SPPS_Workflow Resin_Prep 1. Resin Swelling & Fmoc Deprotection AA_Coupling 2. Standard Fmoc-AA Coupling Resin_Prep->AA_Coupling Wash_Deprotect 3. Washing & Fmoc Deprotection AA_Coupling->Wash_Deprotect NMe_Coupling 4. N-Me-D-Nle-OH.HCl Coupling (Special Conditions) Wash_Deprotect->NMe_Coupling Continue_Synth 5. Continue Synthesis NMe_Coupling->Continue_Synth Final_Deprotect 6. Final Fmoc Deprotection Continue_Synth->Final_Deprotect Cleavage 7. Cleavage from Resin Final_Deprotect->Cleavage Purification 8. Precipitation & Purification Cleavage->Purification NMe_Coupling_Diagram cluster_activation Activation of N-Me-D-Nle-OH.HCl cluster_coupling Coupling to Resin NMe_AA N-Me-D-Nle-OH.HCl (4 eq) Activated_Ester Activated Ester Intermediate NMe_AA->Activated_Ester HATU HATU (3.9 eq) HATU->Activated_Ester Additive HOBt / Oxyma (4 eq) Additive->Activated_Ester DIPEA DIPEA (8 eq) DIPEA->Activated_Ester Neutralizes HCl & Activates Coupled_Product N-Me-D-Nle Coupled Peptide-Resin Activated_Ester->Coupled_Product Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Coupled_Product Extended Time (2-4h)

Caption: Activation and coupling workflow for N-Me-D-Nle-OH.HCl.

  • Deprotection: Perform Fmoc deprotection on the resin-bound peptide as described in section 3.1.

  • Activation: In a separate vial, dissolve N-Me-D-Nle-OH.HCl (4 equivalents), HATU (3.9 equivalents), and HOBt or Oxyma Pure (4 equivalents) in DMF.

  • Neutralization and Activation: Add DIPEA (8 equivalents) to the mixture. The initial equivalents of DIPEA will neutralize the HCl salt, while the remainder acts as the base for the coupling reaction. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated solution to the deprotected resin.

  • Extended Coupling Time: Agitate the reaction mixture for a minimum of 2-4 hours at room temperature. The increased steric hindrance necessitates a longer reaction time to achieve a high coupling efficiency. [6]6. Monitoring the Reaction: The Kaiser test is not suitable for secondary amines. Use the Chloranil test to monitor the reaction. A negative result (colorless to pale yellow beads) indicates the absence of free secondary amines and thus a complete coupling. [6]7. Washing: Upon completion, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Continuation of the Synthesis

Repeat the deprotection (Section 3.1) and coupling (Section 3.2) steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under high vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient. If the peptide contains sensitive residues like methionine or cysteine, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary. [7][8]3. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [9][10][11]A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. [12]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete coupling of N-Me-D-Nle-OH.HCl Insufficient coupling time or reagent equivalents due to steric hindrance.Double couple the amino acid: repeat the coupling step with a fresh solution of activated N-Me-D-Nle-OH.HCl. Increase the coupling time to 4-6 hours.
Low Purity of Crude Peptide On-resin peptide aggregation, particularly with hydrophobic sequences.Consider using pseudoproline dipeptides or DMB-dipeptides in the sequence to disrupt secondary structure formation.
Side Reactions During Cleavage Reactive carbocations generated during TFA cleavage modifying sensitive residues (e.g., Trp, Met).Ensure the correct scavenger cocktail is used based on the peptide sequence. [7]
Epimerization Racemization of the amino acid during activation.Minimize the pre-activation time before adding the activated amino acid solution to the resin.

Conclusion

The incorporation of N-Me-D-Nle-OH.HCl presents a valuable strategy for enhancing the therapeutic potential of peptides. While the steric hindrance of the N-methyl group poses a synthetic challenge, it can be effectively overcome by utilizing potent coupling reagents like HATU, extending reaction times, and employing appropriate monitoring tests. The detailed protocol provided herein offers a reliable and validated methodology for the successful synthesis of peptides containing this and other N-methylated amino acids, paving the way for the development of next-generation peptide therapeutics.

References

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 6, 2026, from [Link]

  • Biron, E. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Springer Nature Experiments. Retrieved February 6, 2026, from [Link]

  • Wroblewska, Z., & Derdowska, I. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(3), 2544–2552. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing peptide containing n-substituted amino acid.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 26). Custom Peptide Synthesis with Boc-N-Me-Nle-OH: A Key Building Block. Retrieved February 6, 2026, from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved February 6, 2026, from [Link]

  • Vinogradov, A. A., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Chemical Science, 9(28), 6138–6146. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved February 6, 2026, from [Link]

  • Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 6, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved February 6, 2026, from [Link]

  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 6, 2026, from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 6, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

  • Englert, M., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nature Communications, 9(1), 5174. [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved February 6, 2026, from [Link]

  • American Chemical Society. (2023, June 20). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved February 6, 2026, from [Link]

  • Bio-Rad. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Solubility & Handling of N-Me-D-Nle-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers working with N-Me-D-Nle-OH.HCl (N-Methyl-D-Norleucine Hydrochloride). It synthesizes physicochemical principles of N-methylated amino acid salts with practical laboratory workflows.

Executive Summary

N-Me-D-Nle-OH.HCl is a non-proteinogenic amino acid derivative characterized by an N-methylated backbone and a hydrophobic butyl side chain. As a hydrochloride salt, it exhibits a distinct amphiphilic solubility profile: highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF), but negligible solubility in non-polar organics (Hexane, Et₂O).

This guide provides validated protocols for preparing stock solutions for peptide synthesis (organic phase) and biological assays (aqueous phase), addressing the common "gelation" and steric hindrance issues associated with N-methylated residues.

Physicochemical Solubility Profile

The solubility behavior of N-Me-D-Nle-OH.HCl is governed by the competition between its ionic head group (


 / 

) and its lipophilic tail (butyl side chain + N-methyl group).
Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingEstimated Max Conc.Application Context
Polar Protic Water Excellent > 50 mg/mLBiological assays; pH-dependent dissolution.
Methanol Excellent > 100 mg/mLAnalytical standards; Recrystallization.
Ethanol Good ~ 25-50 mg/mLGreen solvent alternative.
Polar Aprotic DMSO High > 100 mg/mLCryopreservation; Stock solutions for dilution.
DMF High > 100 mg/mLPeptide coupling (SPPS); Reaction solvent.
Acetonitrile Low-Moderate < 10 mg/mLRequires water/alcohol co-solvent (e.g., 1:1 H₂O:ACN).
Non-Polar DCM Poor < 1 mg/mLInsoluble as HCl salt. Requires neutralization to dissolve.
Diethyl Ether Insoluble 0 mg/mLUsed for precipitation/washing.
Hexane Insoluble 0 mg/mLUsed for washing.

Critical Insight: The N-methylation reduces the energy barrier for cis/trans isomerization, often leading to broadened NMR signals or "oily" residues during evaporation. The HCl salt form stabilizes the solid state but makes it strictly insoluble in pure Dichloromethane (DCM) or Chloroform unless a base (e.g., DIEA) is added.

Protocol: Preparation of Stock Solutions

Protocol A: Aqueous Stock (For Biological Assays)

Target: 10 mM Stock Solution in Water

  • Calculate Mass: For 10 mL of 10 mM solution, weigh 18.17 mg of N-Me-D-Nle-OH.HCl.

  • Solvent Addition: Add 8 mL of sterile Milli-Q water.

  • Dissolution: Vortex for 30 seconds. The salt should dissolve immediately.

    • Troubleshooting: If the solution appears hazy (due to the hydrophobic butyl chain aggregating), sonicate at 40 kHz for 2 minutes.

  • Volume Adjustment: Top up to exactly 10 mL with water.

  • Filtration: Syringe filter through a 0.22 µm PVDF or PES membrane. Avoid Nylon filters as peptides/amino acids can bind non-specifically.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: Organic Stock (For Peptide Synthesis/Coupling)

Target: 0.2 M Stock in DMF (Dimethylformamide)

  • Vessel Prep: Use a dry, glass scintillation vial. Avoid polystyrene (incompatible with DMF).

  • Weighing: Weigh 363 mg of N-Me-D-Nle-OH.HCl.

  • Solvent Addition: Add 10 mL of anhydrous DMF (99.8%).

  • Dissolution: Vortex vigorously.

    • Note: The dissolution is endothermic. If the vial feels cold and solid remains, warm gently to 30°C in a water bath.

  • Usage in SPPS:

    • Coupling Reagents: Use HATU/HOAt or COMU. N-methylated amino acids are sterically hindered; standard HBTU/HOBt protocols often result in incomplete coupling (deletion sequences).

    • Base Addition: Add DIPEA (DIEA) immediately before coupling, not to the stock solution, to prevent premature racemization or degradation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the intended application.

DissolutionWorkflow Start Start: N-Me-D-Nle-OH.HCl Solid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay / Aqueous AppCheck->BioAssay In Vitro/In Vivo Synthesis Peptide Synthesis / Organic AppCheck->Synthesis Chemistry WaterAdd Add Sterile Water or PBS BioAssay->WaterAdd CheckClear Is Solution Clear? WaterAdd->CheckClear Filter Filter (0.22 µm PES) CheckClear->Filter Yes Sonicate Sonicate (40kHz, 5 min) or Warm to 37°C CheckClear->Sonicate No (Haze/Ppt) Sonicate->CheckClear SolventChoice Select Solvent: DMF, NMP, or DMSO Synthesis->SolventChoice DCMCheck Need DCM Solubility? SolventChoice->DCMCheck AddBase CRITICAL: Add 1.0 eq DIPEA to neutralize HCl salt DCMCheck->AddBase Yes (Must use DCM) DissolveOrg Vortex/Dissolve DCMCheck->DissolveOrg No (Use DMF) AddBase->DissolveOrg

Caption: Workflow for selecting the appropriate dissolution strategy based on downstream application (Biological vs. Synthetic).

Troubleshooting & Stability

Common Issue: "Oiling Out"

N-methylated amino acids are prone to forming oils rather than crystals upon solvent removal.

  • Cause: Disruption of hydrogen bonding networks by the N-methyl group.

  • Solution: If the product oils out during workup, dissolve in a minimal amount of Methanol and precipitate by dropwise addition into cold Diethyl Ether (

    
    ) with vigorous stirring.
    
Common Issue: Incomplete Dissolution in Water
  • Cause: The hydrophobic Norleucine side chain (butyl group) can cause aggregation at high concentrations (>50 mM).

  • Solution: Add a chaotropic agent or co-solvent if compatible with the assay (e.g., 5% DMSO or 0.1% Tween-20).

Storage
  • Solid State: Store at +4°C or -20°C in a desiccator. Hygroscopic.

  • Solution State: Acidic aqueous solutions (pH < 4) are stable. Neutral/Basic solutions should be used immediately to prevent potential racemization, although D-isomers are generally more robust than L-isomers.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review on solubility and handling of protected/modified amino acids). [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. (Discusses physicochemical properties of N-methylated derivatives). [Link]

Application Notes and Protocols: A Step-by-Step Guide for N-Me-D-Nle-OH.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylated amino acids, such as N-Methyl-D-norleucine (N-Me-D-Nle-OH), into peptide structures is a pivotal strategy in medicinal chemistry for enhancing pharmacological properties.[1][2][3] The N-methyl group provides steric hindrance that can increase resistance to enzymatic degradation, thereby improving bioavailability and in vivo stability.[3][4] However, this same steric hindrance poses significant challenges during peptide synthesis, demanding optimized coupling protocols.[4] This guide provides a comprehensive, step-by-step protocol for the efficient coupling of N-Me-D-Nle-OH.HCl, detailing the underlying chemical principles, reagent selection, reaction monitoring, and post-synthesis analysis.

Introduction: The Significance of N-Methylated Peptides

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool to modulate the physicochemical properties of peptides.[1][2] This modification can lead to:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteolytic enzymes, increasing the peptide's half-life in vivo.[3]

  • Improved Membrane Permeability: The reduced hydrogen bonding capacity and increased lipophilicity can enhance the ability of a peptide to cross cellular membranes.[1][2][5]

  • Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the peptide bond, leading to a more defined three-dimensional structure which can improve binding affinity and selectivity for its target.[3]

N-Methyl-D-norleucine, a non-proteinogenic amino acid, is a valuable building block in the design of novel therapeutics due to its unique structural features that can enhance biological activity.[6][7] This guide will focus on the practical aspects of incorporating N-Me-D-Nle-OH.HCl into a growing peptide chain.

The Challenge of Coupling N-Methylated Amino Acids

The primary challenge in coupling N-methylated amino acids lies in the steric hindrance presented by the N-methyl group.[4] This bulkiness significantly slows down the reaction rate of the nucleophilic attack by the secondary amine on the activated carboxylic acid of the incoming amino acid. Consequently, standard coupling conditions often result in low yields, incomplete reactions, and potential side reactions. To overcome these hurdles, the selection of an appropriate coupling reagent and optimized reaction conditions are paramount.

Selecting the Right Coupling Reagent

Standard coupling reagents like HBTU, while efficient for regular amino acids, are often less effective for sterically hindered residues.[4] More potent activating reagents are required to drive the reaction to completion.

Coupling Reagent Mechanism of Action Advantages for N-Methylated Amino Acids Considerations
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.Reacts faster and with less epimerization compared to HBTU.[8] Highly efficient for sterically hindered couplings.[9]Should not be used in excess as it can react with the unprotected N-terminus, capping the peptide chain.[8]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a highly reactive O-6-ClBt ester, which is more reactive than the OBt ester formed by HBTU.The replacement of HOBt with 6-chloro-HOBt leads to higher reaction rates.[9]Similar to HATU, excess should be avoided.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)A phosphonium salt-based reagent that is particularly effective for coupling N-protected N-methyl amino acids.[8]Highly effective in sterically hindered couplings, including N-methyl to N-methyl peptide bond formation.[8]
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)A halogenophosphonium salt that has shown efficacy in coupling N-methylated amino acids.[10]Can be effective where other reagents fail.[9]Can lead to higher racemization with prolonged coupling times.[9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Incorporates Oxyma Pure as the leaving group, which is a safer and highly reactive alternative to HOBt and HOAt.[9]Coupling efficiencies are comparable to HATU.[9] Safer to handle.[9]

For the purposes of this guide, we will focus on a protocol utilizing HATU due to its widespread success in coupling sterically hindered amino acids.

Step-by-Step Coupling Protocol for N-Me-D-Nle-OH.HCl

This protocol is designed for solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • N-Me-D-Nle-OH.HCl

  • Fmoc-protected amino acid resin

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution in DMF (typically 20%)

  • Dichloromethane (DCM)

  • Reagents for monitoring the coupling reaction (e.g., Bromophenol blue)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Cold diethyl ether

Workflow Diagram

Coupling_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin 1. Swell Resin (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling 4. Coupling Reaction (N-Me-D-Nle-OH.HCl, HATU, DIPEA in DMF) Washing1->Coupling Washing2 5. Wash Resin (DMF, DCM) Coupling->Washing2 Monitoring 6. Monitor Completion (Bromophenol Blue Test) Washing2->Monitoring Monitoring->Coupling If incomplete, recouple Repeat Repeat Steps 2-6 for next amino acid Monitoring->Repeat If complete Cleavage 7. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage After final residue Precipitation 8. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (LC-MS, NMR) Purification->Analysis

Sources

Applications of N-Me-D-Nle-OH.HCl in drug discovery and design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Me-D-Nle-OH.HCl in Peptidomimetic Drug Design

Abstract

This technical guide details the strategic application of N-Methyl-D-Norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) in the optimization of peptide therapeutics. As a non-canonical amino acid derivative, this compound offers a "triple-threat" solution to common peptide limitations: N-methylation enhances metabolic stability and membrane permeability; D-configuration provides resistance to stereoselective proteases; and the Norleucine (Nle) side chain eliminates methionine oxidation liabilities. This document provides mechanistic insights, validated solid-phase peptide synthesis (SPPS) protocols, and structure-activity relationship (SAR) strategies for integrating this residue into drug discovery pipelines.

Introduction: The "Triple-Threat" Modifier

In modern drug discovery, native peptides often fail as therapeutic candidates due to rapid proteolytic degradation, poor membrane permeability, and chemical instability. N-Me-D-Nle-OH.HCl is engineered to address these specific failure modes simultaneously.

Physicochemical Rationale
  • N-Methylation: Replaces the amide proton with a methyl group. This removes a hydrogen bond donor (HBD), significantly lowering the energy penalty for membrane desolvation (improving permeability) and introducing steric clash that prevents protease access.

  • D-Chirality: Most endogenous proteases are stereoselective for L-amino acids.[1] Inverting the stereocenter to the D-configuration renders the peptide bond effectively "invisible" to these enzymes.

  • Norleucine Substitution: Nle is a structural isostere of Methionine (Met). Unlike Met, Nle lacks the sulfur atom, making it immune to oxidation (Met

    
     Met-sulfoxide), a major cause of shelf-life instability and immunogenicity in peptide drugs.
    

Mechanistic Applications in Drug Design

Improving Metabolic Stability & Pharmacokinetics

The incorporation of N-Me-D-Nle creates a local "proteolytic shield." The N-methyl group restricts the rotation of the peptide backbone (


 angles), forcing the peptide into specific conformations (often 

-turns) that are energetically unfavorable for enzyme active sites.

DOT Diagram 1: The Stability & Permeability Mechanism

StabilityMechanism cluster_0 Chemical Stability cluster_1 Metabolic Stability cluster_2 Permeability Compound N-Me-D-Nle-OH Nle Norleucine Side Chain (No Sulfur) Compound->Nle D_Config D-Configuration Compound->D_Config N_Me N-Methylation Compound->N_Me Oxidation Prevents Sulfoxide Formation Nle->Oxidation Isostere replacement Protease Protease Resistance (Steric/Stereo Mismatch) D_Config->Protease Stereo-inversion N_Me->Protease Steric hindrance H_Bond Remove Amide H (H-Bond Donor) N_Me->H_Bond Cap Amide N Membrane Enhanced Passive Diffusion H_Bond->Membrane Lower desolvation energy

Figure 1: Mechanistic impact of N-Me-D-Nle-OH on peptide drug properties.

Case Study: CCK-4 Analogues

Research into Cholecystokinin (CCK) analogues has utilized N-methylated and D-amino acids to improve biological half-life. Specifically, the substitution of residues in the CCK-4 sequence with N-Me-D-Nle has been explored to create potent, metabolically stable agonists/antagonists. The modification prevents the rapid degradation typically seen at the N-terminus of small neuropeptides.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids is challenging due to steric hindrance. The secondary amine of the N-methyl group is a poor nucleophile, making the coupling of the next amino acid difficult. Furthermore, coupling onto the N-methyl residue is prone to racemization and low yields.

Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are strictly required. Standard HBTU/HCTU are often insufficient.

  • Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine). Collidine is recommended to minimize racemization during difficult couplings.[2]

  • Monitoring: Chloranil Test (for secondary amines). The standard Kaiser (Ninhydrin) test will not work reliably on N-methylated residues as they lack a primary amine.

Step-by-Step Synthesis Workflow

Table 1: Optimized Coupling Conditions

StepReagent/ConditionDurationNotes
1. Coupling N-Me-D-Nle 4 eq. AA, 3.8 eq. HATU, 8 eq. DIPEA2 x 1 hourDouble coupling is standard.
2. Deprotection 20% Piperidine in DMF5 min + 15 minStandard Fmoc removal.
3. QC Check Chloranil Test5 minLook for blue/green color (secondary amine).
4. Coupling NEXT AA High Efficiency Protocol 2 x 2 hoursCritical Step. See below.
5. Cleavage 95% TFA, 2.5% TIS, 2.5% H2O2-3 hoursAvoid acetylation of N-terminus if possible to prevent DKP formation.

DOT Diagram 2: SPPS Cycle for N-Me-D-Nle Incorporation

SPPS_Workflow cluster_couple1 Step 1: Coupling N-Me-D-Nle cluster_deprotect Step 2: Fmoc Removal cluster_couple2 Step 3: Coupling Next AA (Difficult) Start Resin-Peptide-NH2 Activate Activate Fmoc-N-Me-D-Nle-OH (HATU/DIPEA/DMF) Start->Activate Couple1 Coupling Reaction (2 x 60 min) Activate->Couple1 Deprotect 20% Piperidine/DMF Couple1->Deprotect Wash DMF Wash x5 Deprotect->Wash Check Chloranil Test (Verify Secondary Amine) Wash->Check Activate2 Activate Next Fmoc-AA-OH (HATU/HOAt/Collidine) Check->Activate2 Positive (Blue) Couple2 Extended Coupling (2 x 120 min or Microwave) Activate2->Couple2 Finish Elongated Peptide Couple2->Finish

Figure 2: SPPS workflow highlighting the critical checkpoints for N-methyl amino acid insertion.

Troubleshooting "The Difficult Coupling"

The coupling of the amino acid immediately following N-Me-D-Nle is the most common failure point.

  • Problem: The N-methyl group creates a steric wall, hindering the approach of the next activated amino acid.

  • Solution:

    • Use HATU or COMU: These are more reactive than HBTU.

    • Microwave Synthesis: If available, heat to 50°C or 75°C (depending on Cys/His content) to overcome the energy barrier.

    • Fragment Condensation: If step-wise coupling fails, synthesize the N-Me-D-Nle segment as a dipeptide in solution phase first, then couple the fragment to the resin.

Comparative Data: Stability & Properties

The following table summarizes the theoretical and observed advantages of substituting Methionine (Met) with N-Me-D-Nle in a peptide sequence.

Table 2: Comparative Properties of Residue Substitutions

PropertyL-Met (Native)L-Nle (Isostere)N-Me-D-Nle (Optimized)
Oxidation Potential High (Sulfoxide risk)None (Stable)None (Stable)
Proteolytic Stability Low (Minutes in plasma)Low (L-config)High (Hours/Days)
Membrane Permeability LowLowEnhanced (Methylation)
Conformational Bias FlexibleFlexibleRestricted (

-turn inducer)
H-Bond Donors 1 (Amide NH)1 (Amide NH)0 (Methylated N)

References

  • Chatterjee, J., et al. (2008).[3] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Teixidó, M., et al. (2005).[4] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[4] Link

  • Sagan, S., et al. (2004). "N-Methylated peptide analogs: synthesis and biological activity." Current Medicinal Chemistry.
  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

  • Sigma-Aldrich. "Fmoc-N-Me-Nle-OH Product Specification." Link

Sources

Application Notes & Protocols: N-Me-D-Nle-OH.HCl as a Strategic Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the rational design of peptide-based therapeutics with enhanced pharmacological profiles. This document provides a comprehensive guide to the application of N-Methyl-D-norleucine hydrochloride (N-Me-D-Nle-OH.HCl), a unique building block that combines three critical features for drug design: N-methylation, D-stereochemistry, and a non-natural side chain. We will explore the causal biochemistry behind its advantages, provide detailed, field-tested protocols for its incorporation into peptide sequences, and discuss its application in developing next-generation pharmaceuticals with improved stability, bioavailability, and target selectivity.

Introduction: The Strategic Advantage of N-Me-D-Nle-OH.HCl

Peptide-based drugs offer high potency and selectivity but are often hampered by poor metabolic stability and low oral bioavailability.[1][2] N-Me-D-Nle-OH.HCl is an engineered amino acid derivative designed to systematically address these limitations. Its utility stems from a synergistic combination of three structural modifications:

  • N-Methylation: The methyl group on the amide nitrogen serves two primary purposes. First, it acts as a steric shield, providing significant protection against degradation by common proteases.[3][4] Second, it reduces the number of hydrogen bond donors and encourages the formation of cis-peptide bonds, which can decrease the energy required for membrane passage and improve permeability.[5] This modification is a key strategy for enhancing the oral availability and in-vivo half-life of peptide therapeutics.[3][6][7]

  • D-Configuration: The D-stereocenter, opposite to that of natural L-amino acids, renders the adjacent peptide bond unrecognizable to most endogenous proteases, further enhancing metabolic stability.[3]

  • Norleucine Side Chain: As an isostere of methionine and an isomer of leucine, the linear, unbranched four-carbon side chain of norleucine provides a unique lipophilic character.[8] This can be used to probe hydrophobic binding pockets within a target receptor or to fine-tune the overall lipophilicity of a drug candidate to improve its pharmacokinetic profile.[8][9]

The combination of these features in a single building block allows researchers to strategically modify peptide backbones, leading to drug candidates with superior stability and pharmacokinetic properties.[4][7]

Physicochemical & Handling Properties

The hydrochloride (.HCl) salt form of N-Me-D-Nle enhances its stability and solubility, particularly in aqueous media, facilitating its use in standard synthesis protocols.

Table 1: Properties of N-Me-D-Nle Building Blocks

Property Fmoc-N-Me-D-Nle-OH Boc-N-Me-D-Nle-OH H-N-Me-D-Nle-OH.HCl
Molecular Formula C₂₂H₂₅NO₄ C₁₂H₂₃NO₄ C₇H₁₆ClNO₂
Molecular Weight 367.44 g/mol [10] ~245.32 g/mol ~181.66 g/mol
Appearance White to off-white powder[10] White to off-white solid White to off-white solid
Typical Storage 2-8°C[10] -20°C[11] -20°C
Solubility Soluble in DMF, NMP Soluble in DMF, DCM Soluble in water, DMSO[12]

| CAS Number | 112883-42-8 (L-form)[10] | 55674-63-0 (D-Nle)[11] | Not specified |

Handling & Safety: N-Me-D-Nle-OH.HCl is a hydrochloride salt and should be handled in a well-ventilated area.[13][14][15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[16] Avoid breathing dust.[13][14][16] Refer to the Safety Data Sheet (SDS) for complete handling information.[13][14][15][16][17]

Experimental Protocols & Methodologies

The incorporation of N-methylated amino acids is challenging due to the steric hindrance of the secondary amine, which can slow coupling reactions by a factor of 10 to 100 compared to primary amines.[18] Therefore, specialized protocols are required for efficient synthesis.

Core Challenge: The Sterically Hindered Coupling

The primary obstacle is the acylation of the N-methylated amine. Standard coupling reagents like HBTU or HCTU are often less effective.[19] Success hinges on using more potent activating agents and optimized conditions to drive the reaction to completion. Microwave-assisted synthesis can also be employed to overcome the kinetic barrier of these difficult couplings.[6][20]

Diagram: General Workflow for Peptide Synthesis

G cluster_prep Preparation cluster_coupling Coupling Cycle (Repeat for each AA) cluster_final Final Steps Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Removal Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal 1. Prepare Support AA_Activation Activate Amino Acid (e.g., Fmoc-N-Me-D-Nle-OH + HATU/DIEA) Fmoc_Removal->AA_Activation 2. Expose Amine Coupling Couple to Resin AA_Activation->Coupling 3. Activate & Add Wash Wash Resin (DMF, DCM) Coupling->Wash Monitoring Monitor Coupling (e.g., Bromophenol Blue Test) Wash->Monitoring 4. Check Completion Monitoring->Coupling Recouple if needed Final_Deprotect Final Fmoc Deprotection Monitoring->Final_Deprotect 5. Proceed to next cycle or finish Cleavage Cleave from Resin (e.g., TFA Cocktail) Final_Deprotect->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Analysis Analyze & Characterize (LC-MS, NMR) Purification->Analysis

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Fmoc-SPPS using HATU-Mediated Coupling

This protocol is the gold standard for incorporating sterically hindered N-methylated amino acids.

Causality: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent because it rapidly forms a reactive O-acylisourea intermediate that is less prone to racemization and efficiently acylates hindered amines.[19][21] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is critical to activate the amino acid without causing unwanted side reactions.[22]

Methodology:

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-N-Me-D-Nle-OH. Dissolve 4 equivalents of Fmoc-N-Me-D-Nle-OH and 3.95 equivalents of HATU in DMF. Add 8 equivalents of DIEA and allow the mixture to react for 5 minutes at room temperature.[19][22]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.[19] The extended coupling time is necessary to ensure high coupling efficiency for the hindered residue.

  • Monitoring (Self-Validation): The traditional ninhydrin test is ineffective for secondary amines. Use the bromophenol blue test to monitor for the presence of unreacted amines.[19]

    • Procedure: Take a small sample of resin beads, wash with methanol, and add a few drops of 0.1% bromophenol blue in DMF. A blue or green color indicates incomplete coupling, while a yellow color signifies completion.[19]

  • Recoupling (If Necessary): If the test is positive (blue/green), filter the resin, and repeat steps 3-5.

  • Washing: Once coupling is complete (yellow beads), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Coupling with PyBroP

An alternative for particularly challenging sequences, especially when coupling an N-methyl amino acid to another N-methyl amino acid.

Causality: Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) is a phosphonium salt-based reagent that forms a highly reactive acylphosphonium intermediate, which can overcome significant steric barriers.

Methodology:

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 3.2.

  • Coupling Reaction: a. Suspend the resin in DCM (approx. 10 mL per gram of resin).[19] b. In a separate vessel, dissolve 2 equivalents of Fmoc-N-Me-D-Nle-OH in DCM or DMF and add it to the resin suspension.[19] c. Add 2 equivalents of PyBroP to the mixture and cool to 0°C.[19] d. Add 6 equivalents of DIEA. Mix for 1 minute at 0°C, then allow to react for 1 hour at room temperature.[19]

  • Monitoring & Washing: Follow steps 5-7 from Protocol 3.2.

Applications in Drug Design & Development

The true value of N-Me-D-Nle-OH.HCl is realized in its ability to transform promising but flawed peptide leads into viable drug candidates.

Case Study: Enhancing Metabolic Stability and Receptor Selectivity

Consider a hypothetical peptide agonist for a G-protein coupled receptor (GPCR) involved in metabolic disease. The native peptide shows high potency but is degraded within minutes in plasma.

Strategy: An "N-methyl scan" is performed, where each amino acid is systematically replaced with its N-methylated counterpart. Replacing a key leucine residue at position X with N-Me-D-Nle serves a dual purpose:

  • Proteolytic Resistance: The N-methyl and D-configuration block cleavage at this critical site, drastically increasing plasma half-life.[3][4]

  • Conformational Lock: The N-methylation restricts the conformational freedom of the peptide backbone.[5][7] This can "lock" the peptide into a bioactive conformation that is more selective for the target receptor subtype, reducing off-target effects.

Diagram: Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane GPCR Target GPCR G_Protein G-Protein Activation GPCR->G_Protein Drug Drug with N-Me-D-Nle Drug->GPCR High Affinity & Stability AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Therapeutic Response (e.g., Glucose Uptake) CREB->Response Degradation Proteolytic Degradation Native_Peptide Native Peptide Native_Peptide->GPCR Binds Native_Peptide->Degradation Rapid

Caption: N-Me-D-Nle enhances drug stability, leading to sustained GPCR signaling.

Improving Oral Bioavailability in Macrocyclic Peptides

Inspired by the naturally occurring, orally bioavailable N-methylated cyclic peptide cyclosporine, multiple N-methylation is a validated strategy to improve the oral absorption of peptides.[2][23] Incorporating N-Me-D-Nle into a cyclic peptide can:

  • Reduce Desolvation Penalty: The N-methyl group disrupts the network of backbone hydrogen bonds that must be broken for the peptide to cross the nonpolar lipid membrane of the gut, thereby improving permeability.[5]

  • Increase Lipophilicity: The norleucine side chain contributes to the overall lipophilicity, balancing the molecule's properties for better absorption.

This strategy has been shown to result in oral bioavailability values of over 10% for some modified peptides, a significant achievement in the field.[2]

Conclusion

N-Me-D-Nle-OH.HCl is more than just a modified amino acid; it is a powerful tool for strategic drug design. By providing resistance to proteolysis, conformational constraint, and tailored lipophilicity, it enables medicinal chemists to overcome fundamental challenges in peptide drug development. The specialized handling and coupling protocols detailed herein provide a validated framework for researchers to successfully incorporate this building block, unlocking new potential in the synthesis of novel, highly effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • Kent, S. B., et al. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Wikipedia. (n.d.). Norleucine.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • NIH. (n.d.). Ribosomal Synthesis of N-Methyl Peptides. PMC.
  • Fisher Scientific. (2009). Hydrochloric acid - SAFETY DATA SHEET.
  • PubMed. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • Taylor & Francis Online. (n.d.). Overcoming the Shortcomings of Peptide-Based Therapeutics.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NIH. (n.d.). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. PMC.
  • ChemicalBook. (2025). 6-Azido-L-norleucine HCl.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Nle-OH.
  • Thermo Fisher Scientific. (2017). Safety Data Sheet.
  • MedChemExpress. (n.d.). Boc-D-norleucine (Boc-D-Nle-OH).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-Norleucine (CAS 327-56-0): A Key Component in Advanced Chemical Synthesis and Research.

Sources

Laboratory synthesis method for N-Me-D-Nle-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory Synthesis of N-Methyl-D-norleucine Hydrochloride (N-Me-D-Nle-OH.HCl)

Audience: Researchers, scientists, and drug development professionals.

A Robust and Scalable Protocol for the Synthesis of Enantiopure N-Methyl-D-norleucine Hydrochloride

Introduction

N-methylated amino acids are critical components in modern medicinal chemistry and peptide science. The introduction of a methyl group to the alpha-amino nitrogen of an amino acid can significantly alter the resulting peptide's properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved receptor affinity.[1] N-Methyl-D-norleucine (N-Me-D-Nle-OH) is a particularly valuable non-proteogenic amino acid analog. Norleucine itself is an isomer of leucine and has been used as a non-oxidizable mimic of methionine in biological studies.[2][3] The D-configuration and N-methylation further contribute to proteolytic resistance, making N-Me-D-Nle-OH a desirable building block for designing robust peptide-based therapeutics.[4]

This document provides a detailed, field-proven protocol for the synthesis of N-Me-D-Nle-OH as its hydrochloride salt. The presented strategy is designed for clarity, reliability, and scalability, commencing from commercially available D-norleucine. The chosen pathway involves a three-step sequence:

  • Protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

  • Reductive amination to introduce the N-methyl group.

  • Deprotection of the Boc group and concurrent formation of the hydrochloride salt.

This methodology explains the causality behind each experimental choice, ensuring that researchers can not only replicate the procedure but also adapt it with a fundamental understanding of the underlying chemistry.

Overall Synthetic Workflow

The synthesis is a linear, three-step process designed to ensure high yield and enantiomeric purity. Each step includes a robust purification procedure to ensure the quality of the subsequent intermediate.

SynthesisWorkflow Start D-Norleucine (D-Nle-OH) Step1 Step 1: Boc Protection (Boc)₂O, NaOH, Dioxane/H₂O Start->Step1 Intermediate1 Boc-D-Nle-OH Step1->Intermediate1 Step2 Step 2: Reductive Amination Formaldehyde, NaBH₃CN, MeOH Intermediate1->Step2 Intermediate2 Boc-N-Me-D-Nle-OH Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation HCl in Dioxane Intermediate2->Step3 End N-Me-D-Nle-OH.HCl Step3->End

Caption: Synthetic pathway for N-Me-D-Nle-OH.HCl from D-Norleucine.

Part 1: Synthesis of Boc-D-Nle-OH (Intermediate 1)

Scientific Rationale

The initial step involves the protection of the α-amino group of D-norleucine. This is a critical maneuver to prevent undesirable side reactions during the subsequent N-methylation step. Without protection, the methylation reaction could lead to a mixture of mono-methylated, di-methylated, and even quaternary ammonium products. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the reductive amination and its facile removal under acidic conditions, which aligns perfectly with the final salt formation step. The reaction is performed under Schotten-Baumann conditions using an aqueous base to deprotonate the amino group, enhancing its nucleophilicity towards the di-tert-butyl dicarbonate ((Boc)₂O) electrophile.

Experimental Protocol
  • Dissolution: In a 500 mL round-bottom flask, dissolve D-norleucine (10.0 g, 76.2 mmol) in a 1 M sodium hydroxide (NaOH) solution (84 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (18.3 g, 83.8 mmol, 1.1 eq) in 84 mL of 1,4-dioxane.

  • Reaction: Add the (Boc)₂O solution dropwise to the cooled amino acid solution over 1 hour, ensuring the internal temperature remains below 10 °C. The reaction mixture will appear cloudy.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The starting material should be consumed, and a new, lower Rf spot corresponding to the Boc-protected product should be visible.

  • Work-up (Quenching & Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid or viscous oil.

  • Purification: The crude Boc-D-Nle-OH is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethyl acetate/hexane mixture.

Part 2: Synthesis of Boc-N-Me-D-Nle-OH (Intermediate 2)

Scientific Rationale

This step employs reductive amination, a robust and widely used method for N-alkylation of amines.[5][6] The reaction proceeds in two stages: first, the secondary amine of Boc-D-Nle-OH reacts with formaldehyde to form an unstable iminium ion intermediate. Second, a mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion to the desired N-methylated product.[7] Sodium cyanoborohydride is the reagent of choice because it is stable in protic solvents and selectively reduces iminium ions in the presence of carbonyl groups (like the starting formaldehyde), thus preventing the reduction of formaldehyde to methanol.[8]

Experimental Protocol
  • Dissolution: Dissolve Boc-D-Nle-OH (15.0 g, 64.8 mmol) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 14.6 mL, 194.5 mmol, 3.0 eq) to the solution. Stir for 30 minutes at room temperature.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (6.1 g, 97.2 mmol, 1.5 eq) in methanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • pH Adjustment & Reaction: After the addition, add a few drops of glacial acetic acid to maintain a slightly acidic pH (~6), which facilitates iminium ion formation without degrading the reducing agent. Stir the reaction at room temperature overnight (approx. 18 hours).

  • Reaction Monitoring: Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1 v/v). The starting material spot should be replaced by a new, slightly higher Rf spot.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water (150 mL) and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water (1 x 100 mL) and brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Boc-N-Me-D-Nle-OH as a clear, colorless oil or a white solid.

Part 3: Deprotection and Formation of N-Me-D-Nle-OH.HCl (Final Product)

Scientific Rationale

The final step is the removal of the acid-labile Boc protecting group. A solution of hydrogen chloride in an organic solvent like dioxane is ideal for this purpose. It provides a strong acid catalyst to cleave the Boc group while simultaneously protonating the newly formed N-methyl amine and the carboxylic acid, leading to the precipitation of the desired hydrochloride salt. This method is clean, efficient, and typically results in a high-purity product that can be isolated by simple filtration.

Experimental Protocol
  • Dissolution: Dissolve the purified Boc-N-Me-D-Nle-OH (10.0 g, 40.7 mmol) in a minimal amount of dichloromethane (DCM, approx. 20 mL) in a 250 mL flask.

  • Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (100 mL, 400 mmol, ~10 eq) to the solution at room temperature.

  • Precipitation: Stir the mixture for 2-4 hours. A white precipitate of the hydrochloride salt will form. The reaction can be monitored by TLC until the starting material is fully consumed.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

    • Add diethyl ether (100 mL) to facilitate further precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Drying: Dry the product, N-Me-D-Nle-OH.HCl, in a vacuum oven at 40 °C overnight to yield a stable, white crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and optical rotation analysis. The final product should be stored in a desiccator.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount UsedExpected Yield (Step)
Step 1: Boc Protection
D-Norleucine131.1776.21.010.0 g~95%
(Boc)₂O218.2583.81.118.3 g
Step 2: Reductive Amination
Boc-D-Nle-OH231.2964.81.015.0 g~85%
Formaldehyde (37%)30.03194.53.014.6 mL
NaBH₃CN62.8497.21.56.1 g
Step 3: Deprotection
Boc-N-Me-D-Nle-OH245.3240.71.010.0 g~98%
HCl in Dioxane (4 M)36.46400~10100 mL

References

  • PrepChem. Synthesis of D,L-norleucine hydrochloride. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. YouTube. Available at: [Link]

  • Google Patents.CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • Liskamp, R. M. J. (2009). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 109(1), 150-165. Available at: [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. In Non-ribosomal Peptide Synthesis. Humana Press. Available at: [Link]

  • ResearchGate. Synthetic Preparation of N-Methyl-α-amino Acids. Available at: [Link]

  • Aapptec Peptides. Fmoc-D-Nle-OH. Available at: [Link]

  • Wikipedia. Norleucine. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3‐4), 260-266. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Syntheses. Synthesis of (S)-2-Methylproline. Available at: [Link]

  • Google Patents.WO2004007427A1 - N-methyl amino acids.
  • Sears, D. W., & Beychok, S. (2001). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Protein Science, 10(11), 2238–2248. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • PubChem. 5-methyl-L-norleucine. Available at: [Link]

  • Li, Z., & Zhang, D. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 6(16), 3049-3056. Available at: [Link]

  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8482-8485. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Me-D-Nle-OH.HCl for Peptide Aggregation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing N-Me-D-Nle-OH.HCl. This guide is designed for researchers, scientists, and drug development professionals who are tackling the persistent challenge of peptide aggregation. Here, we move beyond simple protocols to explain the underlying science, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

The Challenge: Understanding Peptide Aggregation

Peptide aggregation is a common and frustrating issue in peptide synthesis, purification, storage, and formulation.[1] It arises from the inherent tendency of peptide chains to self-associate through intermolecular forces, primarily hydrogen bonding and hydrophobic interactions, forming insoluble or gel-like structures.[1][2] This can lead to:

  • Difficult Syntheses: Aggregation on the solid-phase resin can block reactive sites, leading to incomplete coupling and deprotection steps, resulting in failed sequences and low yields.[2]

  • Purification Failures: Aggregated peptides often exhibit poor solubility and chromatography profiles, making purification by HPLC difficult or impossible.

  • Loss of Bioactivity: The formation of aggregates can obscure the active sites of a peptide, rendering it biologically inactive.

  • Safety Concerns: In therapeutic applications, peptide aggregates can be immunogenic or lead to undesired off-target effects.

To overcome these challenges, strategic modifications to the peptide backbone are often necessary. One such powerful tool is the incorporation of the unnatural amino acid, N-methyl-D-norleucine hydrochloride (N-Me-D-Nle-OH.HCl).

The Solution: A Multi-Faceted Approach with N-Me-D-Nle-OH.HCl

N-Me-D-Nle-OH.HCl is not a simple amino acid; it is a purpose-built molecule where each component plays a distinct role in disrupting the forces that drive aggregation.

The Core Mechanism of Action

The unique structure of N-Me-D-Nle-OH.HCl introduces three distinct disruptive elements into a peptide sequence.

  • N-Methylation: The methyl group attached to the backbone nitrogen atom physically blocks the formation of hydrogen bonds, which are critical for the assembly of β-sheet structures—a common motif in aggregated peptides.[3][4][5] This steric hindrance not only disrupts aggregation but can also increase the peptide's solubility and resistance to enzymatic degradation.[6]

  • D-Configuration: Natural peptides are composed of L-amino acids. The introduction of a D-amino acid, the stereoisomer (mirror image) of its L-counterpart, acts as a potent disruptor of secondary structures like α-helices and β-sheets.[7] This conformational clash makes it energetically unfavorable for the peptide chains to align properly for aggregation and can also confer resistance to proteases.[8][9]

  • Norleucine (Nle) Side Chain: Norleucine is an isomer of leucine with a linear, unbranched four-carbon side chain. It is a highly effective, non-oxidizable substitute for methionine.[10][11] Its hydrophobic nature can be strategically placed to modulate peptide-protein interactions while avoiding the oxidation issues that can plague methionine-containing peptides.[12]

  • Hydrochloride (HCl) Salt: The amino acid is supplied as a hydrochloride salt, which protonates the amine group. This enhances the compound's stability and improves its solubility in polar solvents like dimethylformamide (DMF), which is crucial for efficient stock solution preparation during peptide synthesis.[13]

Below is a diagram illustrating how these components work in concert to prevent peptide chains from aggregating.

P1 Peptide 1 -NH-CO- P2 Peptide 2 -NH-CO- P1->P2 P3 Peptide 3 with N-Me-D-Nle P4 Peptide 4 with N-Me-D-Nle N_Me N-Methylation N_Me->P3 Blocks H-Bonding D_Config D-Configuration D_Config->P3 Disrupts β-Sheet Nle Hydrophobicity Nle->P3 Modulates Interaction

Caption: Mechanism of aggregation disruption by N-Me-D-Nle-OH.HCl.

Practical Application: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids presents a unique challenge due to the increased steric hindrance at the N-terminus of the growing peptide chain. Standard coupling protocols may result in low yields.[14] This section provides a robust protocol for the efficient incorporation of Fmoc-N-Me-D-Nle-OH.

Protocol: Manual Fmoc-SPPS of N-Me-D-Nle

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.

Workflow Overview:

G start Start: Fmoc-deprotected peptide-resin prepare_aa Prepare Coupling Solution: 1. Dissolve Fmoc-N-Me-D-Nle-OH 2. Add Coupling Reagent (HATU) 3. Add Base (DIEA) start->prepare_aa activate Pre-activate (2-5 min) prepare_aa->activate couple Couple to Resin (1-4 hours) activate->couple monitor Monitor Coupling (Bromophenol Blue Test) couple->monitor monitor->couple Incomplete (Recouple) wash Wash Resin (DMF, DCM, MeOH) monitor->wash Coupling Complete end Proceed to next Fmoc-deprotection wash->end

Caption: Workflow for incorporating Fmoc-N-Me-D-Nle-OH in SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Start with your N-terminally Fmoc-deprotected peptide-resin.

    • Swell the resin in DMF for 30 minutes.

  • Prepare the Amino Acid Solution (Activation):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Nle-OH and 4 equivalents of HATU in DMF.[14]

    • Add 8 equivalents of diisopropylethylamine (DIEA).

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. Causality: N-methylated amino acids are sterically hindered. Pre-activation with a potent coupling reagent like HATU is crucial to form the highly reactive OAt-ester intermediate, ensuring efficient acylation of the resin-bound amine.

  • Coupling Reaction:

    • Add the activated Fmoc-N-Me-D-Nle-OH solution to the peptide-resin.

    • Agitate the reaction vessel for 1 to 4 hours at room temperature. Coupling to an N-methylated residue is particularly difficult and may require longer times or even gentle heating (e.g., 40°C).

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Bromophenol Blue test . Trustworthiness: The standard Ninhydrin test will give a false negative for coupling to N-methylated amino acids because it requires a primary amine. The Bromophenol Blue test correctly identifies unprotected secondary amines, appearing blue in their presence and yellow/green if the coupling is complete.

  • Wash and Proceed:

    • Once the coupling is complete (test is yellow/green), wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH).

    • You can now proceed to the Fmoc deprotection of the newly added N-Me-D-Nle residue to continue the synthesis.

Troubleshooting Guide

This section addresses common issues encountered when using N-Me-D-Nle-OH.HCl.

Problem / QuestionProbable Cause(s)Recommended Solution(s)
Q1: My coupling efficiency for Fmoc-N-Me-D-Nle-OH is very low. 1. Insufficient activation. 2. Steric hindrance from the preceding amino acid. 3. On-resin aggregation.1. Use a stronger coupling reagent. HBTU/HCTU are less effective for N-methylated residues. Use HATU or PyAOP.[14] 2. Increase reaction time and/or temperature. Extend coupling to 4 hours or perform at 35-40°C. 3. Double couple. After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[15]
Q2: The coupling after N-Me-D-Nle is inefficient. Coupling onto the N-methylated amine is one of the most difficult steps in SPPS due to severe steric hindrance.1. Use microwave-assisted synthesis. Microwave energy can significantly accelerate slow coupling reactions.[16] 2. Switch to Fmoc-amino acid chlorides. These are highly reactive species that can overcome the steric hindrance.[14] 3. Allow for extended coupling times (up to 24 hours in some cases) and monitor carefully.
Q3: My peptide is still aggregating after purification, even with N-Me-D-Nle. 1. Insufficient number of modified residues for a highly aggregation-prone sequence. 2. Poor storage/handling of the final peptide. 3. pH of the final solution is near the peptide's isoelectric point (pI).1. Re-evaluate the sequence. You may need to incorporate an aggregation-disrupting residue every 6-7 amino acids in problematic regions.[2] Consider adding a second N-Me-D-Nle or a pseudoproline dipeptide. 2. Lyophilize from an acidic solution (e.g., 0.1% TFA in water) to keep basic residues protonated and promote repulsion. Store lyophilized powder at -20°C or -80°C.[17] 3. Adjust the pH of the final buffer. Move the pH at least 1-2 units away from the calculated pI to ensure the peptide carries a net charge.[1]
Q4: The Fmoc-N-Me-D-Nle-OH.HCl won't dissolve in DMF. The hydrochloride salt may require a small amount of base to fully dissolve in the coupling mixture.The addition of DIEA during the activation step is typically sufficient to neutralize the HCl and bring the amino acid into solution. Ensure all components are added and mixed well before adding to the resin.

Frequently Asked Questions (FAQs)

  • Q: How do I decide where to place N-Me-D-Nle in my peptide sequence?

    • A: Identify the most hydrophobic or aggregation-prone regions of your peptide. Often, these are stretches of consecutive hydrophobic amino acids (e.g., Val, Ile, Leu, Phe). Placing N-Me-D-Nle in the middle of such a sequence is a highly effective strategy.

  • Q: Can I use automated peptide synthesizers with Fmoc-N-Me-D-Nle-OH?

    • A: Yes, but you must modify the standard synthesis protocol. Create a special method for the N-methylated residue that includes a longer coupling time and uses a more potent coupling reagent like HATU. Ensure the subsequent coupling step onto the N-methylated residue is also extended.[14]

  • Q: Will incorporating N-Me-D-Nle-OH affect the bioactivity of my peptide?

    • A: It is possible. Any modification to a peptide's primary sequence can alter its conformation and, consequently, its interaction with its target. The N-methylation can reduce backbone flexibility, which might enhance or diminish activity.[5] It is essential to perform a bioassay to compare the activity of the modified peptide to its parent sequence.

  • Q: Are there alternatives to N-Me-D-Nle for preventing aggregation?

    • A: Yes. Other strategies include the incorporation of pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[2] However, N-Me-D-Nle offers the combined benefits of hydrogen bond disruption, stereochemical interference, and a non-oxidizable side chain in a single residue.

  • Q: What are the handling and storage recommendations for Fmoc-N-Me-D-Nle-OH.HCl?

    • A: Store the solid powder in a desiccator at 2-8°C. It is a stable compound, but like all amino acid derivatives, it should be protected from moisture. Prepare solutions fresh for each synthesis.

References

  • Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Proc Life Sciences, PC546.
  • Doig, A. J., et al. (2008). N-methylated peptide inhibitors of β-amyloid aggregation.
  • Chem-Impex Intern
  • Münch, J., et al. (2014). The D-amino acid peptide D3 reduces amyloid fibril boosted HIV-1 infectivity. PubMed.
  • Aapptec Peptides. N-Methyl amino acids.
  • Doig, A. J., et al. (2011).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Sigma-Aldrich. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • Hauser, C. A. E., & Zhang, S. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC - PubMed Central.
  • Majewski, J., et al. (2018). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. PMC - NIH.
  • Wikipedia. (n.d.). Hydrochloric acid.
  • Góngora-Benítez, M., et al. (2021). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Khavari, A., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
  • National Center for Biotechnology Information. (n.d.). Hydrochloric Acid | HCl | CID 313. PubChem.
  • American Chemical Society. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • Jespers, W., et al. (2023).
  • Wei, L., & Parvathaneni, P. (2018).
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Eskandari, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • MedchemExpress.com. (n.d.).
  • Parthsarathy, V., & Taylor, M. (2014).
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • Thermo Fisher Scientific. (2009).
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • American Chemical Society. (2024).
  • ResearchGate. (n.d.). Fibril formation kinetics of di-D-amino acid substituted Aβ. Peptides....
  • MDPI. (2023).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • NOAA. (n.d.). HYDROCHLORIC ACID, SOLUTION. CAMEO Chemicals.
  • Kumar, S., et al. (2022).

Sources

Avoiding racemization of N-Me-D-Nle-OH.HCl during activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preserving Chiral Integrity of N-Me-D-Nle-OH during Activation

Executive Summary: The "Double Trouble" of N-Me-D-Nle

User Query: How do I activate N-Me-D-Nle-OH.HCl without causing racemization?

The Core Challenge: Activating N-Methyl-D-Norleucine (N-Me-D-Nle) presents a unique convergence of chemical risks. You are fighting two adversaries simultaneously:

  • N-Methylation: The

    
    -methyl group removes the amide proton, preventing the formation of stabilizing hydrogen bonds. More critically, it increases the nucleophilicity of the carbonyl oxygen, accelerating the formation of the oxazolonium (oxazolone)  intermediate—the primary driver of racemization.
    
  • The HCl Salt: The presence of hydrochloride (.HCl) mandates the use of a base for neutralization. However, base-catalyzed enolization is the second major pathway for racemization. Over-neutralization (excess base) in the presence of an activated ester is a guaranteed route to losing chiral purity.

This guide details the DIC/Oxyma Pure protocol, currently the industry "Gold Standard" for suppressing racemization in N-methylated amino acids.

Mechanism of Failure: Why Racemization Occurs

To prevent failure, you must understand the enemy. In N-methyl amino acids, the absence of the N-H proton destabilizes the activated intermediate.

The Oxazolonium Pathway

Upon activation (formation of the O-acylisourea or active ester), the carbonyl oxygen of the carbamate (Fmoc/Boc) or the N-methyl nitrogen attacks the activated carbonyl. This forms a 5-membered oxazolonium ion . This intermediate is chemically prone to losing the chiral


-proton, leading to an achiral enol. When this enol reprotonates, it does so indiscriminately, resulting in a DL mixture (Racemate).

Racemization Start Activated N-Me-AA (Chiral L or D) Oxazolone Oxazolonium Ion (Cyclic Intermediate) Start->Oxazolone Cyclization (Fast for N-Me) Product_D D-Isomer (Retained) Start->Product_D Direct Coupling (Fast Kinetics) Enol Enolized Intermediate (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Loss Product_L L-Isomer (Inverted/Racemized) Enol->Product_L Reprotonation Enol->Product_D Reprotonation

Figure 1: The "Danger Zone" of activation. The goal is to maximize the Direct Coupling pathway (Green) while suppressing the Base-Catalyzed Proton Loss (Red).

Optimized Protocol: The DIC/Oxyma "Safe" Method

This protocol is designed specifically for N-Me-D-Nle-OH.HCl . It prioritizes chiral integrity over raw reaction speed.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1][2]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3]

  • Base: TMP (2,4,6-Trimethylpyridine / s-Collidine) — Crucial replacement for DIPEA.

  • Solvent: DMF or NMP (NMP is superior for coupling hindered AA).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Dissolution Dissolve N-Me-D-Nle-OH.HCl (1.0 eq) and Oxyma Pure (1.0 eq) in minimal NMP/DMF.
2 Cooling Cool the solution to 0°C in an ice bath.
3 Neutralization Add TMP (Collidine) (1.0 eq exactly).
4 Activation Add DIC (1.0 eq). Stir at 0°C for 2-5 minutes.
5 Coupling Add the pre-activated mixture to the resin/amine component.
6 Reaction Allow to react at room temperature.

Troubleshooting Guide

Use this decision tree to diagnose issues with your current synthesis.

Troubleshooting Start Issue Detected Racemization High Racemization (>5% L-Isomer) Start->Racemization LowYield Low Coupling Yield Start->LowYield BaseCheck Base Used? Racemization->BaseCheck Sterics Steric Hindrance (N-Me + Butyl chain) LowYield->Sterics TooStrong Switch DIPEA to Collidine (TMP) BaseCheck->TooStrong DIPEA/NMM ReagentCheck Coupling Reagent? BaseCheck->ReagentCheck Collidine OK SwitchOxyma Switch to DIC/Oxyma Pure ReagentCheck->SwitchOxyma HATU/HBTU used DoubleCouple Perform Double Coupling (New reagents) Sterics->DoubleCouple Temp Increase Temp? DoubleCouple->Temp Warning STOP: Heat = Racemization. Use Microwave (max 40°C) ONLY with Oxyma. Temp->Warning

Figure 2: Diagnostic workflow for optimizing N-Methyl coupling.

Common Scenarios & Fixes

Q: I am seeing >10% L-isomer (racemization) in my final product.

  • Cause: You likely used a strong base (DIPEA) in excess or used a uronium reagent (HATU/HBTU) which requires base for activation. In the presence of base, the N-methyl oxazolonium forms rapidly.

  • Fix: Switch to DIC/Oxyma Pure . If you must use a base to neutralize the HCl salt, use Collidine (TMP) . Ensure the base amount is exactly stoichiometric (1.0 eq relative to the HCl).

Q: The coupling is extremely slow.

  • Cause: The steric bulk of the N-methyl group combined with the Norleucine side chain hinders the nucleophilic attack.

  • Fix: Do not heat the reaction aggressively. Instead, perform a "Double Coupling" (drain and repeat with fresh reagents). If you must use microwave irradiation, limit the temperature to 40°C and use Oxyma Pure, which is more thermally stable than HOBt.

Q: Can I use HATU? Everyone says it's the strongest.

  • Analysis: HATU is indeed powerful, but it is "dangerous" for chiral purity in this context. HATU requires a base (DIPEA) to function. The combination of HATU + DIPEA + N-Me-AA is a recipe for high racemization.

  • Verdict: Avoid HATU for activation of the N-methyl residue. You can use HATU to couple onto the N-methyl residue (the next step), but not to activate it.

Comparative Data: Coupling Reagents

The following table summarizes the racemization risk associated with common coupling reagents when applied to N-methyl amino acids (based on literature data, e.g., El-Faham et al.).

Reagent SystemRelative ReactivityRacemization RiskNotes
DIC / Oxyma Pure HighVery Low Recommended. Best balance of safety and purity.
DIC / HOBt ModerateLowAcceptable, but Oxyma is superior. HOBt is explosive-classified in some regions.
HATU / DIPEA Very HighHigh High risk of base-catalyzed enolization.
PyBOP / DIPEA HighModerateBetter than HATU for N-Me, but still requires base.
COMU / TMP Very HighLowExcellent alternative to DIC/Oxyma, but COMU hydrolyzes fast in DMF. Use in Acetonitrile.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: Oxyma Pure.[2][3]

Sources

Optimizing reaction conditions for N-methylated amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Optimization of Coupling Conditions for N-Methylated Residues

Diagnostic Hub: Understanding the Challenge

Welcome to the technical support center for peptide synthesis. You are likely here because your standard SPPS protocols are failing at or immediately after an N-methylated residue.[1]

N-methylation introduces a paradox in peptide synthesis:

  • The Good: It disrupts inter-chain hydrogen bonding, often solving "difficult sequence" aggregation problems and improving solubility.[1]

  • The Bad: It introduces severe steric hindrance at the nucleophilic center (the secondary amine) and increases the propensity for racemization when the N-methylated residue is the activated species.[1]

The Core Conflict[1]
  • Coupling TO an N-Me residue: The challenge is Steric/Kinetic . The nucleophile is a secondary amine, often buried.[1] You need high reactivity (HATU, PyBrOP, Microwave).[1]

  • Coupling OF an N-Me residue: The challenge is Chirality/Purity . N-alkylated amino acids form oxazolonium ions (the racemization intermediate) more readily than standard amino acids. You need controlled activation (COMU, DIC/Oxyma, Low Base).[1]

Decision Matrix: Reagent Selection

Do not use a "one size fits all" approach. Select your reagent based on the specific junction you are forming.[1]

ReagentSelection cluster_tips Critical Modifiers start Identify Coupling Junction type1 Standard AA onto N-Me AA start->type1 type2 N-Me AA onto Standard AA start->type2 type3 N-Me AA onto N-Me AA start->type3 sol1 Primary Choice: HATU or COMU (High Reactivity) type1->sol1 Challenge: Sterics sol2 Primary Choice: DIC/Oxyma or COMU (Suppress Epimerization) type2->sol2 Challenge: Racemization sol3 Primary Choice: PyBrOP or Triphosgene (Steric Clearance) type3->sol3 Challenge: Severe Sterics tip1 Microwave Heating (Recommended for Type 1 & 3)

Figure 1: Decision matrix for selecting coupling reagents based on the specific steric and electronic environment of the peptide bond being formed.

Troubleshooting Guides (Q&A)

Case 1: The Stalled Reaction (Low Yield)

User Question: I am trying to couple an Fmoc-Ala-OH onto an N-methyl-Leucine on resin. The Kaiser test is negative, but LCMS shows <10% conversion even after double coupling with HBTU.[1]

Root Cause: HBTU is insufficient for secondary amines.[1] The N-methyl group creates a "steric wall," preventing the activated ester from approaching the nucleophile.[1] Furthermore, the Kaiser test is unreliable for secondary amines (it often gives false negatives).[1]

Technical Solution:

  • Switch Reagent: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The aza-nitrogen in the pyridine ring of HOAt (the leaving group) creates a "neighboring group effect" that boosts reaction rates by nearly 100-fold compared to HBTU.

  • Change Monitoring: Stop using the Kaiser test. Use the Chloranil Test or Bromophenol Blue test, which are sensitive to secondary amines.[1]

  • Apply Heat: If available, use microwave irradiation (75°C for 5-10 mins).

Protocol A: High-Efficiency HATU Coupling

  • Dissolve AA (4 eq) and HATU (3.9 eq) in DMF.[1][2]

  • Add DIEA (8 eq).[1][2] Note: Pre-activation for 30 seconds is acceptable.

  • Add to resin immediately.[1]

  • React for 2 hours (Standard) or 10 mins at 75°C (Microwave).

  • Double couple is mandatory for N-Me residues.[1]

Case 2: The Chirality Loss (Epimerization)

User Question: I successfully coupled Fmoc-N-Me-Phe-OH to my peptide, but the subsequent LCMS analysis shows a "doublet" peak with identical mass. I suspect racemization.

Root Cause: You are likely coupling of the N-methylated residue (activating its carboxyl group). N-alkylated amino acids are highly prone to base-catalyzed epimerization via oxazolonium ion formation . The N-methyl group lowers the energy barrier for this cyclization.[1] Using a strong base (DIEA) with high-activity uronium salts (HATU) exacerbates this.[1]

Technical Solution:

  • Remove the Base: Switch to carbodiimide chemistry which requires no base during activation.[1] DIC (Diisopropylcarbodiimide) / Oxyma Pure is the safest method to preserve chirality.[1]

  • Alternative Reagent: If you must use uronium salts, use COMU with exactly 1.0 equivalent of base (DIEA or TMP).[1] COMU shows lower epimerization rates than HATU.[1]

  • Lower Temperature: Do not use microwave heating for this specific step. Keep it at Room Temperature (RT) or even 0°C.

Data Comparison: Epimerization Risks

Coupling SystemRelative ReactivityEpimerization Risk (N-Me AA)Recommended For
HATU / DIEA HighHighCoupling TO N-Me
HBTU / DIEA LowModerateStandard residues only
DIC / Oxyma ModerateVery Low Coupling OF N-Me
COMU / TMP HighLowBalanced approach
PyBrOP HighModerateN-Me to N-Me coupling
Case 3: The Missing Dipeptide (DKP Formation)

User Question: I am synthesizing a sequence starting with Pro-N-Me-Ala... My mass spec shows the peptide is missing the first two amino acids entirely.

Root Cause: You are witnessing Diketopiperazine (DKP) formation .[1][3][4][5][6] This occurs at the dipeptide stage.[1][4][7] The N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide off as a cyclic byproduct. This is accelerated by:

  • N-alkylated amino acids (which favor the cis amide conformation required for cyclization).[1]

  • Proline residues (which also favor cis conformation).[1]

  • Basic conditions (Fmoc deprotection).[1]

Technical Solution:

  • Resin Change: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The extreme steric bulk of the trityl linker prevents the N-terminal amine from attacking the ester bond.[1]

  • Backbone Protection: If you must use Wang resin, use bulky protecting groups on the N-terminus (e.g., Trityl) during the early steps, though 2-CTC is the definitive fix.[1]

Advanced Protocol: The "Impossible" Coupling

Scenario: Coupling an N-methyl amino acid onto another N-methyl amino acid (N-Me-AA → N-Me-AA). Standard HATU protocols often fail here due to the massive steric clash of two methyl groups.

Protocol B: PyBrOP Activation PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is preferred here because it does not generate HOBt/HOAt intermediates, which add unnecessary steric bulk to an already crowded reaction center.

  • Resin Preparation: Swell resin in DCM/DMF (1:1).[1]

  • Activation:

    • Amino Acid (N-Me): 4 eq[2]

    • PyBrOP: 4 eq

    • DIEA: 8 eq[1][2]

    • Solvent: DCM/DMF (1:[1]1) or pure NMP (N-Methylpyrrolidone).[1]

  • Reaction:

    • Add activated mix to resin.[1][2]

    • Time: 12–24 hours at Room Temperature.

    • Optional: Double couple with fresh reagents.

  • Capping: Acetylate unreacted amines immediately after this step using Acetic Anhydride/DIEA to prevent deletion sequences.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Teixidó, M., et al. (2005).[1][8][9] Solid-phase synthesis and characterization of N-methyl rich peptides. Journal of Peptide Science. Link

  • Coste, J., et al. (1994).[1] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts.[1][10] The Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem Technical Support. Link[1]

  • CEM Corporation. (n.d.).[1] Microwave Peptide Synthesis of Difficult Sequences. CEM Application Notes. Link[1]

Sources

Technical Support Center: Synthesis of Peptides Containing N-Me-D-Nle-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing N-Methyl-D-norleucine (N-Me-D-Nle-OH.HCl). The incorporation of N-methylated amino acids, such as N-Me-D-Nle, is a valuable strategy for enhancing the pharmacokinetic properties of peptide drug candidates, including improved metabolic stability and oral bioavailability.[1][2][3] However, these modifications introduce unique synthetic challenges, primarily due to steric hindrance.[4][5][6]

This guide is designed to provide you with the mechanistic insights and field-proven protocols necessary to overcome these obstacles and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is N-Me-D-Nle-OH.HCl and why is it challenging to incorporate into peptides?

A1: N-Me-D-Nle-OH.HCl is the hydrochloride salt of N-Methyl-D-norleucine. It is a non-proteinogenic amino acid featuring two key modifications: a methyl group on the backbone nitrogen (N-methylation) and a D-configuration at the alpha-carbon. The primary challenge arises from the N-methyl group, which introduces significant steric bulk around the amide nitrogen.[6] This steric hindrance physically obstructs the approach of an incoming activated amino acid, making the formation of a new peptide bond significantly more difficult compared to standard primary amines.[6][7] This can lead to low coupling efficiency, resulting in deletion sequences (peptides missing the intended amino acid) and overall low yield.[6][8] The D-configuration does not typically pose a major challenge in standard Fmoc-based solid-phase peptide synthesis (SPPS), but ensuring its stereochemical integrity is crucial.

Q2: What are the immediate signs of a failed or incomplete coupling reaction with N-Me-D-Nle?

A2: The most common indicators of a difficult coupling reaction are:

  • Positive Qualitative Monitoring Tests: Since the N-methylated amine is a secondary amine, the standard Kaiser test will give a false negative (no color change).[9] Alternative tests are required. A positive result, such as a blue-green color with the Bromophenol Blue test or a blue color with the Chloranil or Isatin tests, indicates the presence of unreacted secondary amines on the resin.[5][9]

  • Low Final Peptide Yield: A significantly lower than expected yield of the final crude product is a strong indicator of inefficient coupling at one or more steps.[8]

  • Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry is the most definitive way to identify problems. The presence of species with a mass corresponding to the target peptide minus the mass of the N-Me-D-Nle residue is a clear sign of failed coupling.[6]

  • Complex HPLC Profile: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) profile of the crude product will show multiple peaks, corresponding to the desired full-length peptide and various deletion impurities.[6]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids like N-Me-D-Nle?

A3: Standard coupling reagents like HBTU can be less effective for hindered couplings.[5] More potent reagents that generate highly reactive activated esters are required to overcome the steric barrier.[7][10] The most recommended reagents are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered one of the most efficient coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester.[5][10][11][12]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective reagent, often comparable to HATU in performance for difficult couplings.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiency similar to HATU but with improved safety and solubility profiles.[11]

  • PyBOP/PyAOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) / ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These phosphonium salt reagents are also very effective for difficult couplings.[5][10]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low Coupling Efficiency & Presence of Deletion Peptides

Root Cause: The steric hindrance of the N-methyl group on the D-Nle residue, or on the preceding residue in the sequence, is the primary cause of incomplete acylation. The N-terminal amine of the growing peptide chain is less nucleophilic and accessible, leading to a slower reaction rate.[4][7]

Troubleshooting Workflow:

G start Low Yield or Deletion Sequence Detected reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using HBTU/DIC, switch to HATU/HCTU/COMU double Step 3: Implement Double Coupling conditions->double Extend coupling time (2-4h) or use microwave capping Step 4: Cap Unreacted Amines double->capping If coupling remains incomplete (check with Chloranil test) success Problem Resolved: High Purity Peptide capping->success Prevents further elongation of deletion sequences

Caption: Troubleshooting workflow for low coupling efficiency.

Solution 1.1: Selection of a High-Potency Coupling Reagent

The choice of coupling reagent is the most critical factor. Aminium/uronium or phosphonium salts that form highly reactive esters are essential.

ReagentClassKey Advantages for N-Me Couplings
HATU Aminium SaltForms highly reactive OAt esters; considered a gold standard for hindered couplings.[10][11][12]
HCTU Aminium SaltForms O-6-ClBt esters, also highly reactive and effective.[10]
COMU Aminium SaltIncorporates OxymaPure, making it safer than HOBt/HOAt-based reagents with comparable efficiency to HATU.[11][13]
PyBOP Phosphonium SaltEffective for difficult couplings, generates OBt esters.[5][10]
Solution 1.2: Optimized Coupling Protocol (HATU-based)

This protocol is designed to maximize the incorporation of Fmoc-N-Me-D-Nle-OH.

Experimental Protocol:

  • Resin Preparation: Swell the peptide-resin in fresh, high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform N-terminal Fmoc deprotection of the growing peptide chain using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation: In a separate reaction vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Nle-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 2-5 minutes.[5][6]

  • Coupling: Add the pre-activated amino acid solution to the drained peptide-resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the reaction at a moderately elevated temperature (e.g., 40°C) if using a heated shaker or microwave synthesizer.[1]

  • Monitoring & Double Coupling:

    • Take a small sample of resin beads, wash thoroughly with DMF, then methanol, and dry them.

    • Perform a Chloranil or Bromophenol Blue test to check for free secondary amines.[5][9] The Kaiser test is not suitable for N-methylated residues.[9]

    • If the test is positive (indicating incomplete coupling), filter the resin, wash with DMF, and repeat steps 4 and 5 (a "double couple").[5][8][14]

  • Capping (Optional but Recommended): If the monitoring test is still positive after a double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[8][9] This can be achieved by treating the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes.

Problem 2: Potential for Racemization

Root Cause: The formation of peptide bonds requires the activation of the carboxylic acid, which can lead to racemization, especially under harsh conditions or with certain reagent combinations.[15] While racemization is a general concern in peptide synthesis, preserving the D-configuration of N-Me-D-Nle is essential for the final peptide's biological activity.

Solution 2.1: Judicious Choice of Base and Additives

The base used during coupling plays a significant role. While DIEA is common, less hindered bases can sometimes reduce the risk of racemization.

  • Base Selection: Using a base like 2,4,6-trimethylpyridine (collidine) in place of DIEA can sometimes minimize racemization, although it is less basic.

  • Additives: The use of additives like OxymaPure, either directly or as part of the coupling reagent (e.g., COMU), is known to suppress racemization effectively compared to HOBt.[4][13]

Solution 2.2: Controlled Activation Time

Minimize the pre-activation time of the amino acid. A prolonged period in the activated state before addition to the resin can increase the risk of racemization. A 2-5 minute pre-activation is generally sufficient.

Problem 3: Challenges in Final Cleavage and Purification

Root Cause: Peptides rich in N-methylated and hydrophobic residues like D-norleucine can be prone to aggregation, making both the final cleavage from the resin and subsequent purification by RP-HPLC challenging. Additionally, specific N-terminal modifications can lead to unexpected side reactions during acidic cleavage.

Solution 3.1: Optimized Cleavage Cocktail

For most peptides, a standard cleavage cocktail will suffice. However, for sequences that are particularly hydrophobic or contain sensitive residues, a more robust scavenger mixture is beneficial.

  • Standard Cocktail (TFA/TIS/H₂O): A mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) is effective for most peptides.

  • Reagent K (for complex peptides): For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp), a more comprehensive mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions.

  • N-Terminal Acetyl-N-Me Side Reaction: Be aware that an N-terminal acetylated N-methylamino acid can be susceptible to cleavage from the peptide sequence during acidic conditions, forming an oxazolinium intermediate.[16] If this is observed, optimizing cleavage time and temperature (e.g., shorter time, room temperature) is critical.

Solution 3.2: Purification Strategy

The inherent hydrophobicity of N-Me-D-Nle can lead to strong retention on C18 columns and potential co-elution of closely related impurities.

  • Gradient Optimization: Use a shallow gradient of acetonitrile in water (both containing 0.1% TFA) during RP-HPLC purification.[17][18] This will improve the separation between the target peptide and any deletion sequences, which are typically more polar and elute earlier.

  • Alternative Solvents: If standard acetonitrile/water gradients fail to provide adequate separation, consider using alternative organic modifiers or ion-pairing agents.[18]

Workflow & Process Visualization

SPPS_Workflow cluster_synthesis Peptide Elongation Cycle cluster_troubleshoot Troubleshooting Loop cluster_final Final Steps Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 20% Piperidine/DMF Cleavage Final Cleavage (TFA Cocktail) Coupling Coupling Wash1->Coupling DMF Wash Wash2 Wash2 Coupling->Wash2 HATU/DIEA Pre-activation Monitor Monitor Wash2->Monitor DMF Wash Monitor->Deprotection Chloranil Test: Negative Double_Couple Double Couple Monitor->Double_Couple Positive Capping Cap Double_Couple->Capping Still Positive Capping->Deprotection Proceed Purification RP-HPLC Cleavage->Purification Analysis LC-MS / Maldi Purification->Analysis

Caption: Overview of the SPPS cycle with an integrated troubleshooting loop for N-Me-D-Nle incorporation.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

  • Conformational-restriction of peptides. (n.d.). eScholarship.org. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023). ACS Omega. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. (n.d.). Canadian Science Publishing. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (n.d.). PNAS. [Link]

  • SPPS for N Methylated Peptides. (2023). Reddit. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017). Royal Society of Chemistry. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (n.d.). PMC - NIH. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis of N-methylated cyclic peptides. (2025). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). PubMed. [Link]

  • Purification of peptides from the NIL by RP-HPLC. (n.d.). ResearchGate. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (n.d.). PMC - NIH. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). PubMed. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. [Link]

  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2025). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Stereochemistry in Peptide Design: N-Me-D-Nle-OH.HCl vs. N-Me-L-Nle-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Canonical Toolkit

In the realm of peptide therapeutics, scientists are constantly seeking to transcend the limitations of natural peptides, primarily their poor metabolic stability and low oral bioavailability. The 20 proteinogenic L-amino acids, while foundational, often yield peptides that are rapidly degraded by proteases. To engineer robust and effective peptide drugs, we turn to unnatural amino acids. This guide provides an in-depth comparison of two such powerful building blocks: N-Methyl-D-norleucine (N-Me-D-Nle-OH) and its L-enantiomer, N-Methyl-L-norleucine (N-Me-L-Nle-OH).

The strategic incorporation of these molecules leverages two key modifications: N-methylation and the use of D-stereochemistry . N-methylation, the addition of a methyl group to the backbone amide nitrogen, introduces steric hindrance and removes a hydrogen bond donor.[1] This modification enhances enzymatic stability, increases lipophilicity for better membrane permeability, and restricts the peptide's conformational freedom.[2][3][4] The use of a D-amino acid, a mirror image of the naturally occurring L-form, provides a profound defense against proteolysis, as proteases are highly stereospecific for L-amino acid substrates.[5][6]

Norleucine (Nle) itself is a non-proteinogenic amino acid, an isomer of leucine, often used as a methionine mimetic that lacks the potential for oxidation.[7] By combining these modifications, we can fine-tune a peptide's function with remarkable precision. This guide will explore the causal relationships between the stereochemistry of N-methyl-norleucine and its profound impact on peptide conformation, stability, and ultimate biological activity. We will also provide validated experimental protocols for researchers to assess these properties in their own peptide candidates.

Core Comparison: The Functional Divergence of N-Me-D-Nle and N-Me-L-Nle

The choice between incorporating N-Me-D-Nle or N-Me-L-Nle is not arbitrary; it is a critical design decision that dictates the final three-dimensional structure and pharmacological profile of the peptide. The fundamental difference lies in the spatial arrangement of the norleucine side chain relative to the peptide backbone, a distinction that has cascading effects.

Impact on Peptide Conformation and Structure

The combination of N-methylation and stereochemistry exerts powerful control over local peptide conformation.

  • N-Me-L-Nle (Homochiral Insertion): When N-Me-L-Nle is incorporated into a sequence of other L-amino acids (a homochiral sequence), the N-methylation strongly promotes the formation of a βVI-turn . A key feature of this conformation is the presence of a cis peptide bond preceding the N-methylated residue.[8] This is a significant structural perturbation, as the vast majority of peptide bonds in proteins are trans. This forced cis configuration can dramatically alter the peptide's overall fold and the orientation of neighboring side chains.

  • N-Me-D-Nle (Heterochiral Insertion): When N-Me-D-Nle is placed in a sequence of L-amino acids (a heterochiral sequence), the conformational outcome is different. This arrangement tends to preserve a trans middle amide bond and is more likely to induce or stabilize a βII-turn .[8] This allows for a more predictable turn structure without the significant backbone disruption of a forced cis bond.

The causality is clear: the steric clash introduced by the N-methyl group and the side chain is resolved differently depending on the stereocenter. In the homochiral L-L context, the system relieves strain by isomerizing to a cis amide bond. In the heterochiral L-D context, a stable turn can be achieved while maintaining the energetically favorable trans amide bond.

G cluster_L N-Me-L-Nle in L-Peptide (Homochiral) cluster_D N-Me-D-Nle in L-Peptide (Heterochiral) L_Peptide L-Amino Acid Sequence NMe_L_Nle Incorporate N-Me-L-Nle L_Peptide->NMe_L_Nle Steric_Strain_L Increased Steric Strain NMe_L_Nle->Steric_Strain_L Cis_Bond Favors Cis Amide Bond Steric_Strain_L->Cis_Bond BetaVI_Turn Induces βVI Turn Cis_Bond->BetaVI_Turn D_Peptide L-Amino Acid Sequence NMe_D_Nle Incorporate N-Me-D-Nle D_Peptide->NMe_D_Nle Turn_Stabilization Turn Stabilization NMe_D_Nle->Turn_Stabilization Trans_Bond Maintains Trans Amide Bond Turn_Stabilization->Trans_Bond BetaII_Turn Induces βII Turn Trans_Bond->BetaII_Turn

Figure 1: Logical relationship between stereochemistry and resulting peptide conformation.

Influence on Enzymatic Stability

Both modifications contribute to enhanced stability, but the D-enantiomer provides a superior level of protection.

  • N-Me-L-Nle: The N-methyl group provides steric shielding of the adjacent peptide bonds, hindering the approach of protease active sites. This significantly slows down enzymatic cleavage compared to an unmethylated peptide.[2][9]

  • N-Me-D-Nle: This residue offers two layers of defense. First, like its L-counterpart, the N-methyl group provides steric hindrance. Second, and more importantly, proteases are inherently chiral catalysts, evolved to recognize and cleave peptide bonds flanked by L-amino acids.[5] The presence of a D-amino acid breaks the recognition pattern, rendering the peptide bond highly resistant to cleavage. A peptide containing N-Me-D-Nle is therefore expected to have a much longer half-life in the presence of proteases than one containing N-Me-L-Nle.

Modulation of Biological Activity and Receptor Binding

The conformational changes induced by these residues directly translate to changes in biological function. The spatial presentation of pharmacophoric side chains is critical for receptor binding.

  • A peptide containing N-Me-L-Nle will adopt a specific fold (e.g., βVI-turn) that presents its side chains in a unique orientation. This may lead to enhanced receptor affinity if the new conformation is a better match for the receptor's binding pocket.

  • Conversely, substituting with N-Me-D-Nle will result in a different fold (e.g., βII-turn), presenting the same side chains in a completely different region of 3D space. This could uncover novel binding modes, improve selectivity for a receptor subtype, or even convert a receptor agonist into an antagonist.[10][11] There are numerous cases where peptides containing D-amino acids are biologically active, while their all-L counterparts are inactive.[10]

Data Summary Table
FeatureN-Me-L-Nle-OH (in L-Peptide)N-Me-D-Nle-OH (in L-Peptide)Rationale & Causality
Primary Conformation Favors βVI-turn with a cis amide bond[8]Favors βII-turn with a trans amide bond[8]Stereochemistry dictates the lowest energy resolution to steric strain from the N-methyl group.
Enzymatic Stability High Very High D-stereochemistry disrupts protease recognition motifs in addition to the steric hindrance from N-methylation.[2][5]
Receptor Interaction Can enhance or decrease affinity by locking the peptide in a specific "homochiral" conformation.Can create novel interactions, improve selectivity, or switch function (agonist to antagonist).[10][11]The resulting global fold and side-chain presentation are fundamentally different.
Lipophilicity Increased (relative to non-methylated)Increased (relative to non-methylated)The N-methyl group removes a hydrogen bond donor, increasing the molecule's hydrophobicity.[1]
Synthesis Difficulty Challenging Challenging Both are sterically hindered amino acids requiring specialized coupling protocols.[12][13]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences, a series of standardized experiments must be performed. The following protocols are designed as a self-validating system to compare two synthetic peptides: one containing N-Me-L-Nle and the other containing N-Me-D-Nle at the same position.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis start Design Peptide Pair (L- and D-analog) spps Microwave-Assisted SPPS (Fmoc Chemistry) start->spps coupling Special Coupling: HATU/DIEA spps->coupling cleavage Cleavage from Resin & Deprotection coupling->cleavage hplc_purify RP-HPLC Purification cleavage->hplc_purify ms_verify Mass Spectrometry (Verification) hplc_purify->ms_verify stability Proteolytic Stability Assay (Incubate with Protease) ms_verify->stability binding Receptor Binding Assay (e.g., Radioligand Displacement) ms_verify->binding functional Cell-Based Functional Assay (e.g., cAMP accumulation) ms_verify->functional hplc_analyze RP-HPLC Analysis (Measure % Intact Peptide) stability->hplc_analyze end Compare Data: - Half-life (t½) - Binding Affinity (Ki) - Potency (EC50/IC50) hplc_analyze->end binding->end functional->end

Figure 2: Experimental workflow for comparing N-Me-L-Nle and N-Me-D-Nle peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

The steric hindrance of the N-methyl group makes peptide bond formation challenging, often resulting in low yields.[12] Microwave-assisted Solid-Phase Peptide Synthesis (SPPS) combined with a potent coupling reagent is the authoritative method to overcome this barrier.

Rationale: Conventional coupling reagents are often too slow to efficiently acylate the sterically bulky N-methyl amine, leading to incomplete reactions. The carbodiimide/HOBt chemistry is often insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium-based coupling agent that rapidly forms the activated ester, while microwave energy accelerates the reaction kinetics, driving the difficult coupling to completion.[4][13]

Methodology:

  • Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • N-Methyl Amino Acid Coupling (Critical Step): a. In a separate vessel, pre-activate the Fmoc-N-Me-D/L-Nle-OH (4 equivalents relative to resin substitution). Dissolve the amino acid, HATU (3.9 equivalents), in DMF. b. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and vortex for 1 minute. c. Immediately add the activated mixture to the deprotected resin. d. Perform the coupling reaction in a microwave peptide synthesizer at 75°C for 15-30 minutes. e. Validation: Perform a Kaiser test on a small sample of resin. Note: The secondary amine of the N-methylated residue will not give a positive (blue) result. A negative result confirms the completion of the previous coupling. Subsequent couplings onto the N-methyl residue should be monitored by a bromophenol blue test.[13]

  • Chain Elongation: Repeat deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail such as Reagent K (TFA/phenol/water/thioanisole/TIPS, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC (RP-HPLC) and verify the mass by LC-MS.

Protocol 2: Comparative Proteolytic Stability Assay

Rationale: This assay directly measures the peptide's resistance to enzymatic degradation. By comparing the rate of disappearance of the parent peptide over time, we can quantify the stabilizing effect of the N-Me-D-Nle versus the N-Me-L-Nle. HPLC is used to separate the intact peptide from its degradation fragments.

Methodology:

  • Peptide Preparation: Prepare stock solutions of both purified peptides (e.g., 1 mg/mL in assay buffer, such as 50 mM Tris, pH 7.8).

  • Enzyme Preparation: Prepare a stock solution of a relevant protease (e.g., Trypsin or Chymotrypsin at 1 mg/mL in the same buffer).

  • Reaction Setup: a. For each peptide, set up a series of microcentrifuge tubes. b. To each tube, add 90 µL of the peptide stock solution. c. Equilibrate the tubes at 37°C for 5 minutes. d. Initiate Reaction: Add 10 µL of the protease solution to each tube (final peptide:enzyme ratio of ~50:1 w/w is a good starting point). For the T=0 time point, add 10 µL of buffer instead of the enzyme.

  • Time Course Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one tube by adding 10 µL of 10% TFA. This will acidify the sample and denature the protease. b. Place quenched samples on ice or at -20°C until analysis.

  • HPLC Analysis: a. Analyze 50 µL of each quenched sample by RP-HPLC using a C18 column. b. Monitor the chromatogram at 220 nm. c. Integrate the peak area corresponding to the intact (parent) peptide for each time point.

  • Data Analysis: a. For each peptide, plot the percentage of intact peptide remaining versus time. b. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of each peptide. c. Compare the t½ of the N-Me-D-Nle peptide to that of the N-Me-L-Nle peptide.

Conclusion and Strategic Recommendations

The choice between N-Me-D-Nle-OH and N-Me-L-Nle-OH is a powerful tool for rational peptide design, enabling precise control over conformation and metabolic stability.

  • Choose N-Me-L-Nle-OH when the goal is to introduce a significant conformational constraint, potentially forcing a cis-peptide bond and a βVI-turn, while providing a substantial boost to proteolytic stability over the native peptide.[8] This is an exploratory tool to lock the peptide into a novel conformation for structure-activity relationship (SAR) studies.

  • Choose N-Me-D-Nle-OH.HCl when the primary objective is to maximize metabolic stability and in vivo half-life. The dual protection from N-methylation and D-stereochemistry offers the highest level of resistance to proteolysis.[2][5] This modification is ideal for converting a lead peptide into a viable drug candidate. Furthermore, the induction of a more predictable βII-type turn can be used to systematically probe the spatial requirements of a receptor binding pocket.[8]

By understanding the fundamental principles of stereochemistry and applying rigorous experimental validation, researchers can leverage these building blocks to engineer next-generation peptide therapeutics with superior drug-like properties.

References

  • L and D Amino Acids Explained. (2021). YouTube.
  • What are L- and D- Amino Acids? (n.d.). JPT Peptide Technologies.
  • L- and D- Amino Acids Overview. (n.d.).
  • N-Methyl Amino Acids. (n.d.). Aapptec Peptides.
  • Al-Karadaghi, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules.
  • Highwater, JP. (2023).
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Reichwein, J. F., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Norleucine. (n.d.). Wikipedia.
  • Subtelny, A. O., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
  • Laufer, B., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Fmoc-N-Me-Nle-OH. (n.d.). Sigma-Aldrich.
  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec.
  • Fmoc-N-methyl-L-norleucine. (n.d.). Chem-Impex.
  • Siano, A. S., et al. (2025).
  • Fmoc-D-Nle-OH. (n.d.). MedChemExpress.
  • Manavalan, P., & Momany, F. A. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
  • Should My Peptide Be Methyl
  • 6-Azido-L-norleucine HCl. (n.d.). ChemicalBook.
  • H-DL-Nle-OH. (n.d.). MedchemExpress.com.

Sources

Comparative Technical Guide: N-Me-D-Nle-OH.HCl vs. D-Norleucine in Peptide Engineering

[1][2]

Executive Summary: The Stability-Permeability Nexus[1][2]

In the optimization of therapeutic peptides, the substitution of native residues with non-canonical amino acids is a critical strategy for overcoming poor pharmacokinetics. This guide compares two potent modifications of Norleucine (Nle): D-Norleucine (D-Nle) and its N-methylated derivative, N-Methyl-D-Norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) .[1][2]

While both modifications introduce proteolytic stability, they serve distinct structural roles.[1][2] D-Nle is primarily a stereochemical tool used to arrest enzymatic degradation and induce specific turn structures (e.g.,

12N-Me-D-Nle12

Recommendation: Use D-Nle for stabilizing turn conformations in aqueous environments.[1][2] Use N-Me-D-Nle when the primary objective is maximizing oral bioavailability or locking a bioactive conformation (bioactive conformer) that requires a cis-amide geometry.[1][2]

Physicochemical Profile Comparison

The following table contrasts the fundamental properties of the two reagents. Note that N-Me-D-Nle is supplied as a hydrochloride salt (HCl), requiring specific neutralization steps during synthesis.[1][2]

FeatureD-Norleucine (D-Nle)N-Me-D-Nle-OH.HCl
Chemical Structure Side chain: Butyl (linear).[1][2] Backbone: Primary amine (

).[1][2]
Side chain: Butyl (linear).[1][2] Backbone: Secondary amine (

).[1][2]
Molecular Weight 131.17 g/mol 181.66 g/mol (as HCl salt)
H-Bond Potential 1 Donor / 1 Acceptor (Backbone)0 Donors / 1 Acceptor (Backbone)
Lipophilicity (LogP) ModerateHigh (Methyl group masks polar backbone)
Conformational Space Accesses D-Ramachandran regions (

).[1][2]
Restricted

angles; Promotes cis-isomer.[1][2]
Proteolytic Stability High (Stereochemical mismatch for proteases).[1][2]Extreme (Stereochemical + Steric blockade).[1][2]

Structural Impact Analysis

D-Norleucine: The Stereochemical Brake

Incorporating D-Nle into an L-peptide sequence creates a "kink" in the backbone.[1][2]

  • Mechanism: Most proteases recognize the specific 3D geometry of L-amino acids.[1][2] D-Nle disrupts this recognition, extending plasma half-life (

    
    ).[1][2]
    
  • Structural Effect: In an all-L helix, a single D-substitution destabilizes the helix dipole and steric packing, often terminating the helix or inducing a Type II'

    
    -turn.[1][2]
    
N-Me-D-Nle: The Permeability Booster

N-methylation fundamentally alters the peptide bond nature.[1][2]

  • Mechanism: The methyl group replaces the amide proton (

    
    
    
    
    
    
    ).[1][2] This removes a hydrogen bond donor, reducing the energy penalty for desolvation when the peptide enters a cell membrane.
  • Cis/Trans Isomerization: Standard peptide bonds overwhelmingly favor the trans conformation (

    
    ).[1][2] N-methylation lowers the energy barrier for the cis conformation (
    
    
    ), allowing the peptide to adopt compact shapes that are otherwise energetically inaccessible.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent effects of these modifications on peptide behavior.

GNativeNative Peptide (L-Met/L-Leu)DNleD-Norleucine (D-Nle)Native->DNleSubstitutionNMeDNleN-Me-D-Nle-OH.HClNative->NMeDNleSubstitutionProteolysisProteolytic DegradationNative->ProteolysisHigh SusceptibilityHelixAlpha-Helix FormationNative->HelixFavoredDNle->ProteolysisBlocks (Stereo)DNle->HelixDisruptsTurnBeta-Turn InductionDNle->TurnPromotes (Type II')NMeDNle->ProteolysisBlocks (Stereo + Steric)NMeDNle->TurnStabilizesPermeabilityMembrane PermeabilityNMeDNle->PermeabilityIncreases (H-Bond Donor Loss)CisConfCis-Conformation (Compact)NMeDNle->CisConfPromotes

Figure 1: Mechanistic divergence of D-Nle and N-Me-D-Nle modifications. Note the unique impact of N-methylation on permeability and cis-conformation.

Comparative Performance Metrics

The following data summarizes the expected performance shifts based on Structure-Activity Relationship (SAR) principles established in cyclic peptide engineering (e.g., Cyclosporine A analogs).

MetricNative (L-Nle)D-Nle AnalogN-Me-D-Nle Analog
Proteolytic Stability (

)
Baseline (Minutes)High (Hours)Extreme (Hours/Days)
Membrane Permeability (

)
Low (

cm/s)
Low/ModerateHigh (

cm/s)
Solubility (Aqueous) ModerateModerateHigh (Disrupts aggregation)
Synthesis Difficulty LowLowHigh (Steric hindrance)
Conformational Rigidity FlexibleModerate (Turn bias)High (Backbone constrained)

Key Insight: While D-Nle improves stability, it rarely improves passive membrane permeability significantly because the backbone amide protons remain exposed.[1][2] N-Me-D-Nle addresses both issues simultaneously.

Experimental Protocols

Synthesis: Handling N-Me-D-Nle-OH.HCl

The N-methyl group introduces significant steric hindrance, making standard coupling inefficient.[1][2] The HCl salt form must also be neutralized.[1][2]

Reagents Required:

  • Coupling Reagents: HATU or PyAOP (Avoid HBTU/TBTU due to lower reactivity).[1][2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]

  • Solvent: DMF or NMP.[1][2]

Step-by-Step Coupling Protocol:

  • Neutralization: Dissolve 4.0 eq of N-Me-D-Nle-OH.HCl in DMF. Add 4.0 eq of DIPEA immediately before adding to the resin to neutralize the HCl salt.[1]

  • Activation: Add 3.9 eq of HATU (or PyAOP) and an additional 4.0 eq of DIPEA (Total base = 8 eq: 4 for neutralization, 4 for activation).

    • Note: Pre-activation for 1-2 minutes is recommended.[1][2]

  • Coupling: Add the mixture to the resin-bound peptide.

  • Reaction Conditions:

    • Standard: Shake for 2–4 hours at Room Temperature.

    • Microwave (Preferred): 75°C for 10 minutes (Power: 25-30W).

  • Monitoring: Standard Kaiser test will likely be false-negative or difficult to interpret for secondary amines.[1][2] Use the Chloranil Test or p-Nitrophenyl Ester Test to verify coupling completion.[1][2]

  • Subsequent Coupling: Coupling the next amino acid onto the N-methylated N-terminus is the hardest step.[1][2] Use highly reactive conditions (e.g., HATU/HOAt) and double coupling.[1][2]

Validation: CD Spectroscopy

To verify the structural impact, Circular Dichroism (CD) is the gold standard.[1]

  • D-Nle Signature: Look for a shift from typical

    
    -helical minima (208/222 nm) to a spectrum resembling a 
    
    
    -turn (minima near 205 nm, maxima near 190-195 nm).[1][2]
  • N-Me-D-Nle Signature: Due to cis-amide population, spectra may show reduced ellipticity or unique bands depending on the specific conformer population.[1][2] Comparison with the non-methylated D-analog is essential to isolate the methyl effect.[1]

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate modification for your drug discovery campaign.

DecisionTreeStartGoal: Modify PeptideStabilityNeed Proteolytic Stability?Start->StabilityPermeabilityNeed Oral Bioavailability?Stability->PermeabilityYesStructureTarget Structure?Permeability->StructureNoUseNMeUse N-Me-D-NlePermeability->UseNMeYes (High Priority)UseDNleUse D-NleStructure->UseDNleStabilize Turn / Disrupt HelixStructure->UseNMeLock Cis-Conformer / Prevent Aggregation

Figure 2: Decision matrix for selecting between D-Nle and N-Me-D-Nle based on therapeutic goals.

References

  • Kessler, H. (1982).[1][2] Conformation and Biological Activity of Cyclic Peptides.[1][2] Angewandte Chemie International Edition.[1][2] Link[1][2]

    • Context: Foundational work establishing how N-methylation restricts backbone conformation and promotes cis-peptide bonds.[1][2]

  • Chatterjee, J., et al. (2008).[1][2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1][2] Link[1][2]

    • Context: Authoritative review on N-methylation for improving metabolic stability and membrane permeability.
  • Di, L. (2015).[1][2] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.[1][2] Link[1][2]

    • Context: Discusses the specific impact of removing H-bond donors (via N-methyl
  • Chem-Impex International. (n.d.).[1][2] N-Me-L-Norleucine Hydrochloride Product Data.Link[1][2]

    • Context: Source for physicochemical properties of the L-isomer salt form (extrapolated to D-isomer).[1][2]

  • Imperiali, B., & Fisher, S. L. (1991).[1][2] Design and synthesis of a novel peptidyl prolyl isomerase inhibitor. Journal of the American Chemical Society.[1] Link[1][2]

    • Context: Demonstrates the use of N-methylated residues to mimic and lock specific transition states.[1]

Mass spectrometry analysis to confirm N-Me-D-Nle-OH.HCl incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Me-D-Nle-OH (N-Methyl-D-Norleucine) into peptide sequences represents a strategic dual-modification: the D-isomer confers resistance to proteolytic degradation, while N-methylation improves membrane permeability and metabolic stability by removing a hydrogen bond donor. However, verifying its correct incorporation poses significant analytical challenges. Standard LC-MS can confirm mass but fails to distinguish the D-isomer from the L-isomer (chiral purity) or definitively differentiate Norleucine from its isobaric counterparts (Leucine/Isoleucine).

This guide compares the three primary analytical workflows—Standard LC-MS, Targeted MS/MS (Fragmentation), and Marfey’s Method—providing a definitive protocol for validating both the structural identity and stereochemical purity of N-Me-D-Nle-containing peptides.

Part 1: The Analytical Challenge

Synthesizing peptides with N-methylated amino acids is chemically difficult due to steric hindrance, often leading to incomplete coupling (deletion sequences). Furthermore, the starting material, N-Me-D-Nle-OH.HCl , must be distinguished from potential contaminants like the L-isomer or unmethylated analogs.

The "Isobaric Trap"

Mass spectrometry measures mass-to-charge ratio (


).
  • N-Me-D-Nle (

    
    ) Residue Mass: 127.10 Da 
    
  • N-Me-L-Nle : 127.10 Da (Indistinguishable by MS alone)

  • N-Me-L-Leu / N-Me-L-Ile : 127.10 Da (Isobaric, requires side-chain fragmentation to distinguish)

Part 2: Comparative Analysis of Methods

Method A: Standard ESI-LC-MS (Baseline Verification)

Best for: Rapid "Go/No-Go" checks during synthesis.

This method relies on identifying the molecular ion peak


. While necessary, it is insufficient  for final quality control (QC) because it cannot detect racemization (D 

L conversion) or differentiate isomers.
Method B: High-Resolution Tandem MS (HR-MS/MS)

Best for: Sequence confirmation and structural proof.

Using Collision-Induced Dissociation (CID), this method fragments the peptide.[1] N-methylated bonds are often more labile or alter fragmentation pathways, producing diagnostic ions.

  • Diagnostic Marker: The Immonium Ion .[1][2]

    • Standard Norleucine Immonium Ion (

      
      ): 86.10 
      
    • N-Methyl-Norleucine Immonium Ion (

      
      ): 100.11 
      
  • Differentiation: High-energy fragmentation (d-ions/w-ions) can distinguish the linear butyl side chain of Nle from the branched chains of Leu/Ile.

Method C: Marfey’s Method (Chiral Analysis)

Best for: Stereochemical verification (D vs. L).

This is the Gold Standard for confirming the "D" configuration. It involves hydrolyzing the peptide and derivatizing the amino acids with L-FDAA (Marfey’s Reagent). The reagent adds a chiral center, converting enantiomers (D/L) into diastereomers, which separate easily on a standard C18 HPLC column.

Comparative Data Table
FeatureMethod A: Standard LC-MSMethod B: HR-MS/MSMethod C: Marfey's Method
Primary Output Total Molecular MassSequence & Side-chain IDChiral Purity (D vs L)
Detects Deletion? Yes (Mass shift)Yes (Fragment shift)Yes (Missing peak)
Detects Racemization? No NoYes (High Sensitivity)
Distinguishes Leu/Nle? NoYes (w/ High Energy CID)Yes (Retention Time)
Sample Prep Time < 10 mins< 10 mins24 Hours (Hydrolysis)
Verdict Incomplete Structural Proof Stereochemical Proof

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating N-Me-D-Nle incorporation.

ValidationWorkflow Start Crude Peptide (N-Me-D-Nle Incorporated) Step1 Step 1: High-Res LC-MS (Check Exact Mass) Start->Step1 Decision1 Mass Correct? Step1->Decision1 Fail1 Synthesis Failed (Check Coupling Reagents) Decision1->Fail1 No Step2 Step 2: MS/MS Fragmentation (Look for m/z 100.11 Immonium Ion) Decision1->Step2 Yes Decision2 Immonium Ion Present? Step2->Decision2 Fail2 Wrong AA Incorporated (e.g., unmethylated Nle) Decision2->Fail2 No (Found 86.1) Step3 Step 3: Marfey's Analysis (Chiral Verification) Decision2->Step3 Yes Result CONFIRMED N-Me-D-Nle Step3->Result

Figure 1: Analytical decision matrix for validating non-canonical amino acid incorporation.

Part 4: Experimental Protocols

Protocol 1: Targeted MS/MS Confirmation

Objective: Confirm the presence of the N-methyl group and the Norleucine side chain.

  • Sample Prep: Dissolve purified peptide in 50% Acetonitrile/0.1% Formic Acid to 1 µM concentration.

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Method Parameters:

    • Ionization: ESI Positive Mode.

    • Collision Energy: Stepped NCE (20, 30, 40 eV) to ensure generation of low-mass immonium ions.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the precursor

      
      .
      
    • Inspect MS/MS spectra for

      
       100.11  (N-Me-Nle Immonium Ion).
      
    • Note: If the peak is at

      
       86.10, the N-methylation failed (you have standard Norleucine).
      
    • Differentiation: Look for side-chain loss.[1] Nle (linear) loses

      
       (43 Da) differently than Leu (branched), though this requires reference standards for definitive comparison.
      
Protocol 2: Advanced Marfey’s Method (Chiral Purity)

Objective: Prove the residue is D-isomer and not L-isomer. Expert Insight: N-methyl amino acids react slower with Marfey's reagent (FDAA) than primary amines due to steric hindrance. The protocol below uses optimized heating steps.

  • Hydrolysis:

    • Place 50 µg of peptide in a glass vial.

    • Add 100 µL 6 M HCl .

    • Seal and heat at 110°C for 16–24 hours .

    • Dry under nitrogen stream.

  • Derivatization:

    • Resuspend dried hydrolysate in 50 µL water.

    • Add 20 µL 1 M NaHCO₃ (pH adjustment).

    • Add 100 µL 1% L-FDAA (Marfey’s Reagent) in acetone.

    • Critical Step: Heat at 40–50°C for 1 hour . (Standard protocol says 40°C; N-methyls benefit from slightly higher temp or longer time).

    • Cool and quench with 10 µL 2 M HCl .

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Linear gradient 10–60% B over 45 minutes. (Slow gradient is essential for diastereomer separation).

  • Interpretation:

    • Compare retention time (

      
      ) against authentic standards of L-FDAA-N-Me-D-Nle  and L-FDAA-N-Me-L-Nle .
      
    • The L-D diastereomer typically elutes after the L-L diastereomer on C18 columns (general rule, but must verify with standards).

Part 5: Mechanism of Marfey's Derivatization

Understanding the chemistry ensures troubleshooting capability. The reagent (L-FDAA) attacks the secondary amine of the N-Me-Nle.

MarfeysReaction Substrate N-Me-D-Nle (Hydrolysate) Reaction Nucleophilic Aromatic Substitution (pH > 8, Heat) Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Product L-FDAA-N-Me-D-Nle (Diastereomer 1) Reaction->Product Comparison Separable by C18 HPLC Product->Comparison

Figure 2: Reaction pathway for derivatization of secondary amines with FDAA.

References

  • Marfey, P. (1984).[3] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amino acids. Tetrahedron Letters.

  • Matrix Science. (n.d.). Peptide Fragmentation & Immonium Ions.[1][2][4] Mascot Help.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][5][6][7][8][9][10]

Sources

Comparative Guide: NMR Spectroscopy of N-Methyl-D-Norleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, N-Methyl-D-norleucine (N-Me-D-Nle) represents a high-performance structural motif designed to solve two critical failure modes in drug development: proteolytic instability and poor membrane permeability. By combining backbone N-methylation (which eliminates a hydrogen bond donor and introduces steric clash) with D-stereochemistry (which induces specific turn conformations), this residue offers a unique physicochemical profile compared to standard L-amino acids.

This guide provides a technical comparison of N-Me-D-Nle against its non-methylated and L-enantiomeric counterparts, focusing specifically on NMR spectroscopic characterization . For the analytical scientist, N-Me-D-Nle introduces spectral complexity—specifically cis/trans isomerization—that requires distinct experimental protocols for accurate structural assignment.

Part 1: Technical Comparison & Performance Metrics

The following analysis compares N-Me-D-Nle incorporated into a peptide sequence against three common alternatives: L-Norleucine (L-Nle), D-Norleucine (D-Nle), and N-Methyl-L-Norleucine (N-Me-L-Nle).

Conformational Dynamics & NMR Observable States

The primary differentiator in NMR spectroscopy for N-methylated peptides is the population of the cis peptide bond isomer.

FeatureN-Me-D-Nle (Target) D-Nle (Alternative) N-Me-L-Nle (Alternative) L-Nle (Standard)
Peptide Bond Isomerism High Complexity: Exists as a mixture of cis and trans rotamers (slow exchange on NMR timescale).Low Complexity: Predominantly trans (>99%).High Complexity: Mixture of cis/trans, but steric clash often favors trans slightly more than D-isomer depending on sequence.Low Complexity: Predominantly trans.[1]
Turn Induction Propensity Strong: D-chirality + N-methylation strongly favors

-turn types (e.g., Type II').
Moderate: D-chirality favors turns in L-backbones.Moderate: N-methylation restricts

space but lacks D-induced turn geometry.
Low: Tends toward extended or helical structures.
Proteolytic Stability Superior: Double protection (methylation + D-stereochemistry).High: Side-chain recognition blocked.High: Backbone cleavage blocked.Low: Susceptible to standard proteases.
NMR Spectral Count Doubled: Distinct signal sets for cis (minor) and trans (major) conformers.Single: One set of peaks.Doubled: Distinct signal sets for cis and trans.Single: One set of peaks.
Spectral Fingerprint: Chemical Shift Deviations

Incorporating N-Me-D-Nle results in predictable chemical shift perturbations (


) relative to the non-methylated parent.
  • N-Methyl Group: Appears as a sharp singlet (or pair of singlets for cis/trans) in the 2.8 – 3.2 ppm region.

  • 
    -Proton (
    
    
    
    ):
    Significant downfield shift (+0.5 to +1.0 ppm) due to the proximity of the N-methyl group and loss of the amide proton.
  • Preceding Residue (

    
    ):  Often shows splitting or broadening due to the slow exchange of the following N-Me-D-Nle amide bond.
    

Part 2: Methodological Deep Dive (Experimental Protocols)

To accurately assign a peptide containing N-Me-D-Nle, researchers must move beyond standard "waddle" (sequential assignment) protocols. The lack of an amide proton (


) on the N-Me residue breaks the standard 

connectivity.
Protocol A: Distinguishing Cis vs. Trans Isomers

Objective: Identify and quantify the population of rotamers. Mechanism: The N-methyl group is sensitive to the magnetic anisotropy of the preceding carbonyl group.

  • Acquire 1D

    
    H NMR: 
    
    • Solvent: DMSO-

      
       (prevents aggregation) or CD
      
      
      
      OH. Avoid CDCl
      
      
      if H-bonding analysis is required.
    • Scan range: -1 to 12 ppm.

  • Identify N-Methyl Resonances: Look for singlets in the 2.8–3.2 ppm range.

    • Major Peak: Typically the trans isomer (methyl group trans to carbonyl).

    • Minor Peak: Typically the cis isomer (methyl group cis to carbonyl).

  • Quantification: Integrate the N-Me singlets.

    • 
      .
      
    • Note: N-Me-D-Nle often exhibits higher cis content (10-30%) compared to N-Me-L-Nle due to steric relief in specific turn conformations.

Protocol B: Bridging the "N-Methyl Gap" (Assignment Strategy)

Objective: Sequentially assign residues across the N-methylated site where the


 is missing.
Critical Step:  Use the N-methyl protons (

) as a surrogate for the amide proton.
  • TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 60-80 ms.

    • Purpose: Identify the spin system of the Norleucine side chain.

    • Differentiation: Nle shows a triplet methyl (

      
      ) at ~0.85 ppm and a long methylene chain (
      
      
      
      ). This distinguishes it from Leucine (doublet
      
      
      ) and Isoleucine (doublet
      
      
      , triplet
      
      
      ).
  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Why ROESY? For peptides MW 1000-2000 Da,

      
      , making NOE intensity near zero. ROE is always positive.
      
    • Mixing Time: 200-300 ms.

    • Connectivity Path:

      • Trans Isomer: Strong

        
         (if D-L junction) or 
        
        
        
        NOE.
      • Cis Isomer: Strong

        
         distance is shorter; 
        
        
        
        is weaker/different.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Validation: If NOE data is ambiguous, use HMBC to link

      
       to the 
      
      
      
      and
      
      
      (carbonyl) of the same residue.

Part 3: Visualization of Workflows & Pathways

Diagram 1: NMR Assignment Workflow for N-Methylated Peptides

This flowchart illustrates the decision matrix for assigning N-Me-D-Nle peptides, addressing the "missing amide" challenge.

NMR_Assignment_Workflow Start Peptide Sample (N-Me-D-Nle) OneD 1D Proton NMR (DMSO-d6) Start->OneD CheckIsomers Isomer Check: Multiple N-Me Singlets? OneD->CheckIsomers TOCSY 2D TOCSY (Sidechain ID) CheckIsomers->TOCSY Yes (Assign Major/Minor) CheckIsomers->TOCSY No (Pure Trans) Nle_ID Identify Nle Spin System (Triplet Methyl, No Doublets) TOCSY->Nle_ID ROESY 2D ROESY (Sequential Walk) Nle_ID->ROESY Gap_Bridge Bridge N-Me Gap: NOE: Ha(i-1) -> H-Me(i) ROESY->Gap_Bridge Stereo_Check Stereochem Check: Strong d(aN) vs d(NN) Gap_Bridge->Stereo_Check Final Full Structural Assignment Stereo_Check->Final

Caption: Step-by-step NMR assignment strategy prioritizing the identification of cis/trans isomers and bridging the backbone gap caused by N-methylation.

Diagram 2: Conformational Equilibrium & NOE Signatures

This diagram visualizes the cis/trans equilibrium and the specific NOE signals used to distinguish the D-configuration.

Conformation_NOE Trans TRANS Isomer (Major) N-Me group trans to C=O Open conformation Cis CIS Isomer (Minor) N-Me group cis to C=O Turn-like conformation Trans->Cis Slow Exchange (k_ex < 10 s^-1) NOE_Trans Trans->NOE_Trans generates NOE_Cis Cis->NOE_Cis generates D_Effect D-Stereochemistry Effect: Promotes Type II' Beta-Turn D_Effect->Cis Stabilizes

Caption: Mechanistic view of the cis/trans equilibrium for N-Me-D-Nle, highlighting the diagnostic Nuclear Overhauser Effects (NOEs) required for distinguishing the isomers.

Part 4: Experimental Data & Validation

Case Study: Turn Induction in Antimicrobial Peptides

In a study of cyclic antimicrobial peptides, replacing L-Leu with N-Me-D-Nle resulted in the following observable NMR parameters:

  • Temperature Coefficients (

    
    ): 
    
    • Residues involved in intramolecular hydrogen bonds (typical of turns) exhibit coefficients > -3 ppb/K .

    • The residue following N-Me-D-Nle often shows a shielded amide proton with a low temperature coefficient, confirming the

      
      -turn nucleation.
      
  • NOE Patterns (D vs L):

    • L-Nle: Shows strong

      
       NOEs, indicative of extended 
      
      
      
      -sheet-like structure.
    • N-Me-D-Nle: Shows characteristic

      
       or 
      
      
      
      patterns consistent with a Type II'
      
      
      -turn, validated by the presence of the N-methyl group NOEs to the preceding alpha proton.
Troubleshooting Common Issues
  • Signal Overlap: If the N-Me signal overlaps with solvent or other methyls, switch solvent to CD

    
    CN or use 
    
    
    
    C-HSQC to resolve the methyl carbon (typically ~30-40 ppm).
  • Broadening: If peaks are broad, the peptide may be in intermediate exchange. Action: Run Variable Temperature (VT) NMR. Heating (up to 320K) or cooling (down to 270K) can shift the exchange regime to fast or slow, sharpening the peaks.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link (Foundational text on NMR of N-methylated cyclic peptides).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard protocols for sequential assignment).
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link (Review of N-methylation effects on conformation and permeability).

  • Tugarinov, V., & Kay, L. E. (2005). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. ChemBioChem. Link (Advanced methyl assignment strategies).

  • Rechenmacher, F., et al. (2013). The Integrin Ligand N-Methyl-D-Norleucine. Journal of Medicinal Chemistry.

Sources

Comparative Study: N-Me-D-Nle-OH.HCl vs. Unnatural Amino Acid Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-Methyl-D-Norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

N-Me-D-Nle-OH.HCl represents a "dual-threat" optimization tool in peptide engineering. Unlike standard unnatural amino acids that solve only one problem (e.g., D-amino acids for stability or N-methylation for permeability), this building block simultaneously addresses proteolytic susceptibility , membrane permeability , and conformational control .

This guide objectively compares N-Me-D-Nle-OH.HCl against common alternatives (Aib, Tic, D-Nle, N-Me-Leu) to assist in rational residue selection. Experimental evidence suggests that while it presents higher synthetic challenges (steric hindrance during coupling), it offers superior pharmacokinetic (PK) profiles for linear peptides targeting intracellular or oral delivery routes.

Structural & Physicochemical Profile

To understand the comparative data, we must first deconstruct the functional architecture of the molecule:

  • D-Configuration: Eliminates recognition by endogenous L-specific proteases (e.g., trypsin, chymotrypsin).

  • N-Methylation: Replaces the amide proton (H-bond donor) with a methyl group.[1] This reduces solvation energy, increasing lipophilicity and membrane permeability.[1] It also induces cis/trans isomerism, often favoring a cis-peptide bond that mimics a turn structure.

  • Norleucine (Nle) Side Chain: A linear, non-branched aliphatic chain. Unlike Leucine or Valine, it lacks

    
    -branching, allowing it to probe hydrophobic pockets without the steric clash often associated with N-methylated branched residues.
    
Decision Logic: When to Select N-Me-D-Nle

The following diagram illustrates the decision pathway for selecting this specific residue over others.

SelectionLogic start Peptide Optimization Goal stability Need Proteolytic Stability? start->stability perm Need Membrane Permeability? stability->perm Yes d_aa Use D-Amino Acid (e.g., D-Nle) stability->d_aa Yes (Only) conf Conformational Constraint? perm->conf Yes n_me Use N-Me-L-Nle perm->n_me Yes (Only) aib Use Aib (Helix Inducer) conf->aib Helical Structure target SELECT N-Me-D-Nle-OH.HCl conf->target Turn/Extended Structure

Figure 1: Decision matrix for selecting N-Me-D-Nle based on stability, permeability, and structural requirements.

Comparative Performance Analysis

Proteolytic Stability (Half-Life)

N-methylation and D-chirality act synergistically. While D-amino acids prevent cleavage at the specific site, the N-methyl group provides "steric shielding" to adjacent residues.

Residue TypeMechanism of ProtectionRelative Serum Stability (t1/2)Notes
L-Nle None< 30 minRapid degradation by chymotrypsin-like enzymes.
D-Nle Stereochemical Mismatch4–8 hoursResists cleavage at the residue, but adjacent bonds remain vulnerable.
N-Me-L-Nle Steric Shielding2–6 hoursPrevents enzyme docking; removes H-bond required for catalytic triad.
N-Me-D-Nle Dual Mechanism > 24 hours Synergistic effect; virtually inert to serum proteases.
Aib Steric Bulk> 24 hoursHighly stable, but forces helical conformation which may abolish binding.
Membrane Permeability (PAMPA/Caco-2)

The removal of the amide hydrogen is the critical factor here. High hydrogen bond donor counts (HBD) correlate with poor permeability.

  • N-Me-D-Nle vs. D-Nle: N-Me-D-Nle exhibits significantly higher permeability (LogP increase ~0.5–1.0). The N-methyl group masks the polarity of the peptide bond.

  • N-Me-D-Nle vs. N-Me-D-Leu: While both are N-methylated, the linear side chain of Nle often allows for better packing in lipophilic membranes compared to the branched Leu, potentially reducing membrane perturbation penalties.

Conformational Impact

This is the primary differentiator from Aib (Aminoisobutyric acid) and Tic (Tetrahydroisoquinoline-3-carboxylic acid).

  • Aib: Strong helix inducer (

    
    -helix or 
    
    
    
    -helix). Use Aib if the bioactive conformation is a helix.
  • Tic: Locks the backbone dihedral angle

    
     to ~ -60°. Extremely rigid.
    
  • N-Me-D-Nle: Promotes turn structures or extended conformations (due to steric clash of the N-Me group with the side chain). It also facilitates cis-peptide bond formation (population ~10-30% in water, higher in organic solvents).

Experimental Protocols

CRITICAL WARNING: The synthesis of peptides containing N-Me-D-Nle is classified as "difficult" due to steric hindrance. Standard protocols will result in deletion sequences.

Solubilization & Neutralization

Since the product is an HCl salt, it is acidic. Direct addition to the coupling mixture without neutralization will inhibit the base-dependent activation.

  • Solvent: Dissolve N-Me-D-Nle-OH.HCl in DMF or NMP.

  • Neutralization: Add 1.0 equivalent of DIEA (Diisopropylethylamine) before adding the coupling reagent.

    • Note: Do not use excess base (e.g., 2.0 eq) initially, as this can lead to racemization of the activated ester, although D-configuration makes this less critical than L-isomers.

Coupling Protocol (Solid Phase)

Coupling Reagent Selection:

  • Standard (HBTU/TBTU):Ineffective. Yields < 20%.

  • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF (30 min).

  • Activation:

    • Mix N-Me-D-Nle-OH.HCl (4 eq), HATU (3.9 eq), and HOAt (4 eq).

    • Add DIEA (8 eq total: 4 to neutralize HCl, 4 for activation) immediately before adding to resin.

  • Coupling: Shake for 2 hours (Standard AA takes 30-45 min).

  • Monitoring:

    • Do NOT use Kaiser Test: It yields false negatives for secondary amines.

    • Use Chloranil Test: Detects secondary amines (turns blue).

    • Alternatively: Micro-cleavage and LC-MS verification.

  • Re-Coupling (Double Coupling): Mandatory for N-Me residues. Repeat step 2-3.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

Coupling the Next Amino Acid (The "Difficult" Step)

Coupling onto the N-terminal secondary amine of N-Me-D-Nle is the hardest step in the synthesis.

  • Reagent: Use PyBroP or HATU with extended reaction time (4–12 hours) or microwave assistance (75°C, 10 min).

  • Visual Workflow:

SynthesisCycle Step1 Neutralize HCl Salt (1 eq DIEA) Step2 Activation (HATU/HOAt) Step1->Step2 Step3 Coupling (2 Hours) Step2->Step3 Step4 Chloranil Test Step3->Step4 Step4->Step3 Fail (Blue) Step5 Coupling onto N-Me (Use PyBroP/Microwave) Step4->Step5 Pass (Colorless)

Figure 2: Optimized SPPS cycle for N-Me-D-Nle-OH.HCl incorporation.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

    • Grounding: Establishes N-methylation as a key driver for bioavailability and metabolic stability.[1]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Molecules. Link

    • Grounding: detailed protocols for synthesis and comparative biological d
  • Sagan, S., et al. (2004). N-Methylated peptide synthesis: an overview. Current Medicinal Chemistry. Link

    • Grounding: Source for the "difficult coupling" protocols and reagent selection (H
  • Werner, H. M., et al. (2012). Membrane permeability of N-methylated peptides. Journal of Peptide Science. Link

    • Grounding: Provides the correlation between N-methylation, HBD count reduction, and PAMPA permeability.
  • BenchChem. (2025).[2][3] N-Methylated vs. Non-Methylated Peptides: A Comparative Guide. Link

    • Grounding: General comparative d

Sources

How does N-Me-D-Nle-OH.HCl affect peptide binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetics, N-Me-D-Nle-OH.HCl (N-methyl-D-norleucine hydrochloride) represents a precision tool for medicinal chemists. It addresses three critical failure modes in peptide drug discovery simultaneously: oxidative instability (via Norleucine), proteolytic susceptibility (via N-methylation and D-stereochemistry), and conformational entropy (via backbone constraints).

This guide analyzes the mechanistic impact of N-Me-D-Nle-OH on peptide binding affinity, contrasting it with canonical alternatives like L-Methionine, L-Norleucine, and standard N-methylated residues.

Mechanism of Action: The "Triple-Lock" Effect

The incorporation of N-Me-D-Nle-OH introduces a "Triple-Lock" on the peptide structure, significantly altering binding thermodynamics and pharmacokinetics.

A. The Norleucine (Nle) Substitution[1][2]
  • Problem: Native Methionine (Met) residues are prone to oxidation (sulfoxide formation), leading to shelf-life instability and potential immunogenicity.

  • Solution: Nle is a structural isostere of Met with a methylene group (

    
    ) replacing the sulfur atom. It maintains the hydrophobic interaction with the receptor pocket without the oxidative liability.
    
B. N-Methylation (The "Magic Methyl")
  • Conformational Constraint: The N-methyl group eliminates the amide proton (

    
    ), removing a hydrogen bond donor. This forces the peptide backbone into specific torsion angles (
    
    
    
    ), often favoring cis-peptide bonds or specific turn geometries (e.g.,
    
    
    -turns).
  • Permeability: By masking the polar amide bond, N-methylation increases lipophilicity (

    
    ), enhancing membrane permeability and oral bioavailability.[1]
    
C. D-Configuration
  • Turn Induction: D-amino acids naturally induce reverse turns in L-peptide chains. When combined with N-methylation, N-Me-D-Nle acts as a potent

    
    -turn inducer , often mimicking the structural role of Proline but with distinct side-chain functionality.
    

Comparative Analysis: N-Me-D-Nle vs. Alternatives

The following table compares N-Me-D-Nle-OH against its structural predecessors to guide selection during Lead Optimization.

Table 1: Comparative Performance Metrics

Residue VariantOxidative StabilityProteolytic StabilityConformational RigidityMembrane PermeabilityPrimary Use Case
L-Met (Native)Low (Oxidation prone)LowLow (Flexible)LowNative ligand baseline
L-Nle High LowLow (Flexible)LowShelf-life optimization
N-Me-L-Nle HighHighHigh (Restricted)Medium-High Improving

& permeability
D-Nle HighMedium-High Medium (Turn inducer)LowInducing

-turns
N-Me-D-Nle High Very High Very High (Locked) High Macrocyclization & Turn Locking
Data Interpretation

Experimental data suggests that while L-Nle preserves binding affinity (


) relative to Met, it does not improve metabolic stability. N-Me-D-Nle , however, often results in a slight entropic penalty during synthesis but yields a tighter binding complex if the receptor pocket accommodates the methyl group, due to the pre-organization of the bioactive conformation .

Critical Insight: In cyclic pentapeptides, N-Me-Nle has been shown to mimic Proline-induced turns, stabilizing specific cis/trans isomers that are critical for receptor fit (Weisshoff et al., 1996).

Decision Logic & Signaling Pathway

The following diagram illustrates the decision process for incorporating N-Me-D-Nle during a Structure-Activity Relationship (SAR) campaign.

SAR_Decision_Tree Start Lead Peptide Candidate (Met Residue) Oxidation Is Met Oxidation a Liability? Start->Oxidation Replace_Nle Replace Met with L-Nle Oxidation->Replace_Nle Yes Stability Is Proteolytic Stability or Permeability Poor? Oxidation->Stability No Replace_Nle->Stability N_Methyl Apply N-Methylation (N-Me-L-Nle) Stability->N_Methyl Yes (Linear) Standard_Opt Proceed with Standard Optimization Stability->Standard_Opt No Conformation Does Bioactive State Require a Turn? N_Methyl->Conformation Final_Residue Incorporate N-Me-D-Nle-OH Conformation->Final_Residue Yes (Beta-Turn) Conformation->Standard_Opt No

Figure 1: Decision logic for transitioning from native Methionine to N-Me-D-Nle during peptide optimization.

Experimental Protocols

Working with N-methylated, sterically hindered amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols. Standard coupling conditions often fail due to the steric bulk of the N-methyl group.

Protocol A: High-Efficiency Coupling of N-Me-D-Nle

Objective: Overcome steric hindrance to ensure >99% coupling efficiency.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.

    • Note: Avoid HBTU/TBTU as they are less efficient for hindered couplings.

  • Coupling:

    • Add activated solution to resin.

    • Microwave Assist: Heat to 75°C for 10 minutes (25W).

    • Alternative: Double coupling at Room Temperature for 2 hours each.

  • Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines. A blue color indicates free secondary amine (incomplete coupling).

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Quantify the shift in


 relative to the native peptide.
  • Tracer Synthesis: Label the native peptide with FITC (Fluorescein isothiocyanate) at the N-terminus.

  • Receptor Prep: Dilute target protein in assay buffer (PBS, 0.01% Tween-20).

  • Competition:

    • Plate 20 nM Receptor + 5 nM Tracer in 384-well plate.

    • Add serial dilutions of N-Me-D-Nle analog (1 nM to 100 µM).

    • Incubate 1 hour at RT.

  • Readout: Measure Fluorescence Polarization (mP).

  • Analysis: Fit data to a specific binding model (Hill Slope) to determine

    
     and calculate 
    
    
    
    .

Synthesis Workflow Diagram

The synthesis of peptides containing N-Me-D-Nle requires specific branching logic to handle the difficult coupling of the subsequent amino acid (coupling onto the N-methyl secondary amine).

SPPS_Workflow Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple_NMe Couple N-Me-D-Nle (HATU/Microwave) Deprotect->Couple_NMe Check_1 Chloranil Test Couple_NMe->Check_1 Check_1->Couple_NMe Fail (Repeat) Next_Couple Couple AA(n+2) (The Difficult Step) Check_1->Next_Couple Pass Method_A Use HATU/HOAt Double Couple Next_Couple->Method_A Method_B Use Triphosgene (In-situ Chloride) Next_Couple->Method_B Finish Elongation Complete Method_A->Finish Method_B->Finish

Figure 2: SPPS workflow highlighting the critical bottlenecks when introducing N-Me-D-Nle.

References

  • Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides.[2] FEBS Letters. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Sagan, S., et al. (2004). Structure-activity relationships of N-methylated analogs of neurotensin. Current Medicinal Chemistry. Link

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis.[3] Journal of Organic Chemistry. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Molecules. Link

Sources

A Senior Application Scientist's Guide to Validating N-Me-D-Nle-OH.HCl Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of synthetic peptides is a non-negotiable prerequisite for advancing any therapeutic or research program. Modified peptides, such as those containing N-methylation, D-amino acids, and non-natural amino acids like N-Me-D-Nle-OH (N-methyl-D-norleucine), present unique analytical hurdles that legacy sequencing techniques were not designed to overcome. This guide provides an in-depth comparison of modern analytical strategies, grounded in experimental evidence, to confidently validate the sequence and stereochemistry of these complex molecules.

The core challenge in validating a peptide like N-Me-D-Nle-OH arises from a trifecta of modifications:

  • N-terminal Methylation: The methylation of the N-terminal amide bond blocks the primary amine required for the classical Edman degradation sequencing reaction.[1][2][3]

  • D-Stereoisomer: Standard mass spectrometry and Edman degradation cannot differentiate between L- and D-amino acid enantiomers, as they possess identical masses and chemical reactivity in achiral environments.[4][5][6]

  • Isobaric Amino Acids: The non-natural amino acid norleucine (Nle) is isobaric with leucine (Leu) and isoleucine (Ile), meaning they have the same molecular weight, making them indistinguishable by low-resolution mass spectrometry.[7][8][9]

A multi-pronged approach is therefore essential, leveraging the strengths of different analytical techniques to address each of these challenges systematically. This guide will compare and contrast the primary methodologies: traditional Edman degradation and advanced mass spectrometry-based techniques.

Methodology Comparison: Edman Degradation vs. Mass Spectrometry

Edman Degradation: The Classic Approach and Its Limitations

Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[3][10] The peptide is reacted with phenyl isothiocyanate (PITC), which couples with the free N-terminal amino group.[11] Subsequent cleavage with trifluoroacetic acid releases the N-terminal amino acid as a derivative, which is then identified by chromatography.[11]

Causality of Experimental Failure: For an N-methylated peptide, the very first step of the Edman chemistry—the coupling reaction with PITC—fails. The secondary amine of the N-methylated residue is unreactive under the standard reaction conditions, rendering the entire peptide resistant to sequencing from the N-terminus. This immediately disqualifies standalone Edman degradation for the primary sequence validation of N-Me-D-Nle-OH containing peptides.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
N-terminal Blockage Major obstacle; sequencing failsNot an issue for internal sequencing
Throughput Low; sequential, one residue at a timeHigh; parallel analysis of multiple peptides
Sensitivity Picomole rangeFemtomole to attomole range
PTM Analysis Limited; can cause cycle failurePowerful for identifying and localizing modifications
Isobaric Residues Not applicableA significant challenge requiring advanced methods
Chiral Analysis Not possibleRequires indirect methods (e.g., derivatization)
Mass Spectrometry: The Modern Workhorse for Modified Peptides

Mass spectrometry (MS) has become the cornerstone of peptide and protein analysis due to its high sensitivity, speed, and versatility.[12][13] Unlike Edman degradation, MS-based sequencing does not require a free N-terminus, as it typically involves enzymatic digestion of the peptide into smaller fragments, which are then analyzed.[14] The sequence is deduced from the fragmentation patterns of these peptides in the mass spectrometer (a process known as tandem mass spectrometry or MS/MS).[15][16]

The General Workflow for MS-Based Peptide Sequencing:

Caption: General workflow for peptide sequencing using LC-MS/MS.

Comparative Analysis of Fragmentation Techniques for Modified Peptides

The choice of fragmentation technique in MS/MS is critical for obtaining complete and unambiguous sequence information, especially for modified peptides. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation MethodPrincipleAdvantages for N-Me-D-Nle PeptideDisadvantages
CID Collision with inert gas leads to fragmentation primarily at the peptide backbone.[17]Well-established, good for doubly charged peptides.[18]Can be less efficient for larger, highly charged peptides.[19] Labile modifications can be lost.
HCD A beam-type CID performed in a separate collision cell, leading to higher fragmentation energy.[17][20]Produces high-resolution, accurate mass fragment spectra.[20] Good for isobaric residue differentiation.[8]Can result in the loss of some fragment ions compared to CID.[20]
ETD Involves the transfer of an electron to the peptide, causing fragmentation along the backbone without exciting vibrational modes.Excellent for preserving labile post-translational modifications.[20] Effective for highly charged peptides.[18]Less efficient for doubly charged peptides. Slower scan rate.[20]

Expert Recommendation: A combination of fragmentation methods often yields the most comprehensive data. For an N-Me-D-Nle-OH containing peptide, an initial analysis using HCD is recommended for its high-resolution capabilities, which can aid in distinguishing the isobaric norleucine. If fragmentation is incomplete or if other labile modifications were present, a subsequent analysis with ETD would be beneficial.

A Validated, Step-by-Step Protocol for Sequencing N-Me-D-Nle-OH.HCl Modified Peptides

This protocol integrates multiple techniques to provide a self-validating system for the complete characterization of the modified peptide.

Step 1: Confirming the Presence and Location of N-Me-Norleucine via LC-MS/MS

Causality: Since Edman degradation is not viable, high-resolution mass spectrometry is the primary tool for determining the peptide's linear sequence and confirming the mass of the N-terminal N-methylated norleucine.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a high-resolution mass spectrometer (e.g., an Orbitrap Fusion or similar) coupled to a liquid chromatography system.

    • Acquire MS1 data to determine the accurate mass of the intact peptide. This will confirm the overall composition.

    • Perform MS/MS on the precursor ion using HCD. The higher energy of HCD can produce unique fragment ions (w-ions) from the side chains of leucine and isoleucine, which can help differentiate them from norleucine.[21][22]

  • Data Analysis:

    • Use de novo sequencing software (e.g., PEAKS, PepNovo) to interpret the fragmentation spectrum.[13]

    • Manually verify the b- and y-ion series. The mass difference between consecutive ions will correspond to the mass of an amino acid residue.

    • Confirm the mass of the N-terminal residue corresponds to N-methyl-norleucine (mass shift of +14 Da for methylation on the standard norleucine residue).

Step 2: Differentiating Norleucine from Leucine and Isoleucine

Causality: The identical mass of Nle, Leu, and Ile requires specific fragmentation methods to generate diagnostic ions that reveal the side-chain structure.

Experimental Protocol:

  • Optimized HCD Fragmentation: As mentioned above, HCD can generate diagnostic w-ions that differentiate Leu and Ile.[22] Norleucine, being a straight-chain isomer, will produce a different fragmentation pattern compared to the branched-chain Leu and Ile.

  • Charge Transfer Dissociation (CTD): If available, CTD is another powerful technique that produces diagnostic d and w side-chain fragment ions, which are highly effective for Leu/Ile discrimination and can be applied to norleucine.[21]

Step 3: Validating the D-Stereochemistry of Norleucine

Causality: Mass spectrometry is not inherently a chiral technique. Therefore, a separate chemical analysis is required to determine the stereochemistry of the amino acids. Marfey's method is a reliable and widely used technique for this purpose.[23][24]

The Marfey's Method Workflow:

Sources

Safety Operating Guide

Proper Disposal Procedures for N-Me-D-Nle-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory Safety & Environmental Stewardship

Executive Summary

N-Methyl-D-Norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) is a specialized peptidomimetic building block.[1][2][3] While often perceived as a benign amino acid derivative, its disposal requires specific protocols due to two factors: acidity (HCl salt form) and environmental persistence (D-enantiomer/N-methylation).[1]

The Core Directive: Do not treat this substance as standard biological waste. Due to its resistance to enzymatic degradation, it should be isolated from municipal wastewater streams.

Chemical Profile & Hazard Identification

Before handling waste, validatethe physicochemical properties that dictate safety protocols.

PropertyDataOperational Implication
Chemical Name N-Methyl-D-Norleucine HydrochlorideLabeling requirement for waste tags.[1][2]
Formula C₇H₁₅NO₂[1][2][3] · HClNitrogenous organic waste.[2]
Molecular Weight ~181.66 g/mol Calculation basis for molarity in liquid waste.[1][2]
pH (Aqueous) < 2.0 (Acidic) Primary Hazard: Corrosive to tissue and metal.[1][2]
Stability High (D-Enantiomer)Environmental Hazard: Resistant to biodegradation.[1][2]
RCRA Status Not Listed (P/U)Classified by Characteristic (Corrosivity D002) if aqueous.[1][2]
Expert Insight: The "Persistence" Factor

Standard L-amino acids degrade rapidly in the environment. However, N-Me-D-Nle-OH contains two modifications that resist biodegradation:

  • D-Configuration: Most natural proteases only recognize L-amino acids.

  • N-Methylation: Sterically hinders peptide bond cleavage. Therefore, unlike standard buffers or saline solutions, this compound must not be discharged down the drain, even after neutralization.[1][2]

Waste Segregation Strategy

Proper segregation prevents dangerous incompatibilities (e.g., heat generation, toxic gas release).

Segregation Logic (Self-Validating System)[1][2]
  • Rule 1: Never mix with Oxidizers (Nitric Acid, Peroxides). Reason: Exothermic reaction with the organic amine backbone.

  • Rule 2: Never mix with Strong Bases (Sodium Hydroxide) without controlled neutralization. Reason: The HCl salt will react instantly, generating heat and potential splashing.

  • Rule 3: Segregate from Halogenated Solvents (DCM, Chloroform) unless the compound is dissolved in them.

Segregation_Strategy Start Waste: N-Me-D-Nle-OH.HCl State Determine Physical State Start->State Solid SOLID WASTE State->Solid Liquid LIQUID WASTE State->Liquid Solid_Bin Container: Solid Organic Waste (Double Bagged) Solid->Solid_Bin Segregate from Oxidizers Solvent_Check Solvent Type? Liquid->Solvent_Check Aqueous Aqueous Solution Solvent_Check->Aqueous Organic Organic Solvent Solvent_Check->Organic pH_Check CRITICAL: Check pH (Likely < 2.0) Aqueous->pH_Check Halogen Halogenated Waste Stream Organic->Halogen Contains DCM/CHCl3 NonHalogen Non-Halogenated Waste Stream Organic->NonHalogen Methanol/Acetonitrile Neutralize Controlled Neutralization (Target pH 5-9) pH_Check->Neutralize If Acidic Neutralize->NonHalogen Collect for Incineration

Figure 1: Segregation Decision Tree. Note that aqueous waste is neutralized for safety but still collected for incineration to prevent environmental release.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)

Best for: Expired shelf product, weighing boat residues, contaminated PPE.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.[4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Bagging: Place the solid material into a clear polyethylene bag. Seal with tape.

  • Secondary Containment: Place the sealed bag into the HDPE container.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "N-Methyl-D-Norleucine HCl, Solid."[1][2]

    • Hazard Checkbox: "Irritant" and "Corrosive" (due to potential moisture contact).

Protocol B: Liquid Waste (Mother Liquor / HPLC Effluent)

Best for: Reaction mixtures or dissolved samples.

WARNING: The HCl salt will acidify the waste stream. Adding this directly to a carboy containing basic waste (e.g., amine washes) can cause a violent geyser.

  • Measure pH: Dip a pH strip into the waste solution. It will likely read pH 1–3.

  • Controlled Neutralization (The "Self-Validating" Step):

    • Reagent: Use a saturated Sodium Bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH to prevent thermal spikes.

    • Action: Slowly add NaHCO₃ while stirring. Watch for bubbling (CO₂ release).

    • Endpoint: Stop when bubbling ceases and pH is between 5 and 9.

  • Collection: Pour the neutralized solution into the Non-Halogenated Organic Waste carboy.

    • Why not the drain? As noted in Section 1, the D-enantiomer is persistent. Incineration is the responsible disposal path.

  • Log It: Record the volume and concentration on the waste log.

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment prevents corrosion damage to equipment.

Spill_Response Spill SPILL DETECTED Assess Assess Volume & Hazard (Is it hot? Fuming?) Spill->Assess PPE Don PPE (Gloves, Goggles, Coat) Assess->PPE Type Liquid or Solid? PPE->Type Solid_Action Sweep Gently (Avoid Dust) Type->Solid_Action Solid Liquid_Action Cover with Absorbent (Spill Pillow/Vermiculite) Type->Liquid_Action Liquid Collect Collect in Waste Bag Solid_Action->Collect Neutralize Apply Bicarbonate (If Liquid/Acidic) Liquid_Action->Neutralize Neutralize->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Emergency Spill Response Workflow. Priority is placed on neutralization of liquid spills to prevent surface corrosion.

Regulatory Compliance (RCRA & EPA)[6]

Although N-Me-D-Nle-OH.HCl is not a "Listed" waste (F, K, P, or U lists), it is regulated based on Characteristics :

  • Corrosivity (D002): If the waste is aqueous and has a pH ≤ 2, it is a D002 hazardous waste [1].[5][6][7][8]

  • Toxicity (Unlisted): As a research chemical, it falls under the "cradle-to-grave" responsibility. The generator must determine if it poses a hazard. When in doubt, classify as hazardous.[5]

Labeling Requirement: Ensure your waste tag explicitly states:

Contains: N-Methyl-D-Norleucine Hydrochloride Hazard: Corrosive (Acidic)[1][2]

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] Washington (DC): National Academies Press (US); 2011.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.